molecular formula C13H20N2O6 B613732 Boc-aib-osu CAS No. 104055-39-2

Boc-aib-osu

Cat. No.: B613732
CAS No.: 104055-39-2
M. Wt: 300.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-aib-osu, also known as Boc-aib-osu, is a useful research compound. Its molecular formula is C13H20N2O6 and its molecular weight is 300.31. The purity is usually 95%.
BenchChem offers high-quality Boc-aib-osu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-aib-osu including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOCPCPAMXLHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc-Aib-Osu in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design, offering enhanced proteolytic stability and conformational rigidity. Among these, α-aminoisobutyric acid (Aib) is particularly valuable for its profound ability to induce and stabilize helical structures. This guide provides a detailed examination of the mechanism and application of N-α-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-Osu), a pre-activated building block designed for the efficient incorporation of Aib residues. We will explore the synergistic roles of the Boc protecting group, the sterically demanding Aib residue, and the highly reactive Osu ester in peptide coupling. This document serves as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights to empower researchers in the synthesis of complex Aib-containing peptides.

Introduction: The Strategic Value of Aib in Peptide Therapeutics

Standard peptides composed of natural amino acids often suffer from metabolic instability and conformational flexibility, limiting their therapeutic efficacy. The introduction of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), addresses these limitations directly. The gem-dimethyl group on the α-carbon of Aib sterically restricts the available conformational space of the peptide backbone, strongly promoting the formation of stable 3₁₀- or α-helical structures.[1][2] This conformational constraint not only enhances resistance to enzymatic degradation but also allows for the precise design of peptides that can mimic helical motifs crucial for protein-protein interactions.[1][3][4] Consequently, Aib-containing peptides, often called "peptaibols," are integral to the development of novel therapeutics, including antimicrobial agents and GLP-1 receptor agonists.[1][5]

However, the same steric hindrance that provides these advantages also presents a significant challenge during peptide synthesis.[6][7] Coupling to or from an Aib residue is often sluggish and requires optimized protocols and highly reactive reagents to achieve efficient amide bond formation.[8][9] The use of pre-activated derivatives like Boc-Aib-Osu is a key strategy to overcome this hurdle.

Deconstructing Boc-Aib-Osu: A Trifecta of Functionality

The efficacy of Boc-Aib-Osu stems from the distinct roles of its three core components: the Boc protecting group, the Aib residue, and the Osu activating group.

  • The Boc Group (tert-Butyloxycarbonyl): As a temporary Nα-protecting group, Boc is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).[10][] It is stable under the basic or neutral conditions required for peptide coupling but is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA).[12][13][14] This acid-lability allows for the selective deprotection of the N-terminus, preparing the peptide chain for the next coupling cycle.[14]

  • The Aib Residue (α-Aminoisobutyric Acid): As discussed, Aib is the functional core, providing the structural rigidity that is often the primary reason for its inclusion. Its achiral nature eliminates the risk of racemization at its own α-carbon during coupling.[6]

  • The Osu Ester (N-Hydroxysuccinimide Ester): The N-hydroxysuccinimide (NHS) ester is a highly effective activating group for the carboxyl moiety.[15] First pioneered for peptide synthesis by Anderson et al. in 1963, NHS esters are stable enough to be isolated and stored, yet highly reactive toward nucleophiles like the free amino group of a peptide chain.[15] The N-hydroxysuccinimide anion is an excellent leaving group, which significantly lowers the activation energy for the nucleophilic acyl substitution reaction that forms the peptide bond.[15]

The Core Mechanism: Nucleophilic Acyl Substitution

The coupling of Boc-Aib-Osu to the N-terminus of a growing peptide chain is a classic example of nucleophilic acyl substitution. The process is efficient and direct, as the "activation" step has been performed prior to the coupling reaction.

The key steps are:

  • Nucleophilic Attack: The free N-terminal amine of the peptide-resin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Osu ester on the Boc-Aib-Osu molecule.

  • Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the stable N-hydroxysuccinimide anion is expelled as a leaving group.

  • Amide Bond Formation: The result is the formation of a new, stable amide (peptide) bond, successfully incorporating the Boc-Aib residue into the peptide chain. The byproducts are N-hydroxysuccinimide and any excess reagents, which are easily removed by washing.

PeptideCoupling PeptideResin Peptide-Resin (Free N-Terminus) Intermediate Tetrahedral Intermediate PeptideResin->Intermediate Nucleophilic Attack BocAibOsu Boc-Aib-Osu BocAibOsu->Intermediate NewPeptide Peptide-Resin + Boc-Aib Intermediate->NewPeptide Intermediate Collapse HOSu N-Hydroxysuccinimide (Leaving Group) Intermediate->HOSu Leaving Group Expulsion

Caption: Mechanism of peptide coupling using Boc-Aib-Osu.

Experimental Protocol & Workflow

This section provides a generalized, self-validating protocol for the coupling of Boc-Aib-Osu in a standard Boc-SPPS workflow.

Step 1: N-terminal Boc Deprotection
  • Objective: To remove the existing Boc group from the resin-bound peptide to expose the free amine for coupling.

  • Protocol:

    • Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.[14]

    • Drain the DCM.

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Use approximately 10 mL per gram of resin.[13]

    • Agitate the mixture for 2-3 minutes (pre-wash).

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[14]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[14]

Step 2: Neutralization
  • Objective: The newly exposed amine is a TFA salt. It must be neutralized to its free base form to act as an effective nucleophile.

  • Protocol:

    • Wash the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM. Perform this wash twice, for 5 minutes each time.[14]

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Step 3: Coupling of Boc-Aib-Osu
  • Objective: To form the new peptide bond between Boc-Aib-Osu and the peptide chain.

  • Protocol:

    • Dissolve Boc-Aib-Osu (1.5 to 2.0 equivalents relative to the resin substitution) in a minimal amount of N,N-Dimethylformamide (DMF).

    • Add the Boc-Aib-Osu solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature. The steric hindrance of Aib may necessitate longer coupling times, from 2 hours to overnight.[6][9]

    • Validation: Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and a successful coupling.

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, to remove byproducts and unreacted reagents.

SPPS_Workflow Start Peptide-Resin (N-terminally Boc-protected) Deprotection Step 1: Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Step 2: Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Boc-Aib-Osu in DMF) Wash2->Coupling Validation Kaiser Test (Validation) Coupling->Validation Validation->Coupling Positive (Re-couple) Wash3 Wash (DMF, DCM) Validation->Wash3 Negative End Peptide-Resin + Boc-Aib (Ready for next cycle) Wash3->End

Caption: Boc-SPPS workflow for a single coupling cycle with Boc-Aib-Osu.

Advantages and Practical Considerations

The use of a pre-activated Osu ester like Boc-Aib-Osu offers distinct advantages over in-situ activation methods, especially when dealing with sterically hindered residues.

FeatureBoc-Aib-Osu (Pre-activated)In-situ Activation (e.g., DIC/HOBt)Rationale & Causality
Reaction Speed FasterSlowerThe activation step is bypassed, leading to more direct and rapid coupling once the reagent is added to the resin.
Byproducts N-hydroxysuccinimide (soluble)Dicyclohexylurea (DCU) from DCC (insoluble); DIU from DIC (soluble).[16]The primary byproduct, HOSu, is easily washed away. In contrast, DCU can precipitate and contaminate the resin, hindering subsequent steps.
Side Reactions MinimizedHigher riskIn-situ activators like carbodiimides can promote side reactions such as nitrile formation from Asn/Gln or racemization of the activated amino acid (though Aib is achiral).[16][17]
Efficiency with Hindered Residues HighVariable / Potentially LowerThe high reactivity of the Osu ester is well-suited to overcome the steric barrier of the Aib residue and the N-terminus of another Aib, which can be challenging for standard carbodiimide methods.[9][15]
Cost & Handling Higher initial costLower reagent costThe cost reflects the additional synthesis step to create the Osu ester. However, this can be offset by improved yields and reduced synthesis time.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by the mandatory Kaiser test after the coupling step. A positive result (blue beads) immediately signals an incomplete reaction, prompting the scientist to either extend the coupling time or perform a second coupling. This feedback loop prevents the accumulation of deletion sequences, ensuring the final peptide product has high fidelity.

Conclusion

Boc-Aib-Osu is a highly effective and specialized reagent that streamlines the incorporation of the conformationally-constraining Aib residue into synthetic peptides. Its mechanism of action is a straightforward nucleophilic acyl substitution, facilitated by the pre-activated N-hydroxysuccinimide ester which ensures rapid and efficient peptide bond formation. By obviating the need for in-situ activation, this reagent minimizes side reactions and simplifies the removal of byproducts, proving particularly advantageous for overcoming the steric challenges associated with Aib. Understanding the interplay between the Boc group's acid-lability, the Osu ester's reactivity, and Aib's structural influence empowers researchers to leverage this powerful building block for the rational design and synthesis of next-generation peptide therapeutics.

References

  • Dalz, M., et al. (2012). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. PubMed. Retrieved from [Link]

  • Yajima, H., & Fujii, N. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. PubMed. Retrieved from [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Retrieved from [Link]

  • Carpino, L. A., et al. (2006). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Balaram, P. (2008). Controls exerted by the Aib residue: Helix formation and helix reversal. ResearchGate. Retrieved from [Link]

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. RSC Publishing. Retrieved from [Link]

  • Ousaka, N., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. NIH. Retrieved from [Link]

  • Tsubery, H., et al. (2001). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. PubMed. Retrieved from [Link]

  • Newton, K. A., & McLuckey, S. A. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. PMC - NIH. Retrieved from [Link]

  • Ratnaparkhi, G. S., et al. (2000). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection. Retrieved from [Link]

  • Chinchilla, R., et al. (2003). Polymer-bound N-hydroxysuccinimide as a solid-supported additive for DCC-mediated peptide synthesis. Academia.edu. Retrieved from [Link]

  • Anderson, G. W., & Zimmerman, J. E. (1967). alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis. Google Patents.
  • Ousaka, N., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • CORE. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

Sources

The Strategic Role of the Boc Protecting Group in Boc-Aib-Osu: An In-Depth Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of therapeutic peptide development, the synthesis of molecules with enhanced stability and defined secondary structures is of paramount importance. The non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), is a powerful tool for inducing helical conformations and conferring proteolytic resistance. However, its sterically hindered nature presents significant challenges in peptide synthesis. This in-depth technical guide provides a comprehensive analysis of the role of the tert-butyloxycarbonyl (Boc) protecting group in the context of the activated Aib derivative, Boc-Aib-Osu. We will explore the synergistic interplay between the acid-labile Boc group, the conformation-directing Aib residue, and the highly reactive N-hydroxysuccinimide (Osu) ester. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Boc-Aib-Osu for the synthesis of complex and robust peptides.

Foundational Principles: Deconstructing Boc-Aib-Osu

The efficacy of Boc-Aib-Osu as a reagent in peptide synthesis is a direct consequence of the distinct chemical properties of its three core components. A thorough understanding of each is essential for its successful application.

The Boc Protecting Group: A Stalwart of Orthogonal Strategy

The tert-butyloxycarbonyl (Boc) group is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS). Its primary function is the temporary protection of the Nα-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation.[1] The key characteristic of the Boc group is its acid lability; it is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable to the basic conditions often used in other synthetic steps. This graduated acid lability forms the basis of a quasi-orthogonal protection scheme, where side-chain protecting groups (often benzyl-based) require much stronger acids, such as hydrogen fluoride (HF), for their removal.[2]

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid, which subsequently decarboxylates to yield the free amine.

Boc_Protected Boc-NH-Peptide Protonation Protonated Intermediate Boc_Protected->Protonation + H+ (TFA) Carbocation tert-Butyl Cation Protonation->Carbocation Carbamic_Acid Carbamic Acid Protonation->Carbamic_Acid Free_Amine H2N-Peptide Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

α-Aminoisobutyric Acid (Aib): The Helical Inducer

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid distinguished by the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution has profound stereochemical consequences:

  • Steric Hindrance: The bulky methyl groups sterically hinder the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, dramatically restricting the available conformational space. This steric constraint forces Aib-containing peptides to adopt helical structures, predominantly the 3₁₀-helix or the α-helix.

  • Proteolytic Resistance: The quaternary α-carbon provides a steric shield against enzymatic degradation by proteases, significantly increasing the in-vivo half-life of Aib-containing peptides. This is a highly desirable attribute for therapeutic peptides.

The N-Hydroxysuccinimide (Osu) Ester: An Activated Intermediate for Efficient Coupling

The N-hydroxysuccinimide (Osu) group is a widely used activating group in peptide synthesis. In Boc-Aib-Osu, the Osu group is esterified to the carboxyl group of Aib. N-hydroxysuccinimide is an excellent leaving group, rendering the carbonyl carbon of the Aib residue highly electrophilic and susceptible to nucleophilic attack by the free amino group of the growing peptide chain. This pre-activation strategy facilitates efficient and rapid amide bond formation under mild conditions, minimizing the risk of side reactions. The use of NHS esters was pioneered in the 1960s to enable efficient amide bond formation while mitigating racemization.[3]

The Synergy in Action: The Role of Boc in Boc-Aib-Osu Coupling

The integration of the Boc group in Boc-Aib-Osu is a strategic choice that addresses the inherent challenges posed by the sterically hindered Aib residue.

Overcoming Steric Hindrance in Peptide Coupling

The coupling of sterically hindered amino acids like Aib is notoriously difficult. The gem-dimethyl groups impede the approach of the nucleophilic amine to the electrophilic carbonyl carbon. While the Osu ester provides a high degree of activation, the steric bulk of the incoming Boc-Aib-Osu still necessitates optimized coupling conditions. The Boc group, while not directly participating in the coupling chemistry, is compatible with the robust coupling reagents and longer reaction times often required for incorporating Aib.

Alternative activating agents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its derivatives have shown efficacy in coupling sterically hindered amino acids.[4] However, the use of a pre-activated ester like Boc-Aib-Osu offers a streamlined approach, avoiding the in-situ generation of highly reactive and potentially side-reaction-prone intermediates.

A Case Study: The Synthesis of Semaglutide

A prominent example showcasing the utility of Boc-Aib-Osu is in the synthesis of Semaglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes. The synthesis of a dipeptide fragment, Boc-His(Boc)-Aib-Osu, has been shown to significantly improve reaction times and the purity of the final product when compared to methods involving multiple deprotection steps.[3] This highlights the efficiency gained by using a pre-activated, Boc-protected Aib derivative. In one reported coupling protocol for a Semaglutide precursor, the use of Boc-His(Trt)-Aib-Osu resulted in a purity of 76.6% after 8 hours, compared to 52.8% with a different protecting group strategy on the histidine residue, demonstrating the critical role of the overall protecting group scheme.[3]

Experimental Protocols and Considerations

The successful application of Boc-Aib-Osu in SPPS requires careful attention to experimental detail.

Synthesis of Boc-Aib-Osu

The preparation of Boc-Aib-Osu is a two-step process:

  • Boc Protection of Aib: The α-amino group of Aib is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

  • Activation with N-hydroxysuccinimide: The resulting Boc-Aib-OH is then reacted with N-hydroxysuccinimide (HOSu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the activated ester.[3] High yields (>90%) are achievable with optimized conditions.[3]

Aib H2N-Aib-OH Boc_Aib Boc-Aib-OH Aib->Boc_Aib + Boc2O, Base Boc2O (Boc)2O Boc_Aib_Osu Boc-Aib-Osu Boc_Aib->Boc_Aib_Osu + HOSu, DCC HOSu HOSu DCC DCC

Caption: Synthetic workflow for the preparation of Boc-Aib-Osu.

Protocol for Boc-Aib-Osu Coupling in SPPS

This protocol provides a general guideline for the coupling of Boc-Aib-Osu onto a resin-bound peptide with a free N-terminal amine. Optimization may be required based on the specific peptide sequence and resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Aib-Osu

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Preparation of Coupling Solution: Dissolve 1.5-2.0 equivalents of Boc-Aib-Osu in DMF.

  • Coupling Reaction: Add the Boc-Aib-Osu solution to the swollen resin. Add 2.0 equivalents of DIEA to the reaction mixture. Agitate at room temperature. Due to the steric hindrance of Aib, extended coupling times of 4-12 hours may be necessary.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (no blue color) indicates the absence of free primary amines and thus, a complete reaction.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol for Boc Deprotection

Following the successful coupling of Boc-Aib-Osu, the temporary Boc protecting group must be removed to allow for the addition of the next amino acid.

Materials:

  • Peptide-resin with N-terminal Boc-Aib

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Pre-wash: Wash the resin with DCM (3x).

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x) to remove residual TFA.

  • Neutralization: Treat the resin with a solution of 5% DIEA in DCM (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.

  • Final Washing: Wash the resin with DCM (3x). The resin is now ready for the next coupling cycle.

Start Start: Peptide-Resin Coupling Couple Boc-Aib-Osu Start->Coupling Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Next_Coupling Couple next Boc-AA-OH Neutralization->Next_Coupling Repeat Repeat Cycle Next_Coupling->Repeat

Caption: Cyclical workflow for SPPS incorporating Boc-Aib-Osu.

Comparative Analysis of Aib Incorporation Methods

While Boc-Aib-Osu is a valuable reagent, other methods for incorporating Aib exist. The choice of method often depends on the specific sequence, scale of synthesis, and available resources.

MethodActivating Agent/PrincipleAdvantagesDisadvantages
Boc-Aib-Osu Pre-activated N-hydroxysuccinimide esterStable, commercially available, avoids in-situ activation side products.May require longer coupling times due to steric hindrance.
In-situ Activation (e.g., HBTU, HATU) Uronium/Guanidinium saltsHigh reactivity, can be faster than Osu esters.Reagents can be expensive, potential for side reactions (e.g., guanidinylation).
Acyl Fluorides In-situ conversion to acyl fluorideHighly reactive, can be effective for very hindered couplings.Reagents can be moisture-sensitive, potential for side reactions with certain fluorinating agents.[5]
Symmetrical Anhydrides Pre-formed from Boc-Aib-OH and DCCHighly reactive.Requires an extra equivalent of the expensive Boc-Aib-OH.

Conclusion

The Boc protecting group plays a multifaceted and critical role in the utility of Boc-Aib-Osu for advanced peptide synthesis. It serves as a robust, temporary shield for the Nα-amino group, compatible with the demanding conditions required for coupling the sterically hindered Aib residue. The use of the pre-activated Osu ester in conjunction with the Boc group provides a reliable and efficient means of incorporating the conformationally-directing Aib amino acid into peptide chains. This, in turn, enables the synthesis of peptides with enhanced proteolytic stability and defined helical structures, attributes that are highly sought after in the development of next-generation therapeutic peptides. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the potential of Boc-Aib-Osu in their synthetic endeavors.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Cline, G. W., & Hanna, S. B. (1987). The Aminolysis of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087–3091.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
  • Google Patents. (2023, May 4). Preparation method for semaglutide.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049–11054.

Sources

The OSu Ester in Boc-Aib-OSu: A Technical Guide to Its Function and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the strategic use of activated amino acid derivatives is paramount for achieving high-yield, epimerization-free products. Among these, Boc-Aib-OSu , an N-terminally protected α-aminoisobutyric acid activated as an N-hydroxysuccinimide (OSu) ester, stands out. This molecule is a convergence of three critical chemical moieties: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the conformationally rigid α-aminoisobutyric acid (Aib) , and the highly reactive N-hydroxysuccinimide (OSu) ester . This guide provides an in-depth analysis of the function of the OSu ester within this molecular architecture, exploring its reactivity, the influence of the Boc and Aib groups, and its practical application in synthesis.

The N-Hydroxysuccinimide Ester: An Engine of Reactivity

The N-hydroxysuccinimide (NHS) ester, or OSu group, is a cornerstone of bioconjugation and peptide synthesis, first pioneered in the 1960s.[1][2] Its primary function is to convert a relatively unreactive carboxylic acid into a highly reactive "active ester," primed for nucleophilic attack by a primary amine to form a stable amide bond.[3]

Mechanism of Action

The reactivity of the OSu ester stems from the electron-withdrawing nature of the N-hydroxysuccinimide group. This effect polarizes the carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles like the amino group of an amino acid or peptide. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the N-hydroxysuccinimide as a stable, water-soluble leaving group, and resulting in the formation of a robust amide linkage.[4][5]

The key advantages of using an OSu ester are:

  • High Reactivity: Enables rapid and efficient amide bond formation under mild conditions.[1]

  • Selectivity: Reacts preferentially with primary aliphatic amines over other nucleophiles like hydroxyl or sulfhydryl groups.[4]

  • Stability: OSu esters are relatively stable, isolable intermediates that can be stored under anhydrous conditions, offering a practical advantage over generating reactive species in situ.[6]

Deconstructing Boc-Aib-OSu: A Synergy of Components

The specific reactivity profile of Boc-Aib-OSu is a direct consequence of the interplay between its three constituent parts.

The Boc Protecting Group: Ensuring Regioselectivity

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the N-terminus of the Aib residue.[7][8] Its presence is crucial for preventing the free amine of one Boc-Aib-OSu molecule from reacting with the activated ester of another, which would lead to undesired polymerization. The Boc group is stable to the basic or neutral conditions typically employed for the OSu ester coupling reaction, allowing for an orthogonal protection strategy. It is readily removed post-coupling using mild acidic conditions, such as trifluoroacetic acid (TFA).[7][8]

The Aib Residue: A Conformational Director

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid distinguished by the presence of two methyl groups on its α-carbon.[9] This gem-dimethyl substitution introduces significant steric hindrance, which has two major consequences for the reactivity and utility of Boc-Aib-OSu:

  • Conformational Rigidity: The steric bulk of the Aib residue restricts the rotational freedom of the peptide backbone, strongly promoting the formation of helical secondary structures, such as 3₁₀- or α-helices.[10][11] This makes Boc-Aib-OSu a valuable building block for designing peptides with specific, stable conformations.[12]

  • Enhanced Stability: The steric shielding provided by the gem-dimethyl groups increases the peptide's resistance to enzymatic degradation by proteases, which is a critical attribute for enhancing the in vivo half-life of therapeutic peptides.[9][11]

While this steric hindrance is beneficial for the final peptide's properties, it can make the coupling reaction itself more challenging compared to less hindered amino acids.[13] However, the high reactivity of the OSu ester helps to overcome this hurdle, enabling efficient coupling.[1]

The OSu Ester: The Reactive Core

As the reactive center of the molecule, the OSu ester facilitates the coupling of the sterically hindered Boc-Aib moiety to the N-terminus of a growing peptide chain. Its ability to function efficiently under mild conditions is critical for preserving the integrity of both the peptide and the acid-labile Boc group.

Reaction Kinetics and Practical Considerations

The efficiency of a Boc-Aib-OSu coupling reaction is a kinetic race between the desired aminolysis (reaction with the amine) and the competing side reaction of hydrolysis (reaction with water).[5]

The Critical Role of pH

The pH of the reaction medium is the most critical factor governing the outcome.

  • Low pH (<7): Primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the desired reaction.[5]

  • Optimal pH (7.2-8.5): This range provides a sufficient concentration of the unprotonated, nucleophilic amine for efficient coupling. While the rate of hydrolysis also increases with pH, the rate of aminolysis increases more dramatically, leading to higher yields of the desired product.[5][14]

  • High pH (>9): The hydrolysis of the OSu ester becomes extremely rapid, significantly reducing the half-life of the activated ester and lowering the overall yield of the coupling reaction.[5][15]

Solvent and Temperature

Boc-Aib-OSu is typically soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][15] The reaction is often carried out at room temperature. However, to minimize the competing hydrolysis reaction, especially for slow or difficult couplings, the temperature can be lowered to 4°C.[5]

Quantitative Data on NHS Ester Stability

While specific kinetic data for Boc-Aib-OSu is not readily consolidated, the general behavior of NHS esters provides a reliable guide for experimental design.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~7 hours
8.04~1 hour
8.6410 minutes
9.0Room TemperatureMinutes
Source: Data compiled from multiple sources.[5][14]

This data underscores the importance of prompt use of the reagent once dissolved and careful control of pH to maximize coupling efficiency.

Experimental Protocol: A Typical Coupling Reaction

This protocol provides a generalized, self-validating workflow for the coupling of Boc-Aib-OSu to an N-terminally deprotected peptide.

1. Preparation of Reactants:

  • Peptide: Ensure the N-terminal protecting group (e.g., Fmoc) of the peptide substrate is fully removed. The peptide should be dissolved in a suitable non-nucleophilic buffer (e.g., phosphate, bicarbonate) at a pH between 7.2 and 8.0.[5] Avoid buffers containing primary amines, such as Tris.[5]
  • Boc-Aib-OSu: Prepare a fresh solution of Boc-Aib-OSu in an appropriate organic solvent like DMF or DMSO. A 5-10 fold molar excess of the NHS ester is often used to drive the reaction to completion, compensating for any hydrolysis.[4]

2. Coupling Reaction:

  • Add the Boc-Aib-OSu solution to the stirred peptide solution.
  • Allow the reaction to proceed for 1-2 hours at room temperature.[16] The progress can be monitored by analytical techniques such as HPLC to confirm the consumption of the starting peptide and the formation of the product.

3. Quenching and Work-up:

  • Once the reaction is complete, any remaining active ester can be quenched by adding a small amount of an amine-containing reagent like glycine or ethanolamine.
  • The coupled product can be purified using standard techniques such as reversed-phase HPLC.

4. Characterization:

  • Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Visualizing the Process

Molecular Structure of Boc-Aib-OSu

Boc_Aib_OSu cluster_Boc Boc Group cluster_Aib Aib Residue cluster_OSu OSu Ester Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 Aib_N N Boc_C->Aib_N Amide Bond tBu tBu Boc_O1->tBu Aib_Ca Aib_N->Aib_Ca Aib_C C' Aib_Ca->Aib_C Me1 CH₃ Aib_Ca->Me1 Me2 CH₃ Aib_Ca->Me2 OSu_O1 O Aib_C->OSu_O1 Ester Linkage OSu_N N OSu_O1->OSu_N OSu_C1 C OSu_N->OSu_C1 OSu_C2 C OSu_C1->OSu_C2 OSu_O2 O OSu_C1->OSu_O2 OSu_C2->OSu_N OSu_O3 O OSu_C2->OSu_O3 reaction_mechanism Reactants Boc-Aib-OSu R'-NH₂ (Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Boc-Aib-NH-R' (Amide Bond) N-Hydroxysuccinimide Intermediate->Products Collapse & Leaving Group Expulsion

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve N-terminally deprotected peptide in pH 7.2-8.0 buffer C Combine reactants. Stir 1-2h at RT. A->C B Prepare fresh solution of Boc-Aib-OSu in DMF/DMSO B->C D Monitor by HPLC C->D in-process control E Quench reaction D->E F Purify by RP-HPLC E->F G Characterize by MS F->G

Caption: Standard workflow for Boc-Aib-OSu coupling.

Applications in Research and Drug Development

The unique properties of Boc-Aib-OSu make it a valuable reagent in several areas:

  • Therapeutic Peptides: Its use is prominent in the synthesis of peptide analogs, such as those used in diabetes treatment, where the incorporation of Aib enhances stability and efficacy. [1]* Peptidomimetics and Foldamers: The helix-inducing properties of Aib are exploited in the design of synthetic molecules that mimic the structure and function of natural peptides. [1]* Bioconjugation: The OSu ester functionality allows for the conjugation of Aib-containing peptide fragments to larger biomolecules or surfaces.

Conclusion

The OSu ester in Boc-Aib-OSu is the chemical driver that enables the efficient incorporation of the sterically demanding and conformationally significant Boc-Aib moiety into peptide chains. Its high reactivity, selectivity for primary amines, and compatibility with standard peptide synthesis conditions make it an indispensable tool. By understanding the interplay between the OSu ester's reactivity and the structural contributions of the Boc and Aib groups, researchers can effectively leverage Boc-Aib-OSu to construct novel peptides with enhanced stability and defined secondary structures, accelerating the development of next-generation therapeutics.

References

  • Google Patents. (n.d.). CN113754753A - Synthetic method of somaglutide.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Boc-Aib-OH: Enhancing Peptide Properties for Advanced Applications. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

  • Lämmerhofer, M., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5143-5150. DOI:10.1039/C5AY00042D. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. Retrieved from [Link]

  • M-Linear. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1987). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Journal of the American Chemical Society, 109(10), 3087-3091. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020861, Boc-aib-osu. Retrieved from [Link]

  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Numata, K., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2978-2988. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Aib-OSu

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Boc-Aib-OSu in Modern Peptide Science

In the landscape of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, α-aminoisobutyric acid (Aib) holds a privileged position due to its profound impact on peptide conformation, imparting a strong helical bias even in short sequences.[1][2] The reagent at the heart of this capability, N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu), is more than a mere building block; it is an enabling tool for crafting sophisticated peptidomimetics, foldamers, and targeted therapeutics, including notable applications in the synthesis of metabolic drugs like Semaglutide.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Boc-Aib-OSu. Moving beyond a simple recitation of steps, we will dissect the causality behind each procedural choice, offering a self-validating framework for researchers, scientists, and drug development professionals to confidently produce this critical reagent with high purity and yield.

Part 1: The Synthetic Pathway—A Two-Stage Approach

The synthesis of Boc-Aib-OSu is logically executed in two primary stages: (1) the protection of the α-amino group of Aib, and (2) the activation of the carboxylic acid moiety to form the reactive N-hydroxysuccinimide (OSu) ester. This strategy ensures that the amine is unavailable for side reactions during the activation step, leading to a clean and specific transformation.

Synthesis_Pathway cluster_0 Step 1: Amine Protection cluster_1 Step 2: Carboxyl Activation Aib α-Aminoisobutyric Acid (Aib) BocAibOH Boc-Aib-OH Aib->BocAibOH BocAibOSu Boc-Aib-OSu (Final Product) BocAibOH->BocAibOSu reagent1 Boc Anhydride (Boc₂O) NaOH, 1,4-Dioxane/H₂O reagent2 N-Hydroxysuccinimide (HOSu) DIC or DCC, Anhydrous DCM

Caption: The two-step synthetic route to Boc-Aib-OSu.

Experimental Protocol: Step 1 - Synthesis of Boc-Aib-OH

Principle of the Reaction: The nucleophilic amino group of α-aminoisobutyric acid is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The base (NaOH) deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride. This tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to many reaction conditions but readily cleaved by mild acid.[3]

Detailed Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoisobutyric acid (1.0 eq) in a 1:1 mixture of 1.0 N aqueous NaOH (1.2 eq) and 1,4-dioxane.[4]

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This mitigates the exothermic nature of the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (2.0 eq) dissolved in a small amount of 1,4-dioxane to the reaction mixture dropwise over 30 minutes.[4]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Workup - Quenching & Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

    • Dissolve the remaining aqueous residue in water and wash twice with ethyl acetate to remove unreacted Boc anhydride and other nonpolar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using a cold, dilute solution of potassium bisulfate (KHSO₄) or citric acid. The product will precipitate as a white solid.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Aib-OH as a white solid.[4] The product is typically of sufficient purity for the next step, but can be recrystallized if necessary.

Experimental Protocol: Step 2 - Synthesis of Boc-Aib-OSu

Principle of the Reaction: This step involves the activation of the carboxylic acid of Boc-Aib-OH into an N-hydroxysuccinimide (OSu) ester. Carbodiimide coupling agents, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), are used to facilitate this condensation.[1][5] The carbodiimide activates the carboxylate, making it susceptible to attack by the hydroxyl group of N-hydroxysuccinimide (HOSu). The resulting OSu ester is an excellent leaving group, rendering the final product highly reactive towards primary amines in subsequent peptide coupling reactions.[1][3]

Detailed Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-Aib-OH (1.0 eq) and N-hydroxysuccinimide (HOSu, 1.2 eq).[1] Anhydrous conditions are critical to prevent hydrolysis of the coupling agent and the activated ester product.

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Coupling Agent Addition: Dissolve DIC (1.1 eq) or DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes. A white precipitate of dicyclohexylurea (DCU) or diisopropylurea (DIU) will begin to form.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.[1]

  • Workup - Byproduct Removal:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated urea byproduct. Wash the filter cake with a small amount of cold, anhydrous DCM.

    • Note on Causality: DCC produces a highly insoluble urea (DCU), which is easily removed by filtration.[5] However, some DCU can remain in solution, potentially complicating purification. DIC produces a more soluble urea (DIU), which may require removal during the subsequent purification step but avoids filtration issues.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Boc-Aib-OSu product, typically as a white or off-white solid.

Part 2: Purification—Achieving Synthesis-Grade Purity

The crude product from the activation step requires purification to remove unreacted HOSu, residual urea byproduct, and any side products. Recrystallization is the most common and effective method for achieving high purity (≥99%).[1]

Purification_Workflow start Crude Boc-Aib-OSu Solid dissolve Dissolve in Minimum Hot Acetonitrile/Ethyl Acetate (3:1 v/v) start->dissolve 1. Solubilization cool Slow Cooling to 0-4 °C dissolve->cool 2. Crystallization filter Vacuum Filtration to Collect Crystals cool->filter 3. Isolation wash Wash Crystals with Cold Diethyl Ether filter->wash 4. Rinsing dry Dry Under High Vacuum wash->dry 5. Drying product Pure Boc-Aib-OSu (≥99%) dry->product qc QC Analysis (HPLC, NMR, MS) product->qc

Caption: Workflow for the purification of Boc-Aib-OSu via recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: A solvent system of acetonitrile/ethyl acetate (3:1 v/v) is highly effective for recrystallizing Boc-Aib-OSu.[1]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the solvent mixture portion-wise while gently heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in a 0-4 °C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a fine, white crystalline solid.

Part 3: Quantitative Data & Quality Control

Rigorous analytical characterization is non-negotiable to validate the identity and purity of the final product.

Summary of Reagents and Expected Yields
StepReagentMolar Eq.Key ParametersTypical Yield
1. Protection α-Aminoisobutyric Acid1.0--
Di-tert-butyl dicarbonate2.0Room temp, 16h>95%
Sodium Hydroxide1.2Dioxane/Water
2. Activation Boc-Aib-OH1.0Anhydrous DCMCrude: 85-92%[1]
N-Hydroxysuccinimide1.20°C to RT, 12-16hPurified: >80%
DIC or DCC1.1Inert atmosphere
Analytical Characterization Parameters
Analysis MethodParameterExpected Result
¹H NMR Chemical Shift (δ)~1.45 ppm (s, 9H, Boc); ~1.55 ppm (s, 6H, Aib CH₃); ~2.85 ppm (s, 4H, NHS CH₂)
Mass Spec (ESI+) [M+Na]⁺Expected: 323.12 m/z
HPLC (RP-C18) Purity≥99.0%
Melting Point Range~118-122 °C (Compare to standard)[6]
FTIR Wavenumber (cm⁻¹)~1740 (Ester C=O), ~1785 (Imide C=O), ~1695 (Carbamate C=O)

Conclusion

The synthesis and purification of Boc-Aib-OSu is a foundational technique for advanced peptide chemistry. By understanding the chemical principles behind each step—from the rationale for Boc protection to the choice of coupling agent and the thermodynamics of recrystallization—researchers can reliably produce this valuable reagent. The protocols detailed herein provide a robust and validated pathway to obtaining high-purity Boc-Aib-OSu, empowering the development of next-generation peptide-based therapeutics and research tools.

References

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1543-1554. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(24), 9251-9254. [Link]

  • Prime Organics. (n.d.). The Chemical Properties and Synthesis of Boc-Ala-OSu for Research. Retrieved from [Link]

  • PubChem. (n.d.). Boc-aib-osu. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2009). Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs. Royal Society of Chemistry. [Link]

Sources

Boc-aib-osu CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester, commonly abbreviated as Boc-Aib-OSu, is a specialized amino acid derivative that has become an indispensable tool in modern peptide chemistry and pharmaceutical development. Its strategic value lies in the unique combination of three functional moieties: the Boc (tert-butyloxycarbonyl) protecting group, the conformationally rigid Aib (α-aminoisobutyric acid) residue, and the highly reactive OSu (N-hydroxysuccinimide) ester. This guide provides a comprehensive overview of Boc-Aib-OSu, detailing its chemical properties, the scientific principles behind its application, detailed experimental protocols, and its critical role in creating next-generation peptide therapeutics with enhanced stability and efficacy.

Core Chemical Identity and Properties

Boc-Aib-OSu is a cornerstone reagent for introducing the α-aminoisobutyric acid residue into a peptide sequence. Understanding its components is key to leveraging its full potential.

  • Full Chemical Name: 2,5-dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate[1]

  • Common Synonyms: Boc-α-methylalanine N-hydroxysuccinimide ester, Boc-Aib-OSu[1][2]

  • CAS Number: 104055-39-2[2][3]

  • Molecular Formula: C₁₃H₂₀N₂O₆[2][3]

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 300.31 g/mol [2][3][4]
Appearance White powder[2]
Purity ≥ 98% (HPLC)[2]
Melting Point 162-168 °C[2]
Storage Conditions 0-8 °C, keep in a dark place, sealed in dry[2]

Note on Nomenclature: A potential point of confusion exists with a different compound listed in some databases under a similar name, which has a molecular formula of C₉H₁₇NO₇S and a molecular weight of 283.30 g/mol . This guide focuses exclusively on the N-hydroxysuccinimide ester (MW 300.31), which is the reagent of primary interest for peptide synthesis and bioconjugation.

The Trifecta of Functionality:
  • The Boc Protecting Group: The tert-butyloxycarbonyl group is a well-established amine protecting group.[5] It prevents the nucleophilic amine of the Aib residue from engaging in unwanted side reactions during peptide coupling. Its key advantage is its stability under a wide range of conditions while being easily removable with moderate acids, such as trifluoroacetic acid (TFA), a process central to the Boc-based solid-phase peptide synthesis (SPPS) strategy.[5][6]

  • The Aib Residue: α-Aminoisobutyric acid is a non-proteinogenic amino acid. Its defining feature is the presence of two methyl groups on its α-carbon (a gem-dimethyl group). This structure introduces significant steric hindrance, which severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[7] This constraint is not a limitation but a powerful design element; it forces the peptide chain to adopt a stable helical conformation, typically a 3₁₀-helix or an α-helix.[2][7][8]

  • The OSu Active Ester: The N-hydroxysuccinimide ester is one of the most effective activating groups for carboxylic acids used in peptide synthesis.[9][10] The OSu moiety is an excellent leaving group, rendering the carboxyl carbon highly electrophilic and primed for efficient nucleophilic attack by a free amine group to form a stable amide (peptide) bond under mild reaction conditions.[10][11]

The Scientific Imperative: Why Aib is a Game-Changer in Peptide Therapeutics

The incorporation of Aib into peptide-based drugs is a deliberate strategy to overcome the inherent weaknesses of natural peptides, namely their conformational flexibility and susceptibility to enzymatic degradation.

  • Enhanced Proteolytic Resistance: Natural peptides are rapidly broken down by proteases in vivo. The steric bulk of the Aib residue shields the adjacent peptide bonds from enzymatic attack, dramatically increasing the peptide's metabolic stability and extending its circulating half-life.[7][12]

  • Structural Pre-organization: By inducing and stabilizing a helical structure, Aib pre-organizes the peptide into a bioactive conformation.[8][13] This reduces the entropic penalty upon binding to its biological target (e.g., a receptor or enzyme), which can lead to higher binding affinity and potency.

  • Improved Bioavailability: The stabilized, predictable structure conferred by Aib can enhance a peptide's ability to cross biological membranes, improving its absorption and distribution.[7][12] This is particularly valuable for developing orally available peptide drugs or those that need to penetrate the blood-brain barrier.[7]

Synthesis and Reaction Mechanism

The utility of Boc-Aib-OSu begins with its synthesis, which involves the activation of its precursor, Boc-Aib-OH.

Experimental Protocol: Synthesis of Boc-Aib-OSu

This protocol describes the general laboratory-scale synthesis via carbodiimide activation.

  • Reactant Preparation: Dissolve Boc-Aib-OH (1.0 equivalent) and N-hydroxysuccinimide (HOSu, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)).

  • Cooling: Chill the reaction mixture to 0°C in an ice bath to control the reaction rate and minimize side reactions.

  • Activation: Slowly add a solution of a carbodiimide coupling agent, such as Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents), dissolved in the same anhydrous solvent.[9][10]

  • Reaction: Stir the mixture at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring overnight (12-16 hours).

  • Work-up:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

    • If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous wash.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure Boc-Aib-OSu.

Diagram: Synthesis of Boc-Aib-OSu

G cluster_reactants Reactants cluster_reagents Reagents Boc_Aib_OH Boc-Aib-OH Reaction Reaction Mixture (0°C to RT) Boc_Aib_OH->Reaction HOSu N-hydroxysuccinimide (HOSu) HOSu->Reaction CouplingAgent DCC or EDC (Coupling Agent) CouplingAgent->Reaction Activates Carboxyl Group Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product Boc-Aib-OSu Reaction->Product Forms Active Ester Byproduct Urea Byproduct (DCU or water-soluble urea) Reaction->Byproduct

Caption: Synthesis of Boc-Aib-OSu from its precursor via carbodiimide coupling.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Aib-OSu is a ready-to-use building block for Boc-strategy SPPS. The following protocol outlines its incorporation into a growing peptide chain attached to a solid support resin.

Experimental Protocol: Boc-SPPS Coupling Cycle with Boc-Aib-OSu

This protocol assumes the synthesis is proceeding after the deprotection of the previous amino acid, leaving a free amine on the resin-bound peptide.

  • Resin Preparation: Ensure the peptide-resin is neutralized after the previous TFA deprotection step and thoroughly washed with DMF.[14]

  • Coupling Solution Preparation: Dissolve Boc-Aib-OSu (2-4 equivalents relative to resin loading) in an appropriate solvent, typically DMF or a DCM/DMF mixture.

  • Coupling Reaction: Add the Boc-Aib-OSu solution to the swollen, neutralized peptide-resin in a reaction vessel. Agitate the mixture at room temperature for 1-4 hours. The high reactivity of the OSu ester facilitates the coupling without the need for additional in situ coupling reagents.[9]

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.[6] A negative test (beads remain colorless or yellow) indicates the successful consumption of all free amines.

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the peptide-resin with DMF followed by DCM to remove any unreacted Boc-Aib-OSu and the N-hydroxysuccinimide byproduct.

  • Cycle Repetition: The peptide-resin is now ready for the next cycle of deprotection and coupling.

Diagram: Boc-SPPS Workflow for Incorporating Boc-Aib-OSu

SPPS_Workflow Start Start: Resin-Peptide-NH₂ Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Previous cycle complete Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Add Boc-Aib-OSu) Neutralization->Coupling Wash 4. Wash (DMF, DCM) Coupling->Wash KaiserTest Kaiser Test (Check for completion) Wash->KaiserTest KaiserTest->Coupling Positive (incomplete) Recouple Repeat Repeat Cycle or Final Cleavage KaiserTest->Repeat Negative

Sources

Solubility of Boc-aib-osu in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Boc-Aib-OSu in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu). Directed at researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary. It establishes a foundational understanding of the physicochemical properties governing solubility, offers a predictive framework for solvent selection, and provides a robust, step-by-step experimental protocol for determining quantitative solubility. This guide is designed to be a self-validating system, empowering scientists to generate reliable, application-specific solubility data, thereby optimizing reaction conditions, improving yield, and ensuring reproducibility in peptide synthesis.

Introduction: The Synthetic Challenge of α,α-Disubstituted Amino Acids

The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), into peptide sequences is a key strategy for inducing stable helical conformations and increasing resistance to enzymatic degradation. Boc-Aib-OSu is a critical activated building block for this purpose. However, the sterically hindered nature of the Aib residue and the physicochemical properties of the entire molecule present unique challenges, foremost among them being solubility.

Effective dissolution of an activated amino acid in the reaction medium is paramount. Poor solubility leads to heterogeneous reaction mixtures, reduced effective concentrations, and ultimately, incomplete couplings and lower yields. Understanding and controlling the solubility of Boc-Aib-OSu is therefore not a trivial preliminary step but a critical determinant of synthetic success.

Molecular Profile and Its Influence on Solubility

The solubility behavior of Boc-Aib-OSu is a direct consequence of its molecular architecture. A logical analysis of its structure allows us to predict its interactions with various solvents, grounded in the fundamental principle of "like dissolves like".[1][2]

  • tert-Butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group is lipophilic and contributes significantly to the molecule's affinity for non-polar to moderately polar organic solvents.

  • gem-Dimethyl Group (Aib): The two methyl groups at the α-carbon further enhance the molecule's non-polar, hydrocarbon character.

  • N-Hydroxysuccinimide (OSu) Ester: This is the most polar component of the molecule. The ester and imide functionalities can act as hydrogen bond acceptors.[2] This group increases the molecule's polarity compared to its precursor, Boc-Aib-OH, and allows for some interaction with more polar solvents.

Overall Polarity: Boc-Aib-OSu is a predominantly non-polar molecule with a localized polar region. Its solubility is therefore a balance between the large non-polar surface area and the polar activating group. It will be most soluble in solvents that can effectively solvate both of these features.

Predicted Solubility in Common Organic Solvents

While extensive quantitative public data for Boc-Aib-OSu is scarce, we can formulate a highly reliable predictive framework based on the known solubility of its precursor, Boc-Aib-OH, and first principles of physical organic chemistry. Boc-Aib-OH is reported to be soluble in solvents like Dichloromethane, Chloroform, Ethyl Acetate, Acetone, and DMSO.[3][4][5] The addition of the OSu group is not expected to drastically alter this profile but may enhance solubility in polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of Boc-Aib-OSu

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF)HighExcellent dipole moment and ability to solvate both the Boc group and the polar OSu ester. A related precursor is "clearly soluble" in DMF.[6]
Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor, effectively solvating the OSu ester. Known to be a good solvent for many protected amino acids.[3][7]
Acetonitrile (ACN)Moderate to HighCan solvate the polar ester but is less effective with the non-polar Boc group compared to DMF or DMSO.
AcetoneModerate to HighGood solvent for the precursor, Boc-Aib-OH.[3][4][5] Its polarity is suitable for the overall molecule.
Chlorinated Dichloromethane (DCM)HighExcellent solvent for non-polar and moderately polar organic compounds. Effectively solvates the Boc and Aib moieties.
Chloroform (CHCl₃)HighSimilar properties to DCM; a known good solvent for Boc-Aib-OH.[3][4][5]
Ethers Tetrahydrofuran (THF)ModerateModerate polarity allows for solvation of the entire molecule, though potentially less effective than DMF or DCM.
Diethyl EtherLowInsufficient polarity to effectively solvate the OSu ester group.
Esters Ethyl Acetate (EtOAc)ModerateA good balance of polarity; known to dissolve the Boc-Aib-OH precursor.[3][4][5]
Alcohols Methanol, EthanolLow to ModerateThe protic nature can risk solvolysis of the active ester over time. Solubility may be limited by the non-polar Boc group.
Non-Polar Toluene, HexanesVery Low / InsolubleThese solvents cannot effectively solvate the polar N-hydroxysuccinimide ester moiety.

Experimental Protocol for Quantitative Solubility Determination

As a Senior Application Scientist, I advocate for empirical verification. The following protocol describes a self-validating, trustworthy method for determining the equilibrium solubility of Boc-Aib-OSu using the established shake-flask method.[8]

Objective

To determine the saturation solubility of Boc-Aib-OSu in a selected organic solvent at a controlled temperature.

Materials
  • Boc-Aib-OSu (ensure high purity, ≥98%)[9]

  • Anhydrous-grade organic solvents

  • Calibrated analytical balance

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system (recommended) or rotary evaporator for gravimetric analysis.

Workflow Diagram

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess Boc-Aib-OSu to a vial prep2 Add a precise volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24h) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Filter supernatant with 0.2 µm syringe filter sample1->sample2 sample3 Prepare serial dilutions of the clear filtrate sample2->sample3 analysis Quantify concentration (HPLC or Gravimetric) sample3->analysis

Caption: Figure 1: Workflow for determining Boc-Aib-OSu solubility.

Step-by-Step Methodology
  • Preparation: To a series of vials, add an excess amount of solid Boc-Aib-OSu (e.g., 50-100 mg). The key is to ensure that undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired anhydrous solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a sufficient time to reach equilibrium. A conservative duration is 24 hours. A longer time (48-72 hours) can be used to confirm equilibrium has been reached.

  • Sample Collection: Remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

  • Filtration: Carefully draw a portion of the supernatant into a syringe. Attach a 0.2 μm solvent-compatible syringe filter and discard the first few drops. Collect the clear, saturated solution into a clean, tared vial (for gravimetric) or a volumetric flask (for HPLC). This step is critical to remove all particulate matter.

  • Quantification - Method A (Gravimetric):

    • Accurately weigh the tared vial containing the filtered saturated solution.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the vial under high vacuum for several hours to remove all residual solvent.

    • Weigh the vial again to determine the mass of the dissolved Boc-Aib-OSu.

    • Calculate solubility: Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent used (L))

  • Quantification - Method B (HPLC - Recommended):

    • Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a calibration curve by injecting known concentrations of Boc-Aib-OSu.

    • Inject the diluted sample onto the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor: Solubility (g/L) = (Concentration from HPLC (g/L)) * (Dilution Factor)

Data Presentation and Interpretation

For maximum utility and comparability, all experimentally determined data should be recorded in a structured format.

Table 2: Template for Recording Quantitative Solubility of Boc-Aib-OSu

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Dichloromethane25HPLC
N,N-Dimethylformamide25HPLC
Acetonitrile25Gravimetric
Tetrahydrofuran25HPLC
Ethyl Acetate25Gravimetric
(add other solvents)
Factors Influencing Experimental Results

G Figure 2: Factors Governing Boc-Aib-OSu Solubility cluster_solute Solute Properties (Boc-Aib-OSu) cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Structure Molecular Structure (Boc, Aib, OSu) Polarity Overall Polarity (Predominantly Non-polar) Structure->Polarity Interactions Solute-Solvent Interactions Polarity->Interactions SolventPolarity Solvent Polarity ('Like dissolves like') Hbonding H-Bonding Capacity SolventPolarity->Hbonding SolventPolarity->Interactions Temp Temperature Temp->Solubility Purity Solvent Purity (e.g., water content) Temp->Purity Purity->Solubility Interactions->Solubility

Caption: Figure 2: Interplay of factors determining solubility.

  • Temperature: For most solids dissolving in organic solvents, solubility increases with temperature.[10] Performing reactions at a slightly elevated temperature may be a viable strategy to increase the concentration of dissolved Boc-Aib-OSu.

  • Solvent Purity: The OSu ester is highly susceptible to hydrolysis. The presence of water in the solvent will not only consume the activated ester but can also alter the solvent's polarity, thereby affecting solubility. Always use anhydrous-grade solvents for both experiments and synthesis.

  • Metastable Zone: It is sometimes possible to create supersaturated solutions by dissolving the solute at a higher temperature and then carefully cooling it. However, these solutions are unstable and not recommended for achieving reproducible reaction conditions.

Conclusion and Recommendations

Boc-Aib-OSu is a sterically hindered, predominantly non-polar building block whose solubility profile is critical for its effective use in peptide synthesis. This guide establishes that polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) are the most promising candidates for achieving high solubility.

Given the lack of standardized public data, it is imperative for researchers to perform in-house quantification. The detailed shake-flask protocol provided herein offers a reliable and reproducible method for generating this crucial data. By investing the effort to quantify solubility in the specific solvents used in their synthetic protocols, researchers can move from estimation to precision, ensuring reaction homogeneity, maximizing coupling efficiency, and building a robust foundation for the successful synthesis of Aib-containing peptides.

References

  • PubChem. Boc-aib-osu | C9H17NO7S | CID 7020861. National Center for Biotechnology Information. [Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. [Link]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

  • PubChem. Boc-His(Trt)-Aib-OH | C34H38N4O5 | CID 124179955. National Center for Biotechnology Information. [Link]

  • TutorVista. Factors Affecting Solubility. (2010). YouTube. [Link]

  • Omizzur Bio. Boc-Aib-OH CAS 30992-29-1. [Link]

  • SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023). [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

Sources

A Comprehensive Guide to the Storage and Handling of Boc-Aib-OSu for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of peptide synthesis and drug development, the integrity of starting materials is paramount. N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester, commonly referred to as Boc-Aib-OSu, is a pivotal building block for inducing helical conformations in peptides, thereby enhancing their stability and biological activity. However, its utility is intrinsically linked to its chemical stability, which can be compromised by improper storage and handling. This guide provides an in-depth technical overview of the best practices for maintaining the quality and reactivity of Boc-Aib-OSu, ensuring reproducible and successful synthetic outcomes.

Understanding the Inherent Instability of Boc-Aib-OSu

Boc-Aib-OSu's reactivity, a desirable trait for efficient peptide coupling, is also the source of its primary vulnerability: the N-hydroxysuccinimide (NHS) ester. This functional group is highly susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, rendering the molecule inactive for its intended purpose.[1] The rate of this hydrolysis is influenced by environmental factors, most notably moisture, temperature, and pH.[1][2]

The Boc (tert-Butyloxycarbonyl) protecting group on the amine is stable under basic and nucleophilic conditions but is sensitive to acid.[3][4] While this is a key feature for its removal during peptide synthesis, it is not the primary concern for storage and handling, where the NHS ester's integrity is the main focus.

Core Storage Recommendations

Proper storage is the first line of defense against the degradation of Boc-Aib-OSu. The overarching principle is to minimize exposure to moisture and elevated temperatures.

Temperature: A Critical Parameter

The recommended storage temperature for Boc-Aib-OSu is between 2°C and 8°C for short- to medium-term storage.[5] For long-term preservation of its reactivity, storage at -20°C is advisable, a common practice for moisture-sensitive reagents like NHS esters.[1][6]

Storage DurationRecommended TemperatureRationale
Short-Term (Weeks) 2°C to 8°CSlows the rate of hydrolysis and maintains the integrity of the solid compound for routine use.
Long-Term (Months) -20°CSignificantly reduces the rate of hydrolysis and other potential degradation pathways, ensuring longevity.[1][6]
Moisture Control: The Non-Negotiable Imperative

Boc-Aib-OSu is a white powder that is highly sensitive to moisture.[6] Exposure to atmospheric humidity can lead to rapid hydrolysis of the NHS ester. Therefore, the following precautions are essential:

  • Desiccation: Always store Boc-Aib-OSu in a tightly sealed container within a desiccator containing a suitable desiccant, such as silica gel or calcium sulfate.

  • Inert Atmosphere: For optimal long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces moist air and minimizes the risk of degradation.

  • Acclimatization: Before opening a container of Boc-Aib-OSu that has been stored at a low temperature, it is crucial to allow it to equilibrate to room temperature.[6][7] This prevents condensation of atmospheric moisture onto the cold powder, which would lead to immediate hydrolysis.

Light Sensitivity

While not as critical as moisture and temperature, it is good laboratory practice to protect Boc-Aib-OSu from prolonged exposure to direct light. Storing the container in a dark place or using an amber vial can help prevent any potential photochemical degradation.

Handling Protocols for Maintaining Reactivity

The handling of Boc-Aib-OSu requires meticulous attention to detail to preserve its chemical integrity up to the point of use.

Weighing and Dispensing

Given its hygroscopic nature, weighing should be performed as quickly as possible in a controlled environment. If available, a glove box with a dry atmosphere is the ideal setting. If a glove box is not accessible, work in an area with low humidity and have all necessary equipment ready to minimize the compound's exposure to air.

Dissolution: A Critical Step

Boc-Aib-OSu should be dissolved in an appropriate anhydrous solvent immediately before use.[6][7]

  • Recommended Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices due to their ability to dissolve the compound and their compatibility with peptide synthesis protocols.[7][8][9]

  • Solvent Quality: Always use high-purity, anhydrous grade solvents. The presence of residual water in the solvent will lead to the hydrolysis of the NHS ester.

  • Stock Solutions: Do not prepare stock solutions of Boc-Aib-OSu for storage. The NHS-ester moiety readily hydrolyzes in solution, even in anhydrous solvents over time.[6][7] Weigh and dissolve only the amount required for the immediate reaction. Discard any unused reconstituted reagent.[7]

Experimental Workflow: Best Practices in Action

To illustrate the practical application of these recommendations, the following workflow outlines the key steps for incorporating Boc-Aib-OSu in a typical peptide coupling reaction.

Boc_Aib_OSu_Workflow cluster_storage Long-Term Storage cluster_prep Pre-Reaction Preparation cluster_reaction Peptide Coupling Reaction storage -20°C Storage (with desiccant) acclimatize Equilibrate to Room Temperature storage->acclimatize Retrieve weigh Weigh Quickly (Low Humidity) acclimatize->weigh Once at RT dissolve Dissolve in Anhydrous DMF/DMSO weigh->dissolve Immediately couple Add Boc-Aib-OSu Solution dissolve->couple Use Immediately reaction_vessel Reaction Vessel (Amine-free buffer, pH 7-8)

Caption: Recommended workflow from storage to use for Boc-Aib-OSu.

Reaction Buffer Considerations

The pH of the reaction medium is a critical factor that influences the efficiency of the coupling reaction and the rate of NHS ester hydrolysis.[1]

  • Optimal pH Range: A pH range of 7.0-8.0 is generally recommended for the reaction of NHS esters with primary amines.[6][7] This represents a compromise where the amine is sufficiently deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.

  • Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the target amine for reaction with the Boc-Aib-OSu.[6][7] Phosphate-buffered saline (PBS) is a suitable alternative.[6][7]

Conclusion: Ensuring Synthetic Success

The successful application of Boc-Aib-OSu in peptide synthesis and drug development is critically dependent on a thorough understanding and implementation of proper storage and handling procedures. By adhering to the principles of strict moisture control, appropriate temperature regulation, and careful handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Dempsey, D. R., et al. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 605, 247-268. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. [Link]

  • Wikipedia. N-Hydroxysuccinimide. [Link]

  • ResearchGate. (2014). Stability of NHS esters of mPEG5k under accelerated conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]

Sources

The Helix Master: A Technical Guide to α-Aminoisobutyric Acid (Aib) in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with an in-depth understanding of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid that has become an indispensable tool in modern peptide science. We will explore the unique structural constraints of Aib, its profound impact on peptide conformation and stability, and the practical methodologies for its synthesis and analysis.

The Aib Advantage: Engineering Predictable Conformation and Stability

Native peptides, while possessing exquisite biological activity, are often hampered by two significant liabilities: conformational flexibility and susceptibility to proteolytic degradation.[1] Conformational flexibility can lead to a decrease in receptor binding affinity, while rapid enzymatic breakdown results in a short in-vivo half-life. The incorporation of α-aminoisobutyric acid (Aib) is a powerful and widely adopted strategy to overcome both of these challenges.[2][3]

Aib's power lies in its unique structure. As a Cα,α-disubstituted amino acid, the presence of two methyl groups on its α-carbon (a gem-dimethyl group) introduces significant steric hindrance.[2] This seemingly simple modification has profound consequences for the peptide backbone, severely restricting the available conformational space.

The Ramachandran Constraint: Forcing the Helix

The conformational freedom of an amino acid residue within a peptide is typically visualized on a Ramachandran plot, which maps the permissible main-chain dihedral angles, phi (φ) and psi (ψ). For most amino acids, a wide range of these angles is possible. For Aib, however, the steric clash of the gem-dimethyl groups dramatically limits the permissible φ, ψ angles to the helical regions of the plot.[4] This makes Aib a potent helix-inducing residue.[5]

Specifically, Aib strongly promotes the formation of two primary types of helical secondary structures: the 3₁₀-helix and the α-helix .[6]

  • 3₁₀-Helix: Characterized by a tighter turn with hydrogen bonds between residue i and i+3. Peptides with a high density of Aib, particularly shorter sequences (fewer than 6-8 residues), often favor this conformation.[7][8]

  • α-Helix: The canonical helix with hydrogen bonds between residue i and i+4. Longer Aib-containing peptides frequently adopt this more stable helical form.[7][9]

The ability of Aib to predictably force a peptide backbone into a helical conformation is a cornerstone of rational peptide design, enabling the creation of stable, structured mimics of protein secondary structures.[10][11]

Diagram 1: Conformational Restriction of Aib

This diagram illustrates how the steric bulk of Aib's gem-dimethyl group restricts its allowable Ramachandran space, predisposing it to helical conformations compared to a simple amino acid like Alanine.

G cluster_0 Alanine (Ala) cluster_1 α-Aminoisobutyric Acid (Aib) Ala Ala_N N-H Ala->Ala_N φ Ala_C C=O Ala->Ala_C ψ ramachandran Ramachandran Plot Ala_H H Ala_CH3 CH₃ label_ala Wide Rotational Freedom Aib Aib_N N-H Aib->Aib_N φ Aib_C C=O Aib->Aib_C ψ Aib_CH3_1 CH₃ Aib_CH3_2 CH₃ label_aib Severely Restricted Rotation allowed_ala Ala Allowed (Broad) allowed_aib Aib Allowed (Helical Region)

Caption: Steric hindrance in Aib restricts φ/ψ angles to helical regions.

A Shield Against Degradation

The second major benefit of Aib incorporation is a dramatic increase in the peptide's resistance to enzymatic degradation.[12] Proteases, the enzymes responsible for cleaving peptide bonds, have specific recognition sites and require a certain degree of backbone flexibility to bind and cleave their substrates.

The structural rigidity imposed by Aib provides a "steric shield" that protects adjacent peptide bonds from proteolytic attack.[2] This shielding effect significantly enhances the peptide's stability in biological fluids like plasma, extending its circulating half-life and improving its potential as a therapeutic agent.[8] Even a single Aib residue can markedly increase resistance to serum enzymes.[1][12]

Synthesis of Aib-Containing Peptides: Overcoming Steric Hindrance

While Aib is a powerful tool, its steric bulk presents a significant challenge during chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[13] The gem-dimethyl group hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, often leading to low coupling efficiency and incomplete reactions.

Standard SPPS conditions that work well for proteinogenic amino acids are often insufficient for Aib.[14] However, several effective strategies have been developed to overcome this hurdle.

Advanced Coupling Reagents

The key to efficient Aib coupling is the use of highly reactive coupling reagents. While standard carbodiimides like DIC (N,N'-diisopropylcarbodiimide) can be used, their efficiency is greatly enhanced by the addition of an activating agent.

Table 1: Recommended Coupling Strategies for Aib

Coupling MethodReagentsKey AdvantagesReference(s)
Carbodiimide/Additive DIC + Ethyl cyanohydroxyiminoacetate (Oxyma)Highly efficient, stable, reduces side reactions, and is well-suited for automated SPPS. Superior to HOBt/HOAt for Aib.[14][15]
Phosphonium Salts PyNTPEffective for coupling multiple successive Aib residues but can be expensive and require large excesses.[14]
Uronium/Aminium Salts HATU, HBTUCommonly used for difficult couplings, though DIC/Oxyma is now often preferred for Aib due to cost and efficiency.[16]

The combination of DIC with Oxyma is now widely considered the method of choice for difficult couplings, including those involving Aib, in both manual and automated SPPS.[14][15]

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

The application of microwave energy has revolutionized the synthesis of difficult peptide sequences, including those rich in Aib.[13][17] Microwave irradiation rapidly and uniformly heats the reaction system, driving sluggish coupling reactions to completion in minutes rather than hours.[17][18] This acceleration not only shortens the overall synthesis time but also minimizes side reactions, leading to a purer crude product.[17]

Diagram 2: Workflow for Microwave-Assisted SPPS of an Aib-Peptide

This diagram outlines the key steps in an automated microwave-assisted SPPS cycle for incorporating a sterically hindered Aib residue.

G start Start: Resin-Bound Peptide deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling: Fmoc-Aib-OH + DIC/Oxyma in DMF wash1->coupling microwave 4. Microwave Irradiation (e.g., 75°C, 5-10 min) coupling->microwave wash2 5. Wash (DMF) microwave->wash2 next_cycle Repeat Cycle or Proceed to Cleavage wash2->next_cycle

Caption: Automated MW-SPPS cycle for efficient Aib incorporation.

Structural Analysis and Characterization

After successful synthesis and purification (typically via RP-HPLC), it is crucial to verify the conformation of the Aib-containing peptide. The two most powerful techniques for this are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method for determining the secondary structure of peptides in solution.[19] Helical structures have a characteristic CD signature.

  • α-helices typically show two negative maxima (n→π* and π→π* transitions) at approximately 222 nm and 208 nm , and a strong positive maximum (π→π* transition) around 193 nm .[10][19]

  • 3₁₀-helices show similar, but less intense, bands shifted to slightly shorter wavelengths (negative bands around 220 nm and 205 nm).

The intensity of the band at 222 nm is often used to quantify the helical content of a peptide.[20] Solvents like trifluoroethanol (TFE) are often used in CD analysis as they promote and stabilize intramolecular hydrogen bonds, revealing the peptide's intrinsic helical propensity.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy provides high-resolution structural information at the atomic level.[21] Analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shift indices can definitively establish helical conformations and even distinguish between α- and 3₁₀-helical segments within a peptide.[10]

Applications in Drug Discovery and Bionanotechnology

The unique properties of Aib have made it a valuable component in a wide range of applications.

  • Peptidomimetics and Drug Design: By stabilizing helical conformations required for receptor binding and enhancing proteolytic resistance, Aib is frequently used to develop peptide-based therapeutics with improved potency and drug-like properties.[3][10] While not a peptide, the drug Zibotentan, an endothelin receptor antagonist, exemplifies the broader field of developing small molecules to target pathways often modulated by peptides.[22][23][24]

  • Antimicrobial Peptides (AMPs): Many naturally occurring AMPs, such as Alamethicin, are rich in Aib.[25][26] Alamethicin forms voltage-gated ion channels in membranes, a function directly related to its stable helical structure.[25] Synthetic AMPs often incorporate Aib to enhance their helical structure, which is crucial for membrane disruption, and to improve their stability.[21]

  • Bionanomaterials: The self-assembly of Aib-containing peptides can be controlled to form stable nanostructures like nanoparticles and fibrils, driven by their well-defined secondary structures.[8]

Experimental Protocols

Protocol: Automated Microwave-Assisted SPPS of an Aib-Containing Peptide

This protocol provides a general guideline for synthesizing a peptide containing a sterically hindered Aib residue using an automated microwave synthesizer.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) pre-swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Apply microwave energy (e.g., 75°C for 3 minutes) to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.

  • Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-Aib-OH (4-5 equivalents), DIC (4-5 equivalents), and Oxyma (4-5 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Apply microwave energy (e.g., 75°C for 5-10 minutes). For Aib-Aib linkages, a second coupling (double coupling) may be necessary to ensure the reaction goes to completion.[27]

  • Washing: Thoroughly wash the resin with DMF.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[27]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Conformational Analysis by CD Spectroscopy
  • Sample Preparation: Prepare a stock solution of the purified, lyophilized peptide in a suitable solvent (e.g., 2,2,2-trifluoroethanol (TFE) or a phosphate buffer). Accurately determine the peptide concentration.[27]

  • Instrument Setup: Use a calibrated spectropolarimeter. Use a quartz cuvette with a 0.1 cm path length. Set the scan range from 260 nm to 190 nm.

  • Data Acquisition: Record a baseline spectrum using the solvent alone. Record the spectrum of the peptide sample under the same conditions.

  • Data Processing: Subtract the solvent baseline from the peptide spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.

  • Analysis: Analyze the resulting spectrum for characteristic helical features, specifically the negative maxima at ~222 nm and ~208 nm.

References

  • Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity, 5(7), 1238-62. Available at: [Link]

  • Chaturvedi, A.K., & Sankararamakrishnan, R. (n.d.). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L. SciSpace. Available at: [Link]

  • Massive Bio. (2026). Zibotentan. Available at: [Link]

  • Klafki, H-W., Staufenbiel, M., & Jucker, M. (2021). Protease resistance of ex vivo amyloid fibrils implies the proteolytic selection of disease-associated fibril morphologies. Amyloid, 28(4), 243-251. Available at: [Link]

  • Grokipedia. (n.d.). Zibotentan. Available at: [Link]

  • Patsnap Synapse. (2024). What is Zibotentan/Dapagliflozin used for?. Available at: [Link]

  • Kar, A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049-12052. Available at: [Link]

  • Takaoka, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6891-6895. Available at: [Link]

  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society, 129(43), 13095-109. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Takaoka, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric acid into an Oligovaline Sequence. ACS Omega, 3(6), 6891-6895. Available at: [Link]

  • Geotti-Bianchini, P., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & Biomolecular Chemistry, 8(9), 2131-4. Available at: [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]

  • AdisInsight. (n.d.). Zibotentan - AstraZeneca. Available at: [Link]

  • Kar, A., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049-12052. Available at: [Link]

  • Payne, J.W., Jakes, R., & Hartley, B.S. (1970). The primary structure of alamethicin. Biochemical Journal, 117(5), 757-66. Available at: [Link]

  • Karle, I.L. (2001). Controls exerted by the Aib residue: Helix formation and helix reversal. Biopolymers, 60(5), 351-65. Available at: [Link]

  • Geotti-Bianchini, P., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Request PDF. Available at: [Link]

  • Witkowska, D., et al. (2012). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 18(8), 3549-62. Available at: [Link]

  • Grishina, A., et al. (2021). Trypsin Induced Degradation of Amyloid Fibrils. International Journal of Molecular Sciences, 22(23), 12792. Available at: [Link]

  • de la Torre, B.G., & Albericio, F. (2017). Microwave-Assisted Synthesis of Antimicrobial Peptides. Methods in Molecular Biology, 1549, 45-55. Available at: [Link]

  • Cantone, C., et al. (2018). Amphiphilic polypeptides with prolonged enzymatic stability for the preparation of self-assembled nanobiomaterials. Polymer Chemistry, 9(44), 5370-5381. Available at: [Link]

  • Rangel, M., & de la Torre, B.G. (2022). Revisiting 310-helices: biological relevance, mimetics and applications. RSC Chemical Biology, 3(6), 666-679. Available at: [Link]

  • Sadowsky, J.D., et al. (2005). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 65(1), 87-95. Available at: [Link]

  • Klafki, H-W., Staufenbiel, M., & Jucker, M. (2021). Protease Resistance of ex vivo Amyloid Fibrils implies the proteolytic Selection of disease-associated Fibril Morphologies. bioRxiv. Available at: [Link]

  • Dell'Orco, S., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2915-2926. Available at: [Link]

  • Payne, J.W. (1970). The primary structure of alamethicin. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Alamethicin. Available at: [Link]

  • Collins, J.M. (2012). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
  • Tichá, T., et al. (2021). Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. International Journal of Molecular Sciences, 22(20), 11162. Available at: [Link]

  • Sjölander, D., et al. (2017). Structural analysis of peptides, by circular dichroism, in response to... ResearchGate. Available at: [Link]

  • Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis. Available at: [Link]

  • Hisada, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. ResearchGate. Available at: [Link]

  • Quora. (2014). Why is an alpha helix preferred over a 310 or pi helix?. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Zhang, L., & Hermans, J. (1996). 310 Helix Versus .alpha.-Helix: A Molecular Dynamics Study of Conformational Preferences of Aib and Alanine. Journal of the American Chemical Society, 118(29), 7440-7446. Available at: [Link]

  • Sansom, M.S. (1993). 310 helices in channels and other membrane proteins. Journal of General Physiology, 101(4), 541-54. Available at: [Link]

  • Kates, S.A., & Albericio, F. (2000). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

Sources

Methodological & Application

Protocol for using Boc-aib-osu in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to the Use of Boc-Aib-OSu in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Overcoming the Challenge of Sterically Hindered Residues

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. Among these, α-aminoisobutyric acid (Aib) is of particular interest due to the unique conformational constraints it imposes. The gem-dimethyl substitution on its α-carbon restricts the peptide backbone's rotational freedom, promoting the formation of stable helical structures (specifically 3₁₀-helices).[1] This property is invaluable for designing peptidomimetics with enhanced proteolytic stability and well-defined secondary structures.

However, the very steric hindrance that makes Aib a powerful tool also renders it a significant challenge during chemical synthesis.[2] Standard solid-phase peptide synthesis (SPPS) coupling conditions are often sluggish and inefficient when dealing with the bulky Aib residue, leading to low yields and deletion sequences.[3]

This application note provides a detailed protocol and scientific rationale for the use of N-α-(tert-Butoxycarbonyl)-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu). By employing a pre-activated amino acid derivative, researchers can circumvent the need for in situ activation and drive the difficult coupling reaction to completion, ensuring the successful synthesis of Aib-containing peptides within the robust framework of Boc-chemistry SPPS.[1][4]

The Principle of Pre-Activation: The Role of the OSu Ester

The N-hydroxysuccinimide (NHS or OSu) ester is a classic and highly effective activating group for carboxylic acids in peptide synthesis.[5] The strategy relies on converting the relatively unreactive carboxyl group of the amino acid into a highly reactive ester. The electron-withdrawing nature of the succinimidyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.[1]

The key advantages of using a pre-formed active ester like Boc-Aib-OSu are:

  • Simplicity: The coupling step is simplified, as no additional, and often sensitive, coupling reagents (e.g., carbodiimides) are required at the time of amide bond formation.[6]

  • Stability: Boc-Aib-OSu is a crystalline, stable solid that can be prepared and stored, ensuring reproducibility between syntheses.[1]

  • Reduced Side Reactions: By avoiding complex in situ activation cocktails, the potential for certain side reactions can be minimized.

The coupling reaction proceeds via a straightforward nucleophilic acyl substitution, as depicted below. The N-terminal amine of the resin-bound peptide attacks the activated carbonyl of Boc-Aib-OSu, forming a tetrahedral intermediate which then collapses to yield the desired peptide bond and releases the N-hydroxysuccinimide (NHS) byproduct, which is easily washed away.

G cluster_reactants Reactants cluster_products Products Resin Resin-Peptide-NH₂ Coupling Nucleophilic Acyl Substitution Resin->Coupling N-terminal amine BocAibOSu Boc-Aib-OSu BocAibOSu->Coupling Activated Ester NewPeptide Resin-Peptide-NH-CO-Aib(Boc) NHS N-Hydroxysuccinimide (byproduct) Coupling->NewPeptide Peptide Bond Formation Coupling->NHS Leaving Group

Caption: Mechanism of Boc-Aib-OSu coupling in SPPS.

Comprehensive Workflow for Boc-SPPS

The following diagram outlines a complete cycle for the incorporation of an amino acid residue using Boc chemistry, highlighting the specific step where Boc-Aib-OSu is utilized.

SPPS_Workflow Start Start: Peptide-Resin-(AA)n-NH-Boc Deprotection Step 1: Deprotection ~50% TFA in DCM Start->Deprotection Wash1 Wash DCM / Neutralization Solvent Deprotection->Wash1 Neutralization Step 2: Neutralization ~5-10% DIEA in DCM or DMF Wash1->Neutralization Wash2 Wash DMF Neutralization->Wash2 Coupling Step 3: Coupling Boc-Aib-OSu in DMF Wash2->Coupling Wash3 Wash DMF / DCM Coupling->Wash3 Monitoring Step 4 (Optional): Coupling Monitoring (e.g., Kaiser Test) Wash3->Monitoring Monitoring->Coupling Positive (Incomplete) -> Recouple End End: Peptide-Resin-(AA)n+1-NH-Boc Monitoring->End  Negative (Complete) Repeat Repeat Cycle for Next Amino Acid End->Repeat

Caption: A single cycle for Boc-SPPS incorporating a new residue.

Detailed Experimental Protocol

This protocol is designed for manual Boc-SPPS on a standard solid support like Merrifield or PAM resin.[4] Adjust volumes accordingly based on resin substitution and synthesis scale.

Materials:

  • Resin (e.g., Merrifield, PAM, pre-loaded with the first amino acid)

  • Boc-Aib-OSu

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Reagents for Kaiser test (optional)

  • Acetic Anhydride and Pyridine (for capping, optional)

Protocol Steps:

  • Resin Swelling:

    • Place the peptide-resin in a suitable reaction vessel.

    • Add DCM (approx. 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[7][8]

    • Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 45-55% TFA in DCM to the swollen resin.

    • Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

    • Agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[9]

    • Drain the deprotection solution.

  • Washing and Neutralization:

    • Wash the resin thoroughly to remove residual TFA. Perform washes in the following sequence: DCM (3x), Isopropanol (1x), DCM (3x).

    • To neutralize the N-terminal ammonium trifluoroacetate salt, add a solution of 5-10% DIEA in DCM or DMF (10 mL per gram of resin).[10]

    • Agitate for 2-5 minutes, drain, and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5-6x) to remove excess DIEA. The resin is now ready for coupling.

  • Coupling with Boc-Aib-OSu:

    • Prepare a solution of Boc-Aib-OSu (2.0 to 4.0 molar equivalents relative to the resin substitution) in DMF.

    • Add the Boc-Aib-OSu solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature.

    • Causality Note: Due to the severe steric hindrance of the Aib residue, this coupling step requires an extended reaction time.[2] Allow the reaction to proceed for a minimum of 4 hours. For optimal results, especially when coupling Aib onto another hindered residue, a reaction time of 12-24 hours may be necessary.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5x) followed by DCM (3-5x) to remove all soluble byproducts, including N-hydroxysuccinimide, and any unreacted Boc-Aib-OSu.[11]

  • Monitoring and Recoupling (Recommended):

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads to detect the presence of unreacted primary amines.

    • Interpretation: A blue/purple color indicates an incomplete reaction. A yellow/colorless result suggests the coupling is complete.

    • Action: If the test is positive, a "double coupling" is strongly recommended. To do this, simply repeat steps 4 and 5 with a fresh solution of Boc-Aib-OSu.

  • Capping (Optional):

    • If the coupling remains incomplete after a second attempt, it is advisable to permanently block the unreacted N-terminal amines to prevent the formation of deletion peptide sequences.

    • Treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF or DCM for 30-60 minutes.[8]

    • Wash the resin thoroughly (DMF 3x, DCM 3x).

The cycle (steps 2-7) is repeated for each subsequent amino acid in the peptide sequence.

Summary of Key Parameters and Troubleshooting

ParameterRecommended ValueRationale & Notes
Boc-Aib-OSu Equivalents 2.0 - 4.0 eqAn excess is required to drive the sterically hindered reaction to completion.
Coupling Solvent DMFExcellent solvating properties for both the protected amino acid and the growing peptide chain.[8]
Coupling Time 4 - 24 hoursExtended time is critical to overcome the high activation energy of coupling a gem-disubstituted amino acid.[2]
Deprotection Reagent 45-55% TFA in DCMStandard condition for Boc group removal; strong enough for efficient cleavage without damaging most acid-labile side-chain protecting groups prematurely.[4][9]
Neutralization Reagent 5-10% DIEA in DCM/DMFA non-nucleophilic tertiary amine that efficiently deprotonates the N-terminal amine without causing side reactions.[10]

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Incomplete Coupling Steric hindrance of Aib; peptide aggregation.Perform a double coupling. Increase coupling time to 24 hours. Consider switching to a solvent with better solubilizing properties like N-Methyl-2-pyrrolidone (NMP).
Resin Shrinking On-resin peptide aggregation, often with hydrophobic sequences.Switch coupling solvent to NMP or a 1:1 mixture of DMF/DMSO. Perform washes with chaotropic salt solutions (e.g., 0.4 M LiCl in DMF) to disrupt secondary structures.
Low Final Yield Cumulative effect of incomplete couplings or premature chain cleavage from the resin.Ensure complete coupling at each step using monitoring tests. If using Merrifield resin for long peptides, consider switching to the more acid-stable PAM resin to minimize chain loss during repeated TFA deprotections.[4]

Conclusion

The use of the pre-activated N-hydroxysuccinimide ester, Boc-Aib-OSu, provides a reliable and straightforward method for incorporating the challenging Aib residue in solid-phase peptide synthesis. While the steric bulk of Aib necessitates modifications to standard protocols—namely, the use of a significant molar excess and extended coupling times—this approach avoids the complexities of in situ activation for this difficult residue. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can successfully synthesize Aib-containing peptides, unlocking their potential for creating structurally defined and biologically stable molecules.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Barré, A., Ţînţaş, M. L., Levacher, V., Papamicaël, C., & Gembus, V. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. SynOpen. [Link]

  • Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

  • Bernardes, G. J., & Castagner, B. (2016). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. STAR protocols, 2(3), 100709. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2022). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(5), 3336-3347. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Toth, I., Toth, S., & Hussein, W. M. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(19), 6264. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Clayden, J., & Turega, S. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(74), 10899-10902. [Link]

  • aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Google Patents. (2020).
  • National Institutes of Health. (2013). Synthesis of Boc-protected bicycloproline. [Link]

Sources

Application Notes & Protocols: A-A-Osu Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

<

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Boc-Aib-Osu in Peptide Synthesis

In the landscape of peptide synthesis, the incorporation of sterically hindered amino acids like α-aminoisobutyric acid (Aib) is crucial for inducing specific secondary structures, such as helices, in peptides.[1] The Boc-Aib-Osu (N-α-tert-Butoxycarbonyl-α-aminoisobutyric acid N-hydroxysuccinimide ester) active ester is a pivotal reagent in this field. Its sterically hindered nature allows for selective and efficient coupling reactions under mild conditions, making it a valuable tool in the synthesis of peptidomimetics, foldamers, and therapeutic peptides like Semaglutide.[1] This guide provides an in-depth exploration of the reaction conditions and catalytic systems that govern the successful application of Boc-Aib-Osu in peptide synthesis.

The Chemistry of Activation and Coupling

The journey from the protected amino acid to a peptide bond involves two critical stages: activation and coupling.

Activation of Boc-Aib-OH

The synthesis of Boc-Aib-Osu itself is a foundational step. The carboxylic acid of Boc-Aib-OH is activated by converting it into a more reactive species. A common and effective method involves the use of N-hydroxysuccinimide (HOSu) in the presence of a carbodiimide coupling reagent, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1][2]

The reaction proceeds as follows: Boc-Aib-OH reacts with HOSu, catalyzed by DIC, to form the Boc-Aib-Osu active ester. This is typically carried out in a solvent like dichloromethane (DCM) at a reduced temperature (0°C) over several hours to achieve high yields.[1] The resulting Boc-Aib-Osu is a stable, crystalline solid that can be purified and stored for subsequent use in peptide coupling reactions.[1]

The Coupling Reaction: Forming the Peptide Bond

The core of the process is the coupling of the Boc-Aib-Osu active ester to the free amine of a growing peptide chain. This is a nucleophilic acyl substitution reaction where the amino group of the peptide attacks the activated carbonyl carbon of the Boc-Aib-Osu, leading to the formation of a new amide (peptide) bond and the release of N-hydroxysuccinimide.

Optimizing Reaction Conditions: A Multi-faceted Approach

Achieving high yields and minimizing side reactions, particularly racemization, hinges on the careful selection and optimization of several key parameters.[3][]

Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for solid-phase peptide synthesis (SPPS).[5]

  • Dichloromethane (DCM): A widely used solvent due to its excellent swelling properties for polystyrene-based resins and its ability to dissolve a broad range of protected amino acids and reagents.[1][5]

  • N,N-Dimethylformamide (DMF): Another common solvent in SPPS, often used in mixtures with DCM, particularly for longer or more difficult peptide sequences.[5][6] It's important to use high-quality, amine-free DMF to prevent unwanted side reactions.[7]

  • Greener Alternatives: In recent years, there has been a push towards more environmentally friendly solvents. 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising alternatives with lower toxicity profiles.[8][9]

The Role of the Base

A base is typically required to neutralize the protonated amine of the peptide chain (often present as a salt after the previous deprotection step) and to facilitate the coupling reaction.[10][11]

  • Diisopropylethylamine (DIEA): A sterically hindered, non-nucleophilic base commonly used in peptide synthesis to avoid side reactions.[6]

  • 2,4,6-Collidine: Another sterically hindered base that can be used as an alternative to DIEA.[7][12]

  • In Situ Neutralization: This technique involves adding the base directly to the coupling reaction mixture, which can be more efficient for long or challenging sequences.[10]

Temperature and Reaction Time

The steric hindrance of the Aib residue can significantly slow down the coupling reaction rate.[13][14][15]

  • Room Temperature: Many standard coupling reactions are carried out at room temperature for 1-2 hours.[6]

  • Extended Reaction Times: For sterically hindered couplings involving Aib, extending the reaction time, even overnight, may be necessary to drive the reaction to completion.[15]

  • Elevated Temperatures: Gentle heating can sometimes be employed to overcome the activation energy barrier, but this must be done cautiously as it can increase the risk of racemization.[14][15] Microwave-assisted peptide synthesis (MASPS) is a powerful technique that utilizes microwave energy to accelerate difficult couplings, often leading to higher yields and purities in shorter times.[13]

Catalysts and Coupling Reagents: Enhancing Efficiency

While Boc-Aib-Osu is an activated ester, the use of additional coupling reagents and catalysts can further enhance the efficiency of peptide bond formation, especially in challenging cases. Peptide coupling reagents react with protected amino acids to form activated intermediates that then react with the N-terminal amine of the peptide.[3][12]

Catalyst/Coupling Reagent Class Key Features & Considerations References
HBTU/TBTU Aminium/Uronium SaltHighly efficient, fast reactions with minimal racemization, especially when used with HOBt. Excess reagent can lead to capping of the N-terminus.[2][3][6]
HATU/HCTU Aminium/Uronium SaltGenerate more reactive OAt esters, making them highly effective for difficult couplings, including those involving sterically hindered amino acids.[3]
PyBOP/PyAOP Phosphonium SaltEffective for solid-phase synthesis and can be used for challenging couplings. PyAOP is the HOAt analog of PyBOP and offers faster reaction rates.[12]
COMU Uronium SaltA newer generation coupling reagent with efficiency comparable to HATU. Its byproducts are water-soluble, making it a "greener" option.[8]
DIC/DCC CarbodiimideCommonly used for the initial activation of amino acids to form active esters. DCC can form an insoluble urea byproduct, making DIC preferable for SPPS.[1][2]
DMAP Acyl Transfer CatalystA highly effective catalyst, but its basicity can increase the risk of racemization. It should be used in catalytic amounts.[2][16][17]

Table 1: Comparison of Common Catalysts and Coupling Reagents

Experimental Protocols

Protocol 1: Activation of Boc-Aib-OH to form Boc-Aib-Osu

This protocol describes the synthesis of the Boc-Aib-Osu active ester.

Materials:

  • Boc-Aib-OH

  • N-Hydroxysuccinimide (HOSu)

  • Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile

  • Ethyl acetate

Procedure:

  • Dissolve Boc-Aib-OH (1 equivalent) and HOSu (1.2 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIC (1.1 equivalents) to the cooled solution.

  • Allow the reaction to stir at 0°C for 12 hours.[1] The reaction is exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the diisopropylurea byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]

  • Recrystallize the crude product from a mixture of acetonitrile and ethyl acetate (e.g., 3:1 v/v) to yield pure Boc-Aib-Osu.[1]

Protocol 2: Boc-Aib-Osu Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of Boc-Aib-Osu to a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Aib-Osu

  • N,N-Dimethylformamide (DMF) or a DCM/DMF mixture

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the resin-bound peptide in the chosen solvent (DMF or DCM/DMF).

  • In a separate vessel, dissolve Boc-Aib-Osu (2-4 equivalents relative to the resin loading) in the coupling solvent.[6]

  • Add the Boc-Aib-Osu solution to the swollen resin.

  • Add DIEA (4-6 equivalents) to the reaction mixture to initiate the coupling.[6]

  • Agitate the reaction mixture at room temperature. For sterically hindered couplings, a reaction time of several hours to overnight may be required.[6][15]

  • Monitor the completion of the reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.[6]

  • Once the reaction is complete, drain the coupling solution.

  • Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[6]

Visualizing the Workflow

The following diagram illustrates the key steps in the Boc-Aib-Osu coupling process.

Boc_Aib_Osu_Coupling_Workflow cluster_activation Activation Stage cluster_coupling Coupling Stage (SPPS) Boc_Aib_OH Boc-Aib-OH HOSu_DIC HOSu / DIC in DCM @ 0°C Boc_Aib_OH->HOSu_DIC Boc_Aib_Osu Boc-Aib-Osu (Active Ester) HOSu_DIC->Boc_Aib_Osu Coupling_Mix Boc-Aib-Osu / DIEA in DMF Boc_Aib_Osu->Coupling_Mix To Coupling Resin_Peptide Resin-Bound Peptide (Free Amine) Resin_Peptide->Coupling_Mix Coupled_Peptide Resin-Bound Peptide + Aib Residue Coupling_Mix->Coupled_Peptide

Caption: Workflow for Boc-Aib-Osu activation and coupling.

Conclusion and Future Perspectives

The Boc-Aib-Osu coupling reaction is a cornerstone of modern peptide chemistry, enabling the synthesis of structurally complex and biologically active peptides. A thorough understanding of the interplay between solvents, bases, catalysts, and reaction conditions is paramount for achieving optimal results. As the field moves towards more sustainable and efficient synthetic methodologies, the exploration of greener solvents and novel catalytic systems will continue to shape the future of peptide synthesis. The protocols and data presented here provide a solid foundation for researchers to confidently and successfully incorporate the sterically demanding Aib residue into their peptide targets.

References

  • AAPPTEC. Reagents Used in Peptide Synthesis Archives. [Link]

  • PubMed. Comparative study of methods to couple hindered peptides. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • National Institutes of Health. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

  • National Institutes of Health. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]

  • Royal Society of Chemistry. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. [Link]

  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • PubMed. Synthesis of enantiomerically enriched (R)-C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. [Link]

  • Thieme. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. [Link]

  • Biotage. Green solvents for solid phase peptide synthesis. [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of Boc-Aib-OSu in the Solid-Phase Synthesis of Semaglutide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Synthesizing a Modern Therapeutic Peptide

Semaglutide is a potent, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist that has become a cornerstone in the management of type 2 diabetes and obesity.[1][2] Its therapeutic success is rooted in a meticulously engineered molecular structure: a 31-amino acid peptide backbone designed for enhanced stability and a prolonged pharmacokinetic profile.[1] Two key modifications distinguish semaglutide from native GLP-1: the substitution of Alanine at position 8 with α-aminoisobutyric acid (Aib), and the attachment of a long-chain fatty diacid to the Lysine at position 20.[3]

The incorporation of Aib is a critical design choice. As a non-proteinogenic, sterically hindered amino acid, Aib protects the peptide's N-terminus from degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme, a primary clearance pathway for native GLP-1.[3][4] This substitution is a major contributor to semaglutide's extended half-life. However, the very steric hindrance that provides this enzymatic shield also presents a significant challenge during chemical synthesis, making the coupling of Aib notoriously difficult.[5][6]

These application notes provide a detailed technical guide on the use of N-α-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu), a pre-activated building block, to overcome the synthetic hurdles associated with Aib incorporation in the solid-phase peptide synthesis (SPPS) of semaglutide.

The Role and Advantage of Boc-Aib-OSu

Overcoming Steric Hindrance with Activated Esters

Standard peptide coupling reactions rely on the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by a free amine. For sterically hindered amino acids like Aib, this activation and subsequent coupling can be sluggish and inefficient, leading to incomplete reactions and the generation of deletion-sequence impurities.

Boc-Aib-OSu is an elegantly designed solution to this problem. It is an N-hydroxysuccinimide (OSu) active ester of Boc-protected Aib. The key advantages are:

  • High Reactivity: The OSu group is an excellent leaving group, significantly lowering the activation energy for the aminolysis reaction. This pre-activation ensures a more rapid and efficient coupling compared to in-situ activation methods, which may struggle with the hindered carboxyl group of Aib.[7]

  • Reduced Side Reactions: By promoting a faster, more complete primary reaction, the use of a highly reactive ester minimizes the risk of side reactions and deletion impurities that can arise from extended reaction times and forcing conditions.

  • Compatibility: Boc-Aib-OSu is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[7][8] The Boc protecting group is stable during the coupling step and can be cleanly removed with moderate acid (e.g., trifluoroacetic acid, TFA) to allow for the subsequent coupling of the N-terminal Histidine residue.[8]

Chemical Structure and Properties

Boc-Aib-OSu is a stable, crystalline solid that can be readily handled and dissolved in common SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[7]

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O₆[7]
Molecular Weight ~300.31 g/mol [7]
Appearance White to off-white powder[9]
Function Activated building block for sterically hindered Aib[7]
Synthesis Strategy Boc Solid-Phase Peptide Synthesis (SPPS)[9]

Synthesis Workflow and Protocol

The synthesis of the semaglutide backbone is typically performed on a solid support resin using an Fmoc-based or Boc-based strategy.[1][10] The following protocol details the critical steps for incorporating the Aib residue at position 8 using Boc-Aib-OSu within a broader SPPS workflow. This protocol assumes the peptide chain from position 31 (Gly) up to position 9 (Asp) has already been assembled on the resin, and the N-terminal amine of Asp(OtBu) is free for coupling.

Overall Synthesis Workflow

The diagram below illustrates the key stages of the solid-phase synthesis, highlighting the specific step where Boc-Aib-OSu is introduced.

G cluster_0 SPPS Cycle (Amino Acids 31 to 9) cluster_1 Aib Incorporation (Position 8) cluster_2 Completion & Cleavage A Start with Resin (e.g., Fmoc-Gly-Wang) B Iterative SPPS Cycles: 1. Fmoc Deprotection (Piperidine) 2. Amino Acid Coupling (e.g., DIC/HOBt) 3. Washing A->B C Deprotect N-terminus of Asp(9) to yield H₂N-Asp(9)-Peptide-Resin B->C D Couple with Boc-Aib-OSu (See Protocol 3.3) C->D E Wash Resin D->E F Boc Deprotection (TFA) to yield H₂N-Aib(8)-Peptide-Resin E->F G Couple Final Amino Acid (Boc-His(Trt)-OH) F->G H Final Cleavage from Resin & Global Deprotection G->H I Purified Peptide Backbone H->I Purification (HPLC)

Caption: Semaglutide SPPS workflow highlighting Aib incorporation.

Reagents and Materials
  • Peptide-Resin: H₂N-Asp(OtBu)-Ser(tBu)-Ser(tBu)-Tyr(tBu)-Leu-Glu(OtBu)-Gly-Gln(Trt)-Ala-Ala-Lys(Alloc)-Glu(OtBu)-Phe-Ile-Ala-Trp(Boc)-Leu-Val-Arg(Pbf)-Gly-Arg(Pbf)-Gly-Resin

  • Boc-Aib-OSu

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine, 20% v/v in DMF

  • Trifluoroacetic acid (TFA)

  • Reagents for Kaiser test (Ninhydrin solutions)

Protocol: Coupling of Boc-Aib-OSu

This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation :

    • Swell the peptide-resin (with the free N-terminal amine at Asp-9) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Dissolution of Coupling Reagents :

    • In a separate vial, dissolve Boc-Aib-OSu (90 mg, 0.3 mmol, 3.0 eq) in 5 mL of DMF.

    • Add DIEA (52 µL, 0.3 mmol, 3.0 eq) to the Boc-Aib-OSu solution. The base is crucial for neutralizing the protonated N-terminus of the peptide-resin, ensuring it is a free nucleophile.

  • Coupling Reaction :

    • Add the Boc-Aib-OSu/DIEA solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. The use of a pre-activated ester often leads to faster reaction times compared to other methods for hindered residues.[7]

  • Reaction Monitoring :

    • After 2 hours, take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain yellow/colorless) indicates a complete reaction (consumption of free amines).

    • If the test is positive (blue beads), continue the reaction for another 1-2 hours and re-test.

  • Washing :

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 x 10 mL)

      • DCM (3 x 10 mL)

      • DMF (3 x 10 mL)

The resin now carries the sequence Boc-Aib-Asp(OtBu)...-Resin and is ready for the next deprotection step.

Subsequent N-terminal Boc Deprotection
  • Treatment with TFA :

    • Wash the resin with DCM (2 x 10 mL).

    • Treat the resin with a solution of 50% TFA in DCM (10 mL) for 5 minutes.[8]

    • Drain and repeat the TFA treatment for an additional 20-25 minutes.

  • Washing and Neutralization :

    • Wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL).

    • Neutralize the resulting TFA salt by washing with 10% DIEA in DMF (2 x 10 mL).[8]

    • Wash again with DMF (3 x 10 mL) to prepare for the coupling of the final residue, Boc-His(Trt)-OH.

Mechanism of Coupling

The core of this protocol is the nucleophilic acyl substitution reaction where the free N-terminal amine of the growing peptide chain attacks the activated carbonyl carbon of Boc-Aib-OSu.

Caption: Coupling reaction of Boc-Aib-OSu with the peptide chain.

Troubleshooting and Key Considerations

  • Incomplete Coupling : A positive Kaiser test after the recommended reaction time may indicate aggregation of the peptide chain. Consider using a solvent system with higher disruption capability or performing the coupling at a slightly elevated temperature (e.g., 35-40°C).

  • Alternative Reagents : While Boc-Aib-OSu is highly effective, other strategies exist. For particularly difficult sequences, coupling reagents like HATU or HBTU in combination with Boc-Aib-OH can be used.[8] Some protocols also utilize the dipeptide Boc-His(Trt)-Aib-OH to overcome the difficult Aib coupling and reduce racemization of the adjacent Histidine.[5]

  • Purity of Reagents : The purity of Boc-Aib-OSu is paramount. Impurities can lead to unwanted side products. Always use high-purity reagents from a reputable supplier.

Conclusion

The strategic use of Boc-Aib-OSu is an enabling technology in the complex synthesis of semaglutide. By employing a pre-activated, highly reactive form of the sterically hindered Aib residue, researchers can achieve more efficient, complete, and cleaner couplings. This approach minimizes the formation of challenging deletion impurities, ultimately simplifying the downstream purification process and improving the overall yield of the target peptide. The protocols and principles outlined in this document provide a robust framework for scientists and drug development professionals engaged in the synthesis of semaglutide and other complex, modified therapeutic peptides.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Semaglutide for Research.
  • Benchchem. (n.d.). Boc-aib-osu | 104055-39-2.
  • SINOPEG. (2026, January 13). Introduction To The Side Chain Of Semaglutide.
  • FCAD Group. (n.d.). Overcoming the “Choke Points” in Semaglutide Side Chain Synthesis with Core Technologies to Enable Efficient GLP-1 Drug Manufacturing.
  • Liu, H., et al. (2024). A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression.
  • Google Patents. (n.d.). CN112321699B - Synthesis method of semaglutide.
  • WIPO Patentscope. (2024). WO/2024/159569 METHOD FOR SYNTHESIZING SEMAGLUTIDE.
  • Googleapis.com. (2023). WO 2023/012709 A1 - An Improved Process for Fmoc Synthesis of Semaglutide.
  • National Institutes of Health (NIH). (n.d.). Generation of Potent and Stable GLP-1 Analogues via 'Serine Ligation'.
  • ResearchGate. (n.d.). A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression | Request PDF.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Boc-Aib-OH Novabiochem 30992-29-1.
  • National Center for Biotechnology Information. (n.d.). Enhanced protein thermostability by Ala-->Aib replacement.
  • Min, J. (2025). A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist. PubMed Central.

Sources

Introduction: The Quest for Conformational Control in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Utilizing Boc-Aib-OH for the Induction of Helical Structures in Peptides

In the landscape of modern therapeutics and biomaterials, peptides represent a class of molecules with immense potential, offering high specificity and biological activity. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation. A key strategy to overcome these limitations is to constrain the peptide backbone into a stable, bioactive conformation. The α-helix is a fundamental and prevalent secondary structure in proteins, crucial for mediating protein-protein interactions.[1] Inducing and stabilizing helical structures in synthetic peptides is therefore a primary goal in peptide engineering and drug design.

Among the various tools available to peptide chemists, the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) stands out as a powerful helix inducer.[2][3][4] Unlike the 20 canonical amino acids, Aib possesses a unique gem-dimethyl group at its α-carbon.[5] This structural feature imposes severe steric constraints on the peptide backbone, restricting the available Ramachandran angles (φ, ψ) to those predominantly found in helical structures, such as the 3₁₀-helix and the α-helix.[4][6][7] The incorporation of N-terminally protected Boc-Aib-OH into a peptide sequence is a robust and reliable method to enforce this conformational rigidity, leading to peptides with enhanced metabolic stability, improved membrane permeability, and often, higher biological activity.[2][5]

This guide serves as a comprehensive technical resource for researchers, providing both the theoretical underpinnings and detailed experimental protocols for using Boc-Aib-OH in solid-phase peptide synthesis to generate and verify helical peptides.

The Mechanism: How Aib Enforces Helicity

The remarkable ability of Aib to promote helical structures stems directly from its unique α,α-disubstituted nature. The presence of two methyl groups on the α-carbon creates significant steric hindrance, a phenomenon sometimes referred to as the Thorpe-Ingold effect. This crowding dramatically limits the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone.

While standard L-amino acids can adopt a wide range of φ/ψ angles, allowing for various secondary structures like β-sheets and random coils, the Aib residue is sterically confined to a much smaller region of the Ramachandran plot, specifically the regions corresponding to right-handed and left-handed helices.[7] Since peptides are typically built from L-amino acids which favor right-handed helices, the incorporation of the achiral Aib residue strongly promotes the formation of right-handed 3₁₀- or α-helical structures.[2][8]

G cluster_Aib Boc-Aib-OH Structure cluster_Mechanism Mechanism of Helix Induction Aib α-Aminoisobutyric Acid (Aib) Gem Gem-Dimethyl Group at α-Carbon Aib->Gem Key Feature Steric Significant Steric Hindrance Gem->Steric Leads to Angles Restricted Backbone Dihedral Angles (φ and ψ) Steric->Angles Helix Favors Helical Conformations (3₁₀-helix or α-helix) Angles->Helix G cluster_Workflow Integrated Workflow for Helical Peptide Synthesis & Verification S1 Resin Swelling & Preparation S2 Iterative Boc-SPPS Cycle (Deprotection, Neutralization, Coupling) S1->S2 S3 Cleavage from Resin & Side-Chain Deprotection S2->S3 Final Cycle Complete S4 Purification by RP-HPLC S3->S4 S5 Secondary Structure Analysis (CD Spectroscopy) S4->S5 S6 High-Resolution 3D Structure (2D NMR Spectroscopy) S4->S6 S7 Verified Helical Peptide S5->S7 S6->S7

Sources

Application Note & Protocols: Leveraging Boc-Aib-OSu for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structural Stability in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency with a favorable safety profile. However, their clinical utility is often hampered by inherent conformational flexibility and susceptibility to proteolytic degradation. This flexibility can lead to a significant loss of binding affinity for their biological targets and rapid clearance in vivo. To overcome these limitations, researchers are increasingly turning to the design of "constrained peptides," molecules engineered to adopt a specific, bioactive conformation.[1]

One of the most effective strategies for inducing conformational constraint is the incorporation of non-proteinogenic amino acids. Among these, α-aminoisobutyric acid (Aib) has emerged as a powerful tool.[2] The unique gem-dimethyl substitution on its α-carbon sterically restricts the available Ramachandran space, strongly promoting the formation of stable helical structures, such as 3₁₀- and α-helices.[2][3][4][5] This pre-organization into a defined secondary structure can enhance binding affinity, increase resistance to proteases, and improve pharmacokinetic properties.[2]

This application note provides a comprehensive guide for researchers on the use of N-α-tert-butyloxycarbonyl-α-aminoisobutyric acid N-succinimidyl ester (Boc-Aib-OSu), a highly efficient building block for introducing Aib residues into peptide sequences. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and offer expert insights to ensure successful outcomes.

The Building Block: Understanding the Advantages of Boc-Aib-OSu

The efficacy of Boc-Aib-OSu as a synthetic tool stems from the synergistic combination of its three core components: the Boc protecting group, the Aib residue, and the N-hydroxysuccinimide (OSu) ester.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of classic peptide synthesis.[6] It provides robust protection for the N-terminal amine of the amino acid. Its key advantage lies in its acid-labile nature; it is readily removed with moderate acids like trifluoroacetic acid (TFA), conditions which are orthogonal to the more stringent, strongly acidic conditions (e.g., hydrogen fluoride, HF) required to cleave the final peptide from many traditional resins and remove side-chain protecting groups.[7][8]

  • The Aib Residue: As discussed, the Aib residue is a potent helix inducer.[4][9] Its incorporation into a peptide sequence disrupts the formation of β-sheets and forces the peptide backbone into a helical fold.[4][5] This is a direct consequence of the Thorpe-Ingold effect, where the gem-dimethyl groups restrict bond angles, favoring helical torsion angles (φ, ψ).[4]

  • The N-Succinimidyl (OSu) Ester: The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl moiety. First pioneered by Anderson et al. in the 1960s, NHS esters enable rapid and efficient amide bond formation under mild conditions with minimal risk of racemization.[10][11] The OSu group is an excellent leaving group, facilitating nucleophilic attack by the free N-terminal amine of the growing peptide chain.[12] This pre-activation makes Boc-Aib-OSu a reliable and ready-to-use reagent, often leading to higher coupling efficiencies, which is particularly important for sterically hindered amino acids like Aib.[10]

Experimental Protocols

This section provides detailed, field-tested methodologies for the preparation of Boc-Aib-OSu and its subsequent use in the synthesis of a model constrained peptide.

Protocol 1: Synthesis of Boc-Aib-OSu Active Ester

This protocol details the conversion of commercially available Boc-Aib-OH to its activated N-hydroxysuccinimide ester. This activation step is critical for efficient peptide coupling.[10]

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )Supplier
Boc-Aib-OHC₉H₁₇NO₄203.24Standard Chemical Supplier
N-Hydroxysuccinimide (HOSu)C₄H₅NO₃115.09Standard Chemical Supplier
N,N'-Diisopropylcarbodiimide (DIC)C₇H₁₄N₂126.20Standard Chemical Supplier
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Standard Chemical Supplier
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Standard Chemical Supplier
Acetonitrile (ACN)C₂H₃N41.05Standard Chemical Supplier

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Aib-OH (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0°C.

  • Activation: While stirring at 0°C, add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution. A white precipitate, diisopropylurea (DIU), will begin to form.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature for an additional 10-12 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DIU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 10% citric acid solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethyl acetate and acetonitrile (e.g., 1:3 v/v) to obtain pure Boc-Aib-OSu as a white crystalline solid.[10]

    • Dry the product under vacuum. The expected yield is typically in the range of 85-95%.

SPPS_Workflow start Start: Swollen Resin (Free Amine) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 5. Amino Acid Coupling (Boc-AA-OSu or Boc-AA-OH + HBTU) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 check Is Synthesis Complete? wash3->check check->deprotection No end Final Peptide-Resin check->end Yes

Caption: The cyclical workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: HF Cleavage and Peptide Purification

WARNING: This protocol involves Hydrogen Fluoride (HF), which is extremely toxic and corrosive. This procedure MUST be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.

1. HF Cleavage:

  • Place the dried peptide-resin (~0.2 mmol) in the reaction vessel of the HF apparatus.

  • Add scavengers (e.g., 1.0 mL anisole, 100 mg p-cresol) to quench reactive carbocations generated during cleavage.

  • Cool the vessel to -5 to 0°C using a cryostat.

  • Carefully condense approximately 10 mL of liquid HF into the vessel.

  • Stir the mixture at 0°C for 1-1.5 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

2. Peptide Precipitation and Extraction:

  • Carefully remove the reaction vessel from the apparatus.

  • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.

  • Extract the crude peptide from the resin using 10% aqueous acetic acid.

  • Filter to remove the resin beads.

3. Lyophilization and Purification:

  • Freeze the aqueous peptide solution and lyophilize to obtain a fluffy, white powder.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the pure peptide, confirm the mass by Mass Spectrometry (e.g., ESI-MS), and lyophilize to obtain the final product.

Expected Results:

ParameterExpected Outcome
Crude Yield 60-80% (based on initial resin loading)
Purity (Crude) >70% by RP-HPLC
Purity (Post-HPLC) >98% by RP-HPLC
Expected Mass (M+H)⁺ ~748.4 Da

Conclusion and Field Insights

The strategic incorporation of α-aminoisobutyric acid via its Boc-protected, OSu-activated derivative is a robust and highly effective method for synthesizing conformationally constrained peptides. The steric hindrance of the Aib residue, while beneficial for inducing helicity, can present a synthetic challenge. The use of the pre-activated Boc-Aib-OSu ester mitigates this challenge by enhancing coupling kinetics and efficiency, reducing the need for stronger, more expensive coupling reagents and minimizing the risk of side reactions.

Researchers employing this methodology will find it a powerful tool for developing peptides with enhanced biological activity and improved stability. The protocols provided herein offer a validated pathway to success, forming a solid foundation for the rational design of next-generation peptide-based therapeutics and research tools.

References

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049–12052. [Link]

  • Karle, I. L. (2001). Controls exerted by the Aib residue: Helix formation and helix reversal. Biopolymers, 59(4), 276-290.
  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved January 21, 2026, from [Link]

  • Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity, 5(7), 1238–1262. [Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 85(19), 3039–3039.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 21, 2026, from [Link]

  • Banerjee, S., & Bera, A. K. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Molecules, 26(16), 4979. [Link]

  • Okuyama, M., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6337–6343. [Link]

  • Frigerio, M., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(46), 14961-14967. [Link]

  • Kantharaju, et al. (2008). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. The Journal of Peptide Research, 64(2), 64-74. [Link]

  • Paul, S., et al. (2006). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Journal of Peptide Science, 12(5), 328-338. [Link]

  • Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemistry & Biodiversity, 1(11), 1730–1761. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

Sources

Liquid-Phase Peptide Synthesis (LPPS) of Sterically Hindered Peptides Using Pre-Activated Boc-α-Aminoisobutyric Acid (Boc-Aib-OSu)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

This guide provides a detailed methodology for the incorporation of the sterically hindered, non-proteinogenic amino acid α-aminoisobutyric acid (Aib) into peptide chains using liquid-phase peptide synthesis (LPPS). It focuses on the practical application of N-succinimidyl α-(tert-butoxycarbonylamino)isobutyrate (Boc-Aib-OSu), a pre-activated ester, to overcome the kinetic challenges associated with hindered couplings.

Strategic Overview: Why LPPS for Hindered Peptides?

Peptide synthesis is dominated by two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[1] While SPPS, developed by R. Bruce Merrifield, offers simplified purification and automation capabilities, it can be inefficient for certain challenging sequences.[1][2][3] LPPS, where synthesis occurs entirely in solution, provides distinct advantages for specific applications, particularly in the large-scale production of shorter peptides and the synthesis of difficult sequences.[1][4][5][6]

The incorporation of sterically hindered amino acids, such as the α,α-disubstituted Aib, presents a significant synthetic bottleneck.[7] The bulky methyl groups surrounding the α-carbon impede the approach of the nucleophilic amine, leading to sluggish reaction rates and low yields in conventional coupling protocols.[7][8]

LPPS offers a strategic advantage in this context. Reaction progress can be directly monitored in the homogeneous solution, and intermediates can be purified at each step, ensuring that a difficult coupling has proceeded to completion before continuing the synthesis.[6][9] This contrasts with SPPS, where impurities accumulate and are only addressed during the final cleavage and purification stage.[9]

Table 1: Comparison of LPPS and SPPS for Hindered Peptide Synthesis

FeatureLiquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Reaction Medium Homogeneous solution[9][10]Heterogeneous (insoluble resin support)[1]
Monitoring Direct monitoring of reaction progress (TLC, LC-MS) is straightforward.Indirect; requires cleavage of a small sample from the resin for analysis.
Purification Intermediates are purified after each coupling step.[5][6][9]Final product is purified once at the end.[9]
Scalability Well-suited for large-scale (gram to kilogram) synthesis.[1][3]Excellent for small to medium scale; large scale can be costly.[2][3]
Reagent Stoichiometry Near-equimolar amounts of reagents can be used.Large excess of reagents is typically required to drive reactions to completion.[9]
Handling Difficult Couplings Allows for optimization of conditions (temperature, solvent, time) and verification of success before proceeding.Incomplete couplings can lead to deletion sequences that are difficult to separate from the target peptide.
Automation More difficult to automate.[1][2][3]Easily automated.[1][3]

The Reagent: Boc-Aib-OSu, A Tool for Overcoming Steric Hindrance

To overcome the challenge of Aib incorporation, this protocol utilizes a pre-activated amino acid derivative: Boc-Aib-OSu .

  • Boc (tert-butyloxycarbonyl) Group: An acid-labile protecting group for the Nα-amine.[11] It is stable under the basic or neutral conditions of the coupling reaction but is readily removed with acids like trifluoroacetic acid (TFA).[12][13]

  • Aib (α-Aminoisobutyric Acid): The target hindered amino acid. Its inclusion is known to induce helical conformations in peptides.[14]

  • OSu (N-hydroxysuccinimide ester): A highly reactive "active ester". The electron-withdrawing nature of the N-hydroxysuccinimide (NHS) group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the incoming amine and making NHS a good leaving group.[14][15] Using a stable, pre-activated OSu ester drives the kinetically challenging coupling reaction forward.[15]

Mechanism of Coupling

The core of the protocol is the formation of a peptide bond via nucleophilic acyl substitution. The free N-terminal amine of the growing peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of Boc-Aib-OSu.

Coupling_Mechanism Mechanism of Peptide Coupling with Boc-Aib-OSu Peptide H₂N-Peptide (Growing Chain) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack BocAibOSu Boc-Aib-OSu (Activated Ester) BocAibOSu->Intermediate NewPeptide Boc-Aib-NH-Peptide (Elongated Peptide) NHS NHS (Leaving Group) Intermediate->NewPeptide Collapse & Bond Formation Intermediate->NHS Elimination of Leaving Group

Caption: Nucleophilic attack of the peptide amine on the activated ester.

Experimental Workflow and Protocols

The overall workflow for one cycle of Aib incorporation via LPPS is a sequential process of coupling, purification, and deprotection.

LPPS_Workflow LPPS Cycle for Boc-Aib-OSu Incorporation Start Start: N-terminally deprotected Peptide Fragment (in solution) Coupling Step 1: Coupling Reaction Add Boc-Aib-OSu & Base Start->Coupling Workup Step 2: Aqueous Work-up (Isolate Protected Peptide) Coupling->Workup Monitor w/ TLC Dry Step 3: Dry Organic Layer (e.g., over Na₂SO₄) Workup->Dry Evaporate Step 4: Solvent Evaporation (Obtain crude Boc-Aib-Peptide) Dry->Evaporate Deprotection Step 5: Boc Deprotection (Treat with TFA/DCM) Evaporate->Deprotection Confirm w/ MS End End: Elongated Peptide Fragment (Ready for next coupling or final purification) Deprotection->End

Caption: General workflow for one cycle of peptide elongation.

Protocol 1: Coupling of Boc-Aib-OSu to a Peptide Fragment

This protocol assumes you are starting with a peptide fragment that has a free N-terminal amine (e.g., H₂N-Peptide-OR, where R is a C-terminal protecting group like a methyl or benzyl ester).

Materials:

  • N-terminally deprotected peptide fragment

  • Boc-Aib-OSu (1.05 - 1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve your N-terminally deprotected peptide fragment (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Scientist's Note: The choice of solvent depends on the solubility of your peptide fragment. DCM is often preferred for its ease of removal, but DMF may be necessary for less soluble peptides.

  • Reagent Addition: To the stirred solution, add Boc-Aib-OSu (1.05 eq.). Allow it to dissolve completely.

  • Initiation: Add DIPEA (1.1 eq.) dropwise to the reaction mixture.

    • Scientist's Note: DIPEA is a non-nucleophilic base used to maintain basic conditions and neutralize any acidic byproducts without competing in the coupling reaction. The reaction should be initiated at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, but sterically hindered couplings may require longer reaction times (up to 24 hours).

    • Self-Validation: On a TLC plate, the starting peptide amine spot should disappear and a new, typically less polar, product spot (the Boc-protected peptide) should appear. Co-spotting with starting material is essential for confirmation.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a small amount of water.

Protocol 2: Work-up and Purification of the Boc-Aib-Peptide Intermediate

This step is crucial in LPPS to remove excess reagents and the N-hydroxysuccinimide byproduct before the next cycle.[16]

Procedure:

  • Dilution: Dilute the reaction mixture with additional DCM or another suitable organic solvent like Ethyl Acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1N HCl (aqueous) (2x) - Removes unreacted amine and excess DIPEA.

    • Saturated NaHCO₃ (aqueous) (2x) - Removes unreacted Boc-Aib-OSu and the NHS byproduct.

    • Brine (saturated NaCl solution) (1x) - Removes residual water from the organic layer.

    • Scientist's Note: These washes are fundamental to LPPS, allowing for purification without chromatography at this intermediate stage.[6][16]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (using a rotary evaporator) to yield the crude Boc-Aib-Peptide as a solid or oil.

  • Validation: The purity of the intermediate can be checked by LC-MS or NMR before proceeding to the deprotection step. For very challenging syntheses, flash column chromatography may be required at this stage.

Protocol 3: Nα-Boc Deprotection

This protocol removes the temporary Boc protecting group to expose the new N-terminal amine of the incorporated Aib residue, making it available for the next coupling cycle.

Materials:

  • Crude Boc-Aib-Peptide intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Solution Preparation: Prepare a deprotection solution of 25-50% TFA in DCM (v/v).

    • Safety First: TFA is a strong, corrosive acid. All work must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Deprotection Reaction: Dissolve the crude Boc-Aib-Peptide in the TFA/DCM solution and stir at room temperature for 30-60 minutes.[12][16]

    • Scientist's Note: The gaseous isobutylene and CO₂ byproducts will evolve from the solution. Ensure the reaction is not in a sealed container.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene or DCM (3x) can help remove residual TFA.

  • Product Isolation: The resulting product is the TFA salt of the deprotected peptide (H₃N⁺-Aib-Peptide·TFA⁻). This crude product can often be used directly in the next coupling step after neutralization in situ with a base like DIPEA.

Final Characterization and Purification

Once the target peptide has been fully assembled, final deprotection of any side-chain and C-terminal protecting groups is performed, followed by purification.

  • Purification: The primary method for purifying the final peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][] This technique separates the target peptide from deletion sequences, truncated fragments, and other impurities based on hydrophobicity.

  • Characterization: The identity and purity of the final peptide must be confirmed.

    • Mass Spectrometry (MS): To confirm the correct molecular weight.

    • Analytical HPLC: To determine the purity of the final product.

    • Nuclear Magnetic Resonance (NMR): For structural elucidation of complex peptides.

References

  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project. (n.d.). GenCefe Biotech. Retrieved from [Link]

  • What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • What are the differences between solid-phase and liquid-phase synthesis of peptides? (n.d.). BiotechPack. Retrieved from [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag. Retrieved from [Link]

  • Liquid-Phase Peptide Synthesis (LPPS) Technology. (n.d.). CD Formulation. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]

  • Sharma, A., Kumar, A., & Albericio, F. (2022). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews. Retrieved from [Link]

  • Liquid Phase Peptides Synthesis. (n.d.). Protheragen. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). Organic Chemistry. YouTube. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? (2025). BioDuro. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. PubMed. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF. Retrieved from [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Boc-Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC. Retrieved from [Link]

  • What should I do for my liquid phase peptide synthesis? (2021). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging Boc-Aib-OSu for the Strategic Preparation of Conformationally Constrained Peptide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy for modulating their pharmacological properties. Among these, α-aminoisobutyric acid (Aib) has garnered significant attention due to the profound conformational constraints it imposes on the peptide backbone.[1][2] This application note provides a comprehensive guide to the utilization of N-α-Boc-α-aminoisobutyric acid N-Hydroxysuccinimide ester (Boc-Aib-OSu), a pre-activated building block, for the efficient synthesis of Aib-containing peptides and the generation of diverse peptide libraries. We will delve into the underlying principles of Aib's structural influence, provide detailed, field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss strategies for library design and synthesis.

Introduction: The Significance of α-Aminoisobutyric Acid (Aib) in Peptide Design

α-Aminoisobutyric acid (Aib) is a non-canonical α,α-disubstituted amino acid characterized by the presence of two methyl groups on its α-carbon.[1] This unique gem-dimethyl substitution sterically restricts the available range of polypeptide backbone dihedral angles (φ and ψ), strongly promoting the adoption of helical secondary structures, such as 3₁₀- and α-helices.[2][3][4] The incorporation of Aib into peptide sequences offers several key advantages for therapeutic peptide development:

  • Enhanced Helical Stability: Aib acts as a potent helix nucleator, stabilizing desired secondary structures that are often crucial for biological activity and target recognition.[3][4][5]

  • Increased Proteolytic Resistance: The steric hindrance provided by the gem-dimethyl group shields the adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the in vivo half-life of peptide therapeutics.[1][2][4]

  • Improved Bioavailability: By enhancing metabolic stability, Aib-containing peptides can exhibit improved pharmacokinetic profiles.[1][4]

  • Reduced Conformational Entropy: The pre-organization of the peptide backbone into a helical conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinities.[3]

Boc-Aib-OSu is a chemically convenient and efficient reagent for introducing Aib into a growing peptide chain during SPPS. The tert-butyloxycarbonyl (Boc) group provides acid-labile protection of the α-amino group, while the N-Hydroxysuccinimide (OSu) ester is an excellent leaving group that pre-activates the carboxyl group for efficient amide bond formation.[6][7]

Physicochemical Properties of Boc-Aib-OSu

A thorough understanding of the properties of Boc-Aib-OSu is essential for its effective use in peptide synthesis.

PropertyValueSource
Chemical Name N-α-Boc-α-aminoisobutyric acid N-Hydroxysuccinimide ester
Synonyms Boc-α-Methylalanine-OSu, Boc-Aib-NHS[8]
CAS Number 104055-39-2[6]
Molecular Formula C₁₃H₂₀N₂O₆
Molecular Weight 300.31 g/mol
Appearance White to off-white powder[7]
Solubility Soluble in common organic solvents such as DMF, DCM, and NMP.[6]
Storage Conditions Store at 2-8°C, desiccated.

Protocol for the Incorporation of Boc-Aib-OSu in Boc-SPPS

This protocol outlines the manual incorporation of a Boc-Aib-OSu residue into a peptide sequence being synthesized on a solid support using the Boc/Bzl protection strategy.

Materials and Reagents
  • Peptide synthesis resin (e.g., MBHA resin for peptide amides, PAM resin for peptide acids)

  • Boc-protected amino acids

  • Boc-Aib-OSu

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Scavengers (e.g., dithiothreitol, anisole) as required for cleavage

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Kaiser test reagents

  • HPLC grade solvents for purification

Equipment
  • Manual or automated peptide synthesizer

  • Reaction vessel with a sintered glass filter

  • Shaker

  • HF cleavage apparatus (if applicable)

  • Preparative HPLC system

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[9]

    • Wash the resin thoroughly with DCM (3x), followed by isopropanol (1x), and then DCM (3x).

  • Neutralization:

    • Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with 5-10% DIEA in DCM (2x, 2 minutes each).[10]

    • Wash the resin with DCM (3x) and then DMF (3x) to remove excess base and prepare for coupling.

  • Coupling of Boc-Aib-OSu:

    • Rationale: Due to the steric hindrance of the Aib residue, the coupling reaction can be slower than for standard amino acids.[11] Using the pre-activated OSu ester enhances the reaction rate. A double coupling is recommended to ensure maximum efficiency.

    • Dissolve Boc-Aib-OSu (1.5-2.0 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the solution to the neutralized resin and shake at room temperature for 2-4 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, drain the reaction solution, wash with DMF, and perform a second coupling with a fresh solution of Boc-Aib-OSu for another 2-4 hours.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA, with appropriate scavengers.[10]

  • Purification and Analysis: Purify the crude peptide by preparative reverse-phase HPLC and characterize the final product by mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

SPPS_Workflow start Start: Swollen Resin with Protected N-terminus deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling (Boc-Aib-OSu in DMF) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive wash Wash (DMF, DCM) kaiser_test->wash Negative cycle Next Amino Acid? wash->cycle cycle->deprotection Yes final_cleavage Final Cleavage (e.g., HF, TFMSA) cycle->final_cleavage No purification Purification & Analysis (HPLC, Mass Spec) final_cleavage->purification end End: Purified Aib-Containing Peptide purification->end

Caption: Workflow for Boc-Aib-OSu Incorporation in SPPS.

Application in Peptide Library Synthesis

The unique properties of Aib make it an attractive residue for inclusion in peptide libraries aimed at drug discovery.[12] By systematically replacing native amino acids with Aib, or by incorporating Aib at various positions, libraries of conformationally constrained peptides can be generated.

Library Design Strategies
  • Aib-Scanning Libraries: Similar to alanine scanning, this involves systematically replacing each amino acid in a parent peptide sequence with Aib.[13] This can help to identify residues where conformational restriction is beneficial for activity.

  • Positional Aib-Incorporation Libraries: Aib residues are introduced at specific positions within a randomized peptide sequence to enforce a helical structure on the library members.[13]

  • "Split-and-Mix" Synthesis: This combinatorial method can be used to generate large "one-bead-one-compound" libraries where Aib is one of the building blocks used at specific cycles.[12]

Protocol for "Split-and-Mix" Library Synthesis with Boc-Aib-OSu
  • Divide the starting resin into multiple equal portions, one for each amino acid to be coupled at that position (including Boc-Aib-OSu).

  • Couple a different Boc-protected amino acid (or Boc-Aib-OSu) to each portion of the resin as described in the protocol above.

  • After coupling and washing, combine all resin portions and mix thoroughly.

  • For the next coupling cycle, split the mixed resin again into equal portions and repeat the coupling with the next set of amino acids.

  • Continue this "split-couple-mix" process for the desired number of cycles to generate the library.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the Aib residue.[11] Low reactivity of the N-terminus.Perform a double coupling. Increase the coupling time. Use a higher excess of Boc-Aib-OSu. Consider microwave-assisted synthesis to enhance coupling efficiency.[11]
Low Yield of Final Peptide Incomplete coupling at one or more steps. Premature cleavage of the peptide from the resin during TFA deprotection steps.[10]Optimize coupling conditions for each step. Use a more acid-stable resin like PAM resin for Boc-SPPS.[10]
Side Product Formation Incomplete deprotection. Side reactions during final cleavage.Ensure complete Boc removal with sufficient TFA treatment time. Use appropriate scavengers during cleavage to protect sensitive residues.[10]

Conclusion

Boc-Aib-OSu is a valuable and efficient reagent for the incorporation of the conformationally constraining Aib residue into synthetic peptides. The protocols and strategies outlined in this application note provide a robust framework for researchers to synthesize Aib-containing peptides and to generate diverse peptide libraries with enhanced structural stability and proteolytic resistance. The systematic application of these methods can significantly accelerate the discovery and development of novel peptide-based therapeutics.

References

  • Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025). LifeTein. [Link]

  • Banerjee, R., Basu, G., Chène, P., & Roy, S. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88-94. [Link]

  • Bozovičar, K., & Bratkovič, T. (2018). Evolving a Peptide: Library Platforms and Diversification Strategies. International Journal of Molecular Sciences, 19(12), 3878. [Link]

  • Oda, Y., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2947-2955. [Link]

  • Boc-aib-osu | C9H17NO7S | CID 7020861. (n.d.). PubChem. [Link]

  • De Filippis, V., et al. (1994). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 33(38), 11486-11493. [Link]

  • Di Grazia, A., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(1), 153-164. [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag. [Link]

  • Insights Into Designing Peptide-Based Libraries for Drug Discovery. (2021). American Pharmaceutical Review. [Link]

  • Development of 2-aminoisobutyric acid (Aib)-rich cell-penetrating foldamers for efficient siRNA delivery. (2019). ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). Molecules, 26(11), 3233. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses, 101, 508-523. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2006). ResearchGate. [Link]

  • Active ester-based peptide bond formation and its application in peptide synthesis. (2020). Organic Chemistry Frontiers, 7(12), 1474-1486. [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (2020). STAR Protocols, 1(3), 100155. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). LifeTein. [Link]

  • Preparation of Boc-His(Boc)-Aib-Osu. (2010).
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2020). The Journal of Organic Chemistry, 85(23), 15017-15030. [Link]

  • Peptide libraries: applications, design options and considerations. (2015). GenScript. [Link]

  • CHAPTER 4: Peptide Library Technologies: Mixture-Based Library Generation and Screening. (2017). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • Boc-His(Trt)-Aib-OH | C34H38N4O5 | CID 124179955. (n.d.). PubChem. [Link]

  • Semi-recombinant preparation of GLP-1 analogues. (2015).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]

  • Dependence of stepwise SPPS yield on coupling efficiency (A) and number... (n.d.). ResearchGate. [Link]

  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. (2010). Journal of Peptide Science, 16(11), 604-609. [Link]

  • Solid phase synthesis of acylated peptides. (2021).
  • Comparative study of methods to couple hindered peptides. (1995). International Journal of Peptide and Protein Research, 45(3), 209-216. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2017). Beilstein Journal of Organic Chemistry, 13, 2708-2724. [Link]

  • Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. [Link]

Sources

Application Notes and Protocols for Automated Peptide Synthesis with Boc-Aib-OSu

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Aminoisobutyric Acid (Aib) in Peptide Design and Synthesis

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced structural stability and biological activity. Among these, α-aminoisobutyric acid (Aib), a simple, achiral α,α-disubstituted amino acid, is of particular interest. The gem-dimethyl groups on its α-carbon introduce significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This constraint strongly promotes the formation of stable helical structures, such as 3₁₀- and α-helices. Peptides containing Aib often exhibit increased resistance to enzymatic degradation, a desirable trait for drug candidates.

However, the same steric hindrance that makes Aib a valuable tool in peptide design also presents a significant challenge during solid-phase peptide synthesis (SPPS). The bulky nature of Aib can lead to slow and incomplete coupling reactions, resulting in deletion sequences and decreased purity of the final peptide. To overcome this hurdle, specialized coupling strategies are required, particularly in the context of automated synthesis where reaction times and conditions are precisely controlled.

This application note provides a detailed guide to the use of Nα-tert-butyloxycarbonyl-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu) for the efficient incorporation of Aib residues in automated Boc-chemistry solid-phase peptide synthesis. The use of a pre-activated OSu ester facilitates a more efficient coupling process for this sterically hindered amino acid.

Chemical Rationale: The Synergy of Boc Protection and OSu Activation

The choice of Boc-Aib-OSu for automated SPPS is underpinned by a sound chemical rationale that addresses the challenges of synthesizing Aib-containing peptides.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a well-established Nα-protecting group in SPPS. It is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), while being stable to the basic conditions sometimes used for neutralization.[1] An important, albeit less intuitive, advantage of Boc chemistry in the synthesis of difficult sequences is that the protonated N-terminus after TFA deprotection can reduce peptide aggregation on the resin through electrostatic repulsion.[1] This is particularly beneficial when dealing with sequences prone to forming strong secondary structures, a common feature of Aib-containing peptides.

  • N-Hydroxysuccinimide (OSu) Active Ester: The N-hydroxysuccinimide ester is a stable yet highly reactive derivative of the carboxylic acid.[2] By pre-activating the carboxyl group of Boc-Aib, the need for in-situ activation with coupling reagents during the automated synthesis cycle is eliminated. This offers several advantages:

    • Reduced Risk of Side Reactions: In-situ activation of amino acids, especially with carbodiimides, can sometimes lead to side reactions like N-acylurea formation.[2] Using a pre-formed active ester minimizes these risks.

    • Improved Kinetics for Hindered Couplings: The OSu ester is a good leaving group, facilitating the nucleophilic attack by the free amine of the growing peptide chain, even when sterically hindered.

    • Compatibility with Automation: Boc-Aib-OSu is a stable, solid reagent that is well-suited for use in automated peptide synthesizers.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/Specification
Boc-Aib-OSuPeptide synthesis grade
Boc-protected amino acidsPeptide synthesis grade
Merrifield Resin or MBHA Resin100-200 mesh, 1% DVB
Dichloromethane (DCM)Peptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Diisopropylethylamine (DIEA)Peptide synthesis grade
Dithioethane (DTE)Optional, as a scavenger
Automated Synthesizer Setup and Programming

The following protocol is a general guideline and may need to be optimized based on the specific peptide sequence and the model of the automated peptide synthesizer used. This protocol assumes a standard Boc-SPPS synthesizer.

dot

Automated_Boc_SPPS_Cycle cluster_deprotection Deprotection cluster_wash_neutralization Wash & Neutralization cluster_coupling Coupling cluster_final_wash Final Wash deprotection1 TFA/DCM Wash 1 (1-2 min) deprotection2 TFA/DCM Wash 2 (15-30 min) deprotection1->deprotection2 wash1 DCM Washes (3-5x) deprotection2->wash1 neutralization DIEA/DCM Neutralization (2x 5 min) wash1->neutralization wash2 DMF Washes (3-5x) neutralization->wash2 coupling Boc-Aib-OSu in DMF (1-4 hours) wash2->coupling wash3 DMF Washes (3x) coupling->wash3 wash4 DCM Washes (3x) wash3->wash4 wash4->deprotection1 Next Cycle

Caption: Automated Boc-SPPS cycle for Boc-Aib-OSu incorporation.

Step-by-Step Protocol for a Single Coupling Cycle:
  • Resin Preparation:

    • Swell the resin in DCM for at least 30 minutes prior to the first amino acid loading.

    • For subsequent cycles, the resin from the previous cycle is used directly.

  • Boc Deprotection:

    • Treat the resin with a solution of 40-50% TFA in DCM. To minimize side reactions with sensitive residues, 0.5% DTE can be added as a scavenger.[3]

    • Perform a short initial deprotection wash (1-2 minutes) followed by a longer deprotection step (15-30 minutes).[3]

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (3-5 cycles) to remove residual TFA.

    • Neutralize the protonated N-terminus with a solution of 10% DIEA in DCM (2 cycles of 5 minutes each).[3]

    • Wash the resin with DMF (3-5 cycles) to prepare for the coupling step.

  • Coupling of Boc-Aib-OSu:

    • Dissolve Boc-Aib-OSu (2-4 equivalents relative to the resin loading) in DMF.

    • Add the Boc-Aib-OSu solution to the reaction vessel.

    • Allow the coupling reaction to proceed for 1-4 hours. The extended coupling time is crucial to ensure a high coupling efficiency for the sterically hindered Aib residue.

    • Note: The use of elevated temperatures (e.g., with microwave synthesizers) can significantly reduce the required coupling time. However, this must be carefully optimized to avoid racemization and other side reactions.[4]

  • Final Washing:

    • Wash the resin with DMF (3 cycles) to remove excess reagents and by-products.

    • Wash the resin with DCM (3 cycles) to prepare for the next deprotection step or for final cleavage.

  • Monitoring the Coupling Reaction:

    • After the coupling step, a small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Ninhydrin Test) Insufficient coupling time or equivalents of Boc-Aib-OSu. Peptide aggregation.Extend the coupling time. Increase the equivalents of Boc-Aib-OSu. Perform a second coupling (recoupling) step. Consider using a solvent mixture with higher polarity or chaotropic salts to disrupt aggregation.
Deletion of Aib Residue Inefficient coupling.Optimize coupling conditions as described above.
Low Purity of Final Peptide Accumulation of incomplete couplings. Side reactions during deprotection or final cleavage.Ensure complete coupling at each step. Use appropriate scavengers during TFA deprotection and final cleavage.

Alternative Methods for Aib Incorporation

While Boc-Aib-OSu offers a reliable method for incorporating Aib, other strategies are also employed in automated SPPS.

MethodDescriptionAdvantagesDisadvantages
Carbodiimide Activation (e.g., DIC/Oxyma) In-situ activation of Boc-Aib-OH with a carbodiimide (DIC) and an additive (Oxyma).High coupling efficiency.[5] Oxyma is a non-explosive and effective additive.[6]Requires an additional activation step in the synthesis cycle. Potential for side reactions associated with carbodiimides.
Phosphonium/Uronium Salt Reagents (e.g., HBTU, HATU) In-situ activation of Boc-Aib-OH with reagents like HBTU or HATU.High reactivity and fast coupling times.Can be more expensive. Potential for guanidinylation of the N-terminus with uronium salts.[6]
Amino Acid Fluorides Use of pre-formed Boc-Aib-F.Highly reactive and particularly effective for sterically hindered amino acids.[2]Can be more challenging to prepare and handle.

The choice of method will depend on the specific peptide sequence, the available instrumentation, and cost considerations. For many applications, the convenience and reliability of using a pre-activated OSu ester make Boc-Aib-OSu an excellent choice.

Conclusion

The successful automated synthesis of Aib-containing peptides is a critical capability for researchers in drug discovery and peptide science. The use of Boc-Aib-OSu provides a robust and efficient method for incorporating this sterically hindered amino acid. By understanding the underlying chemical principles and carefully optimizing the automated synthesis protocols, researchers can reliably produce high-purity Aib-containing peptides for a wide range of applications. The protocols and guidelines presented in this application note serve as a comprehensive resource for achieving this goal.

References

  • Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Wellings, D. A., & Atherton, E. (Eds.). (2007). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Wong, V. H., & Ghadiri, M. R. (1998). A comparative study of methods to couple hindered peptides. Peptide Science, 46(5), 329-339.
  • Akaji, K., Kiso, Y., & Carpino, L. A. (1992). Recent development of peptide coupling reagents in organic synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Wang, P., & Danishefsky, S. J. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Accounts of Chemical Research, 55(10), 1365–1378.
  • Nagy, A., Goldschmidt Gőz, V., Pintér, I., Farkas, V., & Perczel, A. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(4), 669–678.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Eclipse - Aapptec Peptides. Retrieved from [Link]

  • Wang, P., & Danishefsky, S. J. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Accounts of Chemical Research, 55(10), 1365–1378.
  • Li, P., & Hudson, P. J. (2015). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 2(10), 1259-1269.
  • Oregon Health & Science University. (n.d.). Automated Microwave Peptide Synthesizer. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Han, Y., & Kim, Y. A. (2004).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1993). Automated solid-phase synthesis of lanthionine-containing peptides. Tetrahedron Letters, 34(10), 1549-1552.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Aib-OSu

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using Boc-Aib-OSu, specifically focusing on overcoming low coupling efficiency in peptide synthesis. Our guidance is grounded in established scientific principles and practical, field-proven experience.

Introduction to the Challenge: The Aib Conundrum

α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a valuable building block in peptide chemistry. Its unique gem-dimethyl group at the α-carbon introduces significant conformational constraints, promoting the formation of stable helical structures in peptides.[1] However, this same structural feature is the primary source of synthetic difficulty. The steric hindrance posed by the two methyl groups can significantly impede the approach of the reacting amino and carboxyl groups, making peptide bond formation a considerable challenge.[2][3] This guide will walk you through the common causes of low coupling efficiency with Boc-Aib-OSu and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing very low coupling efficiency when using Boc-Aib-OSu with standard coupling protocols. What is the primary reason for this?

A1: The principal cause of low coupling efficiency with Boc-Aib-OSu is the substantial steric hindrance imparted by the α,α-dimethyl substitution on the Aib residue.[2][3] This steric bulk physically obstructs the nucleophilic attack of the N-terminal amine of the growing peptide chain on the activated carboxyl group of the Boc-Aib-OSu. Standard coupling conditions, often optimized for less hindered proteinogenic amino acids, may not provide sufficient reactivity to overcome this energy barrier, resulting in incomplete or failed coupling reactions.[3]

Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate on the solid support, further masking the reactive N-terminus and exacerbating the coupling problem.[2]

cluster_0 Standard Amino Acid Coupling cluster_1 Boc-Aib-OSu Coupling Challenge Standard_AA Less Hindered Amino Acid N_Terminus Peptide N-Terminus Standard_AA->N_Terminus Efficient Attack Boc_Aib_OSu Boc-Aib-OSu (Sterically Hindered) N_Terminus_2 Peptide N-Terminus Boc_Aib_OSu->N_Terminus_2 Hindered Attack

Caption: Steric hindrance in Boc-Aib-OSu coupling.

Q2: My initial troubleshooting with extended reaction times has not improved the yield. What is the next logical step?

A2: Simply extending the reaction time is often insufficient for highly hindered couplings. The next critical step is to evaluate and enhance the reactivity of your coupling reagents. While Boc-Aib-OSu is an activated ester, its intrinsic reactivity may not be enough. For difficult couplings involving Aib, more potent in-situ activating reagents are generally required.[2]

Recommended Action: Switch to a more powerful coupling reagent. Aminium/uronium salts like HATU , HBTU , or HCTU , and phosphonium salts such as PyBOP or PyAOP are significantly more effective.[2][4] These reagents form highly reactive esters (OAt or OBt esters) that can more readily overcome the steric barrier.[2] For exceptionally challenging couplings, such as Aib-Aib bond formation, converting the carboxylic acid to an acyl fluoride can be a highly effective, albeit more specialized, strategy.[4][5]

Reagent ClassExamplesReactivity LevelNotes
CarbodiimidesDCC, DICLow-ModerateOften insufficient for hindered couplings.[2]
NHS EsterBoc-Aib-OSuModeratePre-activated, but may lack potency for difficult steps.
Aminium/UroniumHATU, HBTU, HCTUHighForm highly reactive OAt or OBt esters. HATU is often a top choice.[2]
PhosphoniumPyBOP, PyAOPHighPyAOP can be particularly effective for hindered couplings.[3]
Oxyma-basedCOMUHighOffers comparable reactivity to HATU with improved safety and solubility profiles.[4][5]
Q3: I've switched to HATU, but my coupling is still incomplete. What other reaction parameters can I optimize?

A3: When a powerful coupling reagent alone is not the solution, a multi-faceted optimization approach is necessary. Consider the following strategies:

  • Double Coupling: This is a common and highly effective technique. After the initial coupling reaction, simply repeat the coupling step with a fresh portion of activated Boc-Aib-OH and coupling reagents.[2] This drives the reaction towards completion by providing a renewed concentration of the activated species.

  • Increase Reaction Temperature: Steric hindrance slows down reaction kinetics.[2]

    • Conventional Heating: A modest increase in temperature (e.g., to 40-50°C) can help overcome the activation energy. However, this must be done cautiously to minimize the risk of racemization, although this is not a concern for the achiral Aib residue itself.[2]

    • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method for accelerating difficult couplings.[2] Microwave energy efficiently heats the reaction, often driving hindered couplings to completion in a fraction of the time required by conventional methods.[2]

  • Optimize Your Solvent: The solvent's role in solvating the peptide-resin complex is crucial for successful coupling.[2] Poor solvation can lead to peptide aggregation, further impeding the reaction.[2]

    • N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for longer or more complex peptides.[2]

    • Solvent Mixtures: For particularly stubborn sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Start Low Coupling Efficiency ChangeReagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) Start->ChangeReagent DoubleCouple Perform Double Coupling ChangeReagent->DoubleCouple If still incomplete Success Coupling Successful ChangeReagent->Success If successful IncreaseTemp Increase Reaction Temperature (Conventional or Microwave) DoubleCouple->IncreaseTemp If still incomplete DoubleCouple->Success If successful ChangeSolvent Optimize Solvent (e.g., NMP) IncreaseTemp->ChangeSolvent If still incomplete IncreaseTemp->Success If successful ChangeSolvent->Success If successful

Caption: Troubleshooting workflow for low coupling efficiency.

Q4: Can the base I use affect the coupling efficiency of Boc-Aib-OSu?

A4: Absolutely. The choice and concentration of the base are critical, especially when using in-situ coupling reagents. The base is required to neutralize the protonated N-terminus of the peptide chain and to facilitate the activation of the carboxylic acid.

  • Base Type: A non-nucleophilic, sterically hindered amine base like N,N-diisopropylethylamine (DIEA) is standard.[6] For particularly sensitive or hindered couplings, stronger, non-nucleophilic bases such as 2,4,6-collidine or Proton-Sponge® may offer advantages, though their use requires careful optimization to avoid side reactions.[7]

  • Base Equivalents: Using an appropriate excess of base is crucial. For a typical HATU-mediated coupling, 2 equivalents of base relative to the amino acid are often recommended. However, for a difficult coupling, increasing this to 3-4 equivalents may be beneficial.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-Aib-OH using HATU

This protocol is designed for situations where standard methods with Boc-Aib-OSu have failed. It utilizes the more potent HATU reagent for in-situ activation.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Aib-OH (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • DIEA (6-10 equivalents)

  • NMP (as solvent)

Procedure:

  • Resin Preparation: Swell the peptide-resin in NMP for 30 minutes. Drain the solvent.

  • Pre-activation: In a separate vessel, dissolve Boc-Aib-OH and HATU in NMP. Add DIEA to the solution and vortex for 1-2 minutes. The solution may change color, indicating activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, this can be extended or performed at a moderately elevated temperature (e.g., 40°C).

  • Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads. A yellow/clear result indicates complete coupling. If the beads are blue/purple, the coupling is incomplete.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove excess reagents and byproducts.

  • (Optional) Double Coupling: If the Kaiser test remains positive, repeat steps 2-6 with a fresh solution of activated Boc-Aib-OH.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This advanced protocol is for cases where even potent uronium/phosphonium reagents fail. Amino acid fluorides are highly reactive and effective for coupling sterically demanding residues like Aib.[4]

Materials:

  • Boc-Aib-OH (3 equivalents)

  • Cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent)

  • DIEA (4 equivalents)

  • Anhydrous DCM (as solvent)

Procedure:

  • Acyl Fluoride Formation:

    • Dissolve Boc-Aib-OH in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add cyanuric fluoride (or TFFH) and DIEA.

    • Stir the reaction at 0°C for 30-60 minutes.

  • Resin Preparation: Swell the peptide-resin in DCM. Drain the solvent.

  • Coupling Reaction: Add the freshly prepared Boc-Aib-F solution to the resin.

  • Agitation: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Concluding Remarks

Successfully incorporating Boc-Aib-OSu, or Aib in general, into a peptide sequence requires a departure from standard protocols. The inherent steric hindrance of this unique amino acid necessitates the use of more potent coupling reagents, optimized reaction conditions, and often, iterative coupling strategies. By understanding the underlying chemical principles and systematically applying the troubleshooting steps outlined in this guide, researchers can effectively overcome the challenges of low coupling efficiency and harness the structure-inducing benefits of Aib in their synthetic peptides.

References

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 760-770. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Tetrahedron Letters, 44(3), 533-536. [Link]

  • Wenschuh, H., et al. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 45(6), 529-537. [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-123. [Link]

  • PubChem. (n.d.). Boc-aib-osu. [Link]

  • LifeTein. (2024). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Aileron Therapeutics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]

  • Albericio, F., & Coin, C. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(15), 8608. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Alvarez-Idaboy, J. R., et al. (2007). Quantum Mechanical Approach to Leucine + OH Gas Phase Reaction. Journal of the Mexican Chemical Society, 51(3), 143-148. [Link]

  • PubChem. (n.d.). Boc-Beta-Ala-OSu. [Link]

Sources

Technical Support Center: Preventing Side Reactions with Boc-Aib-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of Boc-Aib-OSu in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of incorporating the sterically hindered, helix-inducing amino acid, α-aminoisobutyric acid (Aib), into peptide sequences using the Boc-Aib-OSu active ester. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

I. Troubleshooting Guide: Diagnosing and Resolving Common Side Reactions

The unique steric hindrance of the Aib residue, while beneficial for inducing stable helical structures, presents specific challenges during peptide coupling.[1][2] Understanding the root cause of side reactions is critical for successful synthesis.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (ninhydrin test) after a standard coupling time.

  • Mass spectrometry analysis of the crude peptide reveals a significant amount of the truncated sequence (deletion of the Aib residue).

  • The peptide-resin fails to swell properly, indicating potential aggregation.[3]

Root Cause Analysis:

The gem-dimethyl groups on the α-carbon of Aib create significant steric hindrance, which can dramatically slow down the rate of peptide bond formation.[1][4] This issue is often exacerbated by peptide aggregation on the solid support.[3][5]

Strategic Solutions:

  • Extended Coupling Times and Double Coupling: For Aib residues, a single, standard coupling time may be insufficient. It is often necessary to extend the reaction time to 4-6 hours or perform a "double coupling" protocol where fresh reagents are added after an initial 1-2 hour coupling cycle.[6]

  • Elevated Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted peptide synthesis is particularly effective for coupling sterically hindered amino acids like Aib.[1]

  • Solvent Optimization: If aggregation is suspected, switching from the standard N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) or a "magic mixture" (ethylene carbonate) can help disrupt secondary structures and improve solvation of the peptide chain.[3]

  • Choice of Coupling Reagents: While Boc-Aib-OSu is an activated ester, for particularly difficult couplings, in-situ activation of Boc-Aib-OH with more potent coupling reagents may be necessary. Reagents like HATU, HBTU, or COMU are known to be effective for sterically hindered couplings.[7] Amino acid fluorides are also highly suited for coupling Aib.[7]

Problem 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Mass spectrometry reveals the desired peptide minus the first two N-terminal amino acids.

  • A cyclic dipeptide corresponding to the first two residues is also detected.

  • This side reaction is particularly prevalent when Aib is in the second position of the peptide chain, following a flexible N-terminal amino acid like Glycine.[3]

Root Cause Analysis:

DKP formation is an intramolecular cyclization reaction that cleaves the dipeptide from the resin.[8] The free N-terminal amine of the dipeptidyl-resin attacks the ester linkage to the resin, releasing a cyclic diketopiperazine.[8][9] This is a common side reaction in solid-phase peptide synthesis, especially with sequences prone to forming a cis-peptide bond, such as those containing Proline.[3][8][10] While Aib is not Proline, the steric bulk can influence the backbone conformation in a way that facilitates this intramolecular reaction.

Strategic Solutions:

  • In Situ Neutralization Protocols: In Boc-based synthesis, the N-terminal amine is deprotected with an acid (like TFA) and then neutralized with a base before the next coupling step.[6][9] To minimize the time the free amine is available for intramolecular cyclization, use an in situ neutralization protocol.[3] In this approach, the neutralization base (e.g., DIEA) is added simultaneously with the activated amino acid.[6]

  • Dipeptide Coupling: A highly effective strategy is to synthesize the Boc-AA1-Aib-OH dipeptide in solution and then couple it to the resin-bound amino acid or peptide chain. This bypasses the vulnerable dipeptidyl-resin intermediate altogether.[3]

  • Choice of Resin: For Fmoc-based synthesis, using a 2-chlorotrityl chloride resin can suppress DKP formation due to the steric bulk of the linking moiety.[3][11]

Problem 3: Hydrolysis of Boc-Aib-OSu

Symptoms:

  • Low coupling efficiency despite optimized conditions.

  • Presence of Boc-Aib-OH in the reaction mixture.

Root Cause Analysis:

N-hydroxysuccinimide (OSu) esters are susceptible to hydrolysis, especially in the presence of water.[12] The half-life of Boc-Aib-OSu in an aqueous environment at pH 7.4 is approximately 2 hours.[12] This necessitates the use of anhydrous conditions during synthesis.[12]

Strategic Solutions:

  • Use of Anhydrous Solvents: Ensure that all solvents, particularly DMF or NMP, are of high purity and anhydrous. Using freshly opened bottles or solvents from a solvent purification system is recommended.

  • Proper Storage of Reagents: Store Boc-Aib-OSu in a desiccator at the recommended temperature to prevent moisture absorption.

  • Minimize Exposure to Air: During weighing and addition to the reaction vessel, minimize the reagent's exposure to atmospheric moisture.

II. Frequently Asked Questions (FAQs)

Q1: Why use Boc-Aib-OSu instead of in-situ activation of Boc-Aib-OH?

A1: Boc-Aib-OSu is a pre-activated, stable, and crystalline solid that can be easily weighed and handled.[12] It offers convenience and reproducibility, as it eliminates the need for an in-situ activation step, which can have its own side reactions (e.g., formation of urea by-products with carbodiimides). The coupling efficiency is generally high, often exceeding 90% in SPPS.[12]

Q2: Can I use Fmoc-Aib-OH instead of Boc-Aib-OSu?

A2: Yes, Fmoc-Aib-OH is a common alternative and is used in Fmoc-based solid-phase peptide synthesis.[13] The choice between Boc and Fmoc chemistry depends on the overall synthetic strategy, including the desired C-terminal functionality (acid or amide) and the acid-lability of any side-chain protecting groups.[11][13][14] Both strategies have their own sets of common side reactions to consider.[9][15]

Q3: What is the optimal molar excess of Boc-Aib-OSu to use?

A3: A 2- to 4-fold molar excess of the activated amino acid is typically recommended for standard couplings in Boc-SPPS.[6] Due to the steric hindrance of Aib, it is advisable to start at the higher end of this range (e.g., 4 equivalents) to drive the reaction to completion.

Q4: How can I monitor the coupling reaction of Boc-Aib-OSu?

A4: The Kaiser (ninhydrin) test is a reliable qualitative method to monitor the presence of free primary amines on the resin.[6] A negative Kaiser test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete.[6] For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q5: Are there any specific cleavage conditions to be aware of when Aib is present in the peptide?

A5: The presence of Aib does not typically require modification of standard cleavage cocktails (e.g., HF or TFMSA for Boc-SPPS).[9] However, due to the increased stability that Aib imparts, the resulting peptides can sometimes be less soluble. It is important to choose an appropriate solvent system for precipitation and purification.

III. Summary of Recommended Coupling Parameters

ParameterStandard CouplingRecommended for Boc-Aib-OSu Rationale
Equivalents of Boc-Aib-OSu 2-44 Overcome steric hindrance and drive the reaction to completion.
Coupling Time 1-2 hours2-4 hours or Double Coupling Slower reaction kinetics due to steric bulk.[4]
Temperature Room TemperatureRoom Temperature to 40°C Increased thermal energy helps overcome the activation barrier.[3]
Solvent DMFAnhydrous DMF or NMP NMP can improve solvation and disrupt aggregation. Anhydrous conditions prevent hydrolysis of the OSu ester.[3][12]
Monitoring Kaiser TestKaiser Test Confirms the absence of free primary amines, indicating complete coupling.[6]

IV. Experimental Workflow & Diagrams

Workflow for Coupling Boc-Aib-OSu to Resin-Bound Peptide

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring & Decision cluster_completion Completion start Start with N-terminally deprotected peptide-resin swell Swell resin in anhydrous DMF (15 min) start->swell dissolve Dissolve 4 eq. Boc-Aib-OSu in anhydrous DMF swell->dissolve add_reagent Add Boc-Aib-OSu solution to resin dissolve->add_reagent react Agitate at RT for 2 hours add_reagent->react kaiser Perform Kaiser Test react->kaiser decision Test Negative? kaiser->decision decision->add_reagent No (Double Couple) wash_resin Wash resin (DMF, DCM, IPA) decision->wash_resin Yes proceed Proceed to next deprotection/coupling cycle wash_resin->proceed end End

Caption: Recommended workflow for a single coupling cycle using Boc-Aib-OSu.

Troubleshooting Logic for Low Coupling Efficiency

G start Low Coupling Efficiency Detected (Positive Kaiser Test) check_reagents Are solvents anhydrous and Boc-Aib-OSu stored properly? start->check_reagents sol_hydrolysis Issue: Reagent Hydrolysis Solution: Use fresh, anhydrous solvents. Ensure proper reagent storage. check_reagents->sol_hydrolysis No check_protocol Is this the first attempt? check_reagents->check_protocol Yes sol_doublecouple Action: Perform a second coupling (Double Couple) with fresh reagent. check_protocol->sol_doublecouple Yes check_temp Was the coupling at RT? check_protocol->check_temp No sol_temp Action: Increase temperature to 40°C or use microwave synthesis. check_temp->sol_temp Yes sol_aggregation Issue: Suspected Aggregation Action: Switch to NMP solvent. Add chaotropic agents. check_temp->sol_aggregation No

Caption: Decision tree for troubleshooting low coupling efficiency of Boc-Aib-OSu.

References

  • Chou, C. Y., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 45(5), 629-637.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • The Rojas Lab. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of Organic Chemistry, 68(1), 213-217.
  • Guryanov, I., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 113-124.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-aib-osu. PubChem Compound Database. Retrieved from [Link]

  • Servage, K. A., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1038-1047.
  • Gyros Protein Technologies. (2020, May 26). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Servage, K. A., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. ACS Publications. Retrieved from [Link]

  • Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 60(2), 370-375.
  • ResearchGate. (n.d.). DKP formation mechanism. Retrieved from [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synform, 2022(10), A155-A159.
  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Baran Lab. (n.d.). Diketopiperazines. Retrieved from [Link]

Sources

Technical Support Center: Boc-Aib-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with this sterically hindered building block. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of Boc-Aib-OSu.

Q1: My coupling reaction with Boc-Aib-OSu is extremely slow or incomplete compared to other Boc-amino acid-OSu esters. Why is this happening?

A: This is the most common issue encountered and is primarily due to steric hindrance. The two methyl groups on the alpha-carbon of α-aminoisobutyric acid (Aib) physically obstruct the incoming amine nucleophile from attacking the carbonyl carbon of the active ester. This significantly raises the activation energy of the reaction, leading to sluggish kinetics at standard room temperature conditions.

Q2: What are the ideal starting conditions (temperature, time, solvent) for a Boc-Aib-OSu coupling?

A: Due to the steric hindrance mentioned above, standard room temperature conditions are often insufficient. A good starting point is:

  • Temperature: 40-50 °C. Heating is generally required to provide sufficient energy to overcome the steric barrier.

  • Solvent: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Base: If your amine is a hydrochloride or trifluoroacetate salt, use 1.5-2.0 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Time: Monitor the reaction over 12-24 hours. Do not assume a standard "overnight" reaction will suffice.

Q3: Is the Boc-Aib-OSu active ester prone to degradation?

A: Yes. Like all N-hydroxysuccinimide (NHS) esters, Boc-Aib-OSu is highly susceptible to hydrolysis. The presence of water will cause the ester to revert to Boc-Aib-OH, rendering it inactive for coupling. This side reaction can be accelerated by elevated temperatures, creating a delicate balance between pushing the desired reaction forward and degrading the starting material. Therefore, the use of anhydrous solvents and reagents is critical.

Q4: Can I use a different coupling reagent instead of a pre-activated OSu ester for Aib?

A: Absolutely. For sterically hindered amino acids like Aib, more potent coupling reagents are often recommended. Reagents like HATU, HBTU, or COMU can be more effective as they form highly reactive intermediates in situ. However, if you must use the OSu ester, the guidance in this document is designed to maximize its success.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental failures.

Issue 1: Low to No Product Formation

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Assess Reagents: First, confirm via an appropriate analytical method (TLC, LC-MS) if your starting materials are still present in the reaction mixture.

  • Check for Hydrolysis: The presence of Boc-Aib-OH is a clear indicator that your active ester has been hydrolyzed. This is the most common failure mode. The solution is rigorous adherence to anhydrous conditions. Dry your solvents using molecular sieves, flame-dry your glassware, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Optimize Reaction Conditions: If starting materials are present and hydrolysis is minimal, the reaction is simply too slow.

    • Temperature: Incrementally increase the temperature. A good range to explore is 40-60 °C. Monitor for potential degradation of your substrate at higher temperatures.

    • Time: Sterically hindered reactions require patience. Allow the reaction to proceed for 24 to 48 hours, monitoring progress every 4-6 hours.

    • Stoichiometry: Ensure you are using a slight excess of the Boc-Aib-OSu (e.g., 1.2 equivalents) to drive the reaction to completion.

Issue 2: Multiple Byproducts Detected

Root Cause Analysis & Solution Workflow

  • Cause A: Amine Reactivity: If your substrate has multiple amine groups (e.g., a peptide with a free N-terminus and a lysine side chain), you may get multiple additions.

    • Solution: This requires a well-designed protecting group strategy, which is beyond the scope of reaction optimization. Ensure only the desired amine is available for reaction.

  • Cause B: Reagent Degradation at High Temperature: Pushing the temperature too high (>60-70 °C) for extended periods can cause degradation of either your substrate or the Boc-Aib-OSu itself, leading to a complex mixture.

    • Solution: Find the "sweet spot" for temperature. The optimal temperature is one that accelerates the desired reaction significantly more than any degradation pathways. An ideal optimization experiment (see Part 3) will identify this.

  • Cause C: Impure Reagents: Starting with impure Boc-Aib-OSu or amine will introduce byproducts from the start.

    • Solution: Always verify the purity of your starting materials by NMR, LC-MS, or another suitable method before beginning the reaction.

Part 3: Reaction Optimization Protocols

A systematic approach is crucial for optimizing this challenging coupling. We recommend a Design of Experiments (DoE) approach, but a simpler, iterative method is presented here.

Protocol: Temperature and Time Optimization

This protocol aims to find the minimum temperature and time required for complete conversion, thereby minimizing byproduct formation.

Experimental Setup:

  • Prepare a stock solution of your amine substrate in anhydrous DMF.

  • Prepare a stock solution of Boc-Aib-OSu (1.2 eq.) and DIPEA (1.5 eq.) in anhydrous DMF.

  • Set up three identical small-scale reactions (e.g., 0.1 mmol) in parallel in sealed vials.

  • Place each vial in a separate heating block/water bath at the following temperatures:

    • Reaction A: Room Temperature (~25 °C)

    • Reaction B: 40 °C

    • Reaction C: 55 °C

  • At set time points (e.g., 2, 4, 8, 16, 24 hours), take a small aliquot from each reaction.

  • Quench the aliquot (e.g., with a drop of water) and dilute it for analysis.

  • Analyze the aliquots by LC-MS to determine the percentage of remaining starting amine and the percentage of the desired product.

Data Analysis and Visualization:

Plot the percentage of product formed versus time for each temperature. The ideal condition is the one that reaches a plateau of maximum yield in the shortest amount of time.

Table 1: Example Optimization Data

Time (hours)% Product (25 °C)% Product (40 °C)% Product (55 °C)
25%25%60%
410%45%85%
820%75%95%
1635%94%96%
2440%95%95% (slight decrease noted)

Interpretation of Example Data:

  • 25 °C: The reaction is too slow for practical use.

  • 40 °C: The reaction reaches >90% completion by the 16-hour mark. This appears to be a good balance of speed and control.

  • 55 °C: The reaction is fastest, reaching completion by 8 hours. However, the slight decrease in product at 24 hours could suggest minor product degradation over time, warranting caution.

Based on this data, the optimal condition would be 40 °C for 16 hours or 55 °C for 8 hours .

Optimization Logic Diagram

Caption: Iterative cycle for reaction optimization.

Technical Support Center: Strategies for Preventing Racemization When Coupling to Aib Residues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during peptide synthesis. Specifically, we will address the issue of racemization that occurs not of Boc-Aib-OSu itself, but of the preceding chiral amino acid when coupling to a sterically hindered N-terminal Aib residue.

Part 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding this specific synthetic challenge.

Q1: I'm observing racemization when I use Boc-Aib-OSu in my synthesis. Can Boc-Aib-OSu itself racemize?

A: No, it cannot. The α-aminoisobutyric acid (Aib) residue is achiral. Its α-carbon is bonded to two identical methyl groups, meaning it has no stereocenter and therefore cannot be racemized. The racemization you are observing is occurring on the chiral amino acid residue preceding Aib in your sequence—the residue you have activated for coupling to the Aib amine.

Q2: If Aib is achiral, why does using Boc-Aib-OSu lead to higher rates of racemization?

A: The issue stems from steric hindrance. The two methyl groups on the Aib α-carbon create significant steric bulk around its N-terminal amine. This bulk dramatically slows down the rate of the desired peptide bond formation (aminolysis). The activated carboxylic acid of your chiral amino acid remains "live" and unreacted for a longer period, providing a greater opportunity for the primary racemization side-reaction to occur.[1]

Q3: What is the chemical mechanism that causes the racemization of my chiral amino acid?

A: The predominant mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] After you activate the carboxyl group of your N-protected chiral amino acid, the presence of a base can facilitate the abstraction of the proton from the α-carbon. This leads to the formation of a planar, achiral oxazolone ring. The incoming amine (from the Aib residue) can then attack this planar intermediate from either face, resulting in a mixture of both L- and D-enantiomers in the final peptide.[2]

Q4: What are the most critical factors to control to minimize this racemization?

A: The most critical factors are the choice of coupling reagent, the base used, and the reaction temperature.[4] Switching from a standard carbodiimide reagent to a high-performance uronium/aminium reagent like HATU or COMU, using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA), and lowering the reaction temperature to 0°C are the most effective first steps to mitigate racemization.[2][5][6]

Part 2: In-Depth Troubleshooting & Optimization Guide

The Core Problem: A Competition Between Coupling and Racemization

Every coupling reaction is a race. The desired reaction is the rapid formation of a peptide bond. The undesired side reaction is the base-catalyzed racemization of the activated amino acid. When coupling to a sterically hindered residue like Aib, the desired reaction is slowed, tipping the scales in favor of racemization.

G cluster_0 Pathway A: Desired Coupling cluster_1 Pathway B: Undesired Racemization Activated_AA Activated Chiral Amino Acid (L-form) Peptide_Bond Desired Peptide (L-L Diastereomer) Activated_AA->Peptide_Bond Fast Aminolysis (Ideal) Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone α-Proton Abstraction (Side Reaction) Aib_Resin H₂N-Aib-Resin Aib_Resin->Peptide_Bond Slowed by Steric Hindrance Racemized_Peptide Racemized Peptide (D-L Diastereomer) Oxazolone->Racemized_Peptide Aminolysis Base Base (e.g., DIPEA)

Caption: Competing reaction pathways during coupling to a hindered Aib residue.

Our goal is to accelerate Pathway A (Desired Coupling) and suppress Pathway B (Undesired Racemization) by carefully selecting our reaction conditions.

Strategic Protocol Design: Controlling the Key Variables
2.2.1 Coupling Reagent Selection

The choice of coupling reagent is paramount. The reagent's function is to create a highly reactive acyl species that is susceptible to aminolysis. However, this high reactivity also makes the α-proton more acidic and prone to abstraction.

  • Carbodiimides (DCC, DIC): When used alone, these reagents form a highly reactive O-acylisourea intermediate that is very prone to racemization. They should always be used with a racemization-suppressing additive.[2][6]

  • Additives (HOBt, HOAt, Oxyma): These additives function by intercepting the O-acylisourea to form a more stable, less reactive active ester (e.g., OBt ester). This intermediate is less susceptible to oxazolone formation.[2][4][7] For hindered couplings, HOAt and its uronium salt equivalent (HATU) or Oxyma and its uronium salt equivalent (COMU) are superior to HOBt.[5][6]

  • Uronium/Aminium & Phosphonium Reagents (HATU, HCTU, PyAOP, COMU): These are the reagents of choice for difficult couplings. They react rapidly to form the highly reactive HOAt or Oxyma esters in situ, promoting fast peptide bond formation that can outcompete racemization. HATU and COMU are particularly effective for coupling sterically hindered amino acids.[2][5][8]

Reagent ClassExample(s)Performance with Hindered AibRacemization RiskRecommendation
Carbodiimide DIC, DCCPoor to ModerateHigh (without additive)Use only with Oxyma or HOAt
Phosphonium PyBOP, PyAOPGood to ExcellentLow to ModeratePyAOP is very effective[8]
Uronium/Aminium HBTU, HCTUGoodLow to ModerateHCTU is more reactive than HBTU
Uronium/Aminium (Azabenzotriazole) HATU Excellent Very Low Highly Recommended [5][6]
Uronium/Aminium (Oxyma-based) COMU Excellent Very Low Highly Recommended; safer alternative to HATU [6]
2.2.2 Base Selection

The base is a double-edged sword. It is often required for the coupling reaction (to deprotonate the incoming amine salt and facilitate activation), but it is also the direct catalyst for racemization via α-proton abstraction.[3] The key is to select a base that is strong enough to perform its required function but is too sterically hindered to efficiently abstract the α-proton.

BaseAbbreviationpKa (Conjugate Acid)Steric HindranceRacemization PotentialRecommendation
Triethylamine TEA~10.7LowHighAvoid
N-Methylmorpholine NMM~7.4ModerateModerateAcceptable, but better options exist
N,N-Diisopropylethylamine DIPEA, Hünig's Base~10.7HighLow Highly Recommended
2,4,6-Collidine ~7.4HighVery Low Excellent choice, especially in solution phase
2.2.3 Solvent and Temperature Optimization
  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard and generally perform well as they effectively solvate the reacting species.[9] In some cases, using dichloromethane (DCM) can be beneficial.[1]

  • Temperature: Racemization is a chemical reaction with activation energy, and its rate is highly temperature-dependent.[4] Lowering the reaction temperature has a more pronounced effect on suppressing the rate of racemization than it does on the rate of coupling.

    • Recommendation: Perform the coupling reaction at 0°C . This is one of the simplest and most effective methods to preserve stereochemical integrity.

Part 3: Recommended Experimental Protocols

Protocol 1: Optimized HATU Coupling to an Aib N-Terminus on Solid Phase

This protocol is designed to maximize coupling efficiency while minimizing racemization.

G cluster_activation Activation Solution (Prepare fresh in separate vessel) start Start: Resin with deprotected H₂N-Aib-Peptide wash1 1. Wash Resin (3x DMF, 3x DCM, 3x DMF) start->wash1 cool_resin 5. Cool Resin to 0°C wash1->cool_resin dissolve 2. Dissolve Boc-AA-OH (4 eq.) and HATU (3.9 eq.) in DMF add_base 3. Add DIPEA (8 eq.) to solution dissolve->add_base preactivate 4. Pre-activate for 1-2 min (DO NOT exceed 5 min) add_base->preactivate add_solution 6. Add activation solution to cooled resin preactivate->add_solution IMMEDIATELY cool_resin->add_solution react 7. React at 0°C for 2 hours add_solution->react wash2 8. Wash Resin (3x DMF, 3x DCM) react->wash2 end End: Coupling Complete wash2->end

Caption: Workflow for minimized racemization during HATU coupling.

Step-by-Step Methodology:

  • Resin Preparation: Following standard solid-phase peptide synthesis (SPPS) deprotection of the peptide-resin to expose the N-terminal Aib amine, wash the resin thoroughly with DMF (3x), DCM (3x), and again with DMF (3x).

  • Activation Solution Preparation (in a separate vessel):

    • Dissolve the Boc-protected chiral amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.

    • Just before adding to the resin, add DIPEA (8 equivalents) to the solution.

    • Allow this mixture to pre-activate for no more than 1-2 minutes. Prolonged pre-activation increases the risk of racemization before the coupling has even begun.[10]

  • Coupling Reaction:

    • While preparing the activation solution, place the reaction vessel containing the resin in an ice bath to cool to 0°C.

    • Add the freshly prepared activation solution to the cooled resin.

    • Allow the coupling reaction to proceed for 2-4 hours at 0°C with gentle agitation.

  • Post-Coupling:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

    • Proceed to the next deprotection/coupling cycle.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

In cases where even HATU fails to provide satisfactory results, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy. Amino acid fluorides are less prone to oxazolone formation and are particularly suited for coupling sterically hindered residues like Aib.[5][6]

  • Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected chiral amino acid (1 equivalent).

  • Add a fluorinating agent, such as cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate), and a suitable non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at 0°C for approximately 30-60 minutes to generate the acyl fluoride.

  • Coupling: Add the solution containing the freshly generated acyl fluoride directly to the resin-bound Aib-amine. Allow the reaction to proceed at 0°C to room temperature.

Part 4: Verification: How to Detect and Quantify Racemization

Optimizing your protocol is essential, but you must verify the stereochemical purity of your final product. Several analytical techniques can separate and quantify the desired L-L diastereomer from the undesired D-L diastereomer.[11]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust method. The crude or purified peptide is analyzed on a column with a chiral stationary phase that can differentiate between the diastereomers.[12]

  • Capillary Electrophoresis (CE): CE offers extremely high resolution and sensitivity and can often detect levels of racemization as low as 0.05%.[13] It can analyze the intact peptide, avoiding potential racemization induced by hydrolysis.[12]

  • Gas Chromatography (GC) after Hydrolysis and Derivatization: The peptide is first hydrolyzed back to its constituent amino acids. The amino acids are then derivatized and analyzed on a chiral GC column. This method can pinpoint which residue racemized but must account for any racemization that occurs during the hydrolysis step itself.[14]

References

  • A Comparative Guide to Analytical Methods for Detecting Racemiz
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. (2025). BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). BenchChem.
  • Romoff, T. T. (n.d.). 7.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Validation of determination of optical purity of peptides. (n.d.). Bachem.
  • Method for the Racemization of Optically Active Amino Acids. (n.d.). Sciencemadness.org.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2006). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC - NIH.
  • Minimizing racemization during reactions with N-Boc-aminomethanol deriv
  • Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. (2025). BenchChem.
  • The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. (2017). PMC - NIH.
  • Technical Support Center: Base Selection and Racemization Control for Boc-Amino Acids. (2025). BenchChem.

Sources

Technical Support Center: Challenges in Boc Deprotection of Sterically Hindered Aib Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered α-aminoisobutyric acid (Aib) residues in peptide synthesis. The unique gem-dimethyl substitution on the α-carbon of Aib, while valuable for inducing helical conformations and enhancing proteolytic stability, presents significant hurdles for efficient protecting group removal.[1][2] This resource is designed to help you navigate these complexities, ensuring successful and high-yielding synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the Boc deprotection of Aib-containing peptides. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My Boc deprotection of an Aib-containing peptide is consistently incomplete, even with standard TFA/DCM protocols. What is the primary cause and how can I resolve this?

A1: Incomplete deprotection of Boc-Aib residues is the most frequently encountered problem and is primarily due to the severe steric hindrance imposed by the gem-dimethyl groups on the α-carbon.[1][3] This steric shield significantly slows down the kinetics of the acid-catalyzed cleavage of the Boc group. Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), that are effective for other amino acids may be insufficient for Aib.[4][5]

Recommended Solutions:

  • Increase TFA Concentration and Reaction Time: A common and effective first step is to increase the concentration of TFA to 95-100% and extend the reaction time.[4][6] Monitor the reaction progress carefully using a suitable analytical technique like HPLC or LC-MS to determine the optimal reaction duration, which could range from 1 to several hours.

  • Elevated Temperature: Gentle heating of the reaction mixture (e.g., to 30-40°C) can provide the necessary activation energy to overcome the steric barrier.[5] However, this should be done with caution as elevated temperatures can also promote side reactions.

  • Stronger Acidic Reagents: If TFA is insufficient, consider using a stronger acid system. A solution of 4M HCl in dioxane is a common alternative for difficult Boc deprotections.[7][8]

Q2: I'm observing a significant side product with a mass corresponding to the loss of water from my peptide. What is this side product and how can I prevent its formation?

A2: This is a classic side reaction associated with Aib residues, leading to the formation of a nitrile at the C-terminus of the Aib residue. This occurs through the dehydration of the primary amide that can be formed from the C-terminal Aib. The steric hindrance around the Aib residue can make the peptide bond more susceptible to cleavage and subsequent side reactions.

Preventative Measures:

  • Careful Control of Reaction Conditions: Avoid excessive heating and prolonged exposure to strong acids, which can promote this dehydration reaction.[9][10][11]

  • Use of Scavengers: While scavengers are primarily used to trap carbocations, a well-chosen scavenger cocktail can sometimes help to minimize side reactions by maintaining a less harsh reaction environment.

  • Alternative Deprotection Methods: For particularly sensitive sequences, exploring milder deprotection conditions, such as those employing Lewis acids, may be beneficial.[12][13][14]

Q3: After deprotection, my peptide appears to have fragmented, with cleavage occurring at the Aib residue. Why is this happening?

A3: Peptide backbone fragmentation at Aib residues can occur under harsh acidic conditions. The mechanism is thought to proceed through an oxazolone-like intermediate, which is more readily formed with N-alkylated or sterically hindered residues.[15] The steric strain at the Aib residue can weaken the adjacent peptide bonds, making them more susceptible to acid-catalyzed hydrolysis.

Strategies for Mitigation:

  • Milder Deprotection Conditions: This is the most critical factor. Opt for the mildest conditions that still afford complete deprotection. This may involve a careful titration of acid concentration and reaction time.

  • Lower Temperatures: Performing the deprotection at 0°C or even lower temperatures can significantly reduce the rate of peptide bond cleavage relative to Boc group removal.

  • Monitoring: Closely monitor the reaction to stop it as soon as the deprotection is complete, preventing prolonged exposure to the acidic environment that favors fragmentation.

Q4: My peptide contains other acid-labile protecting groups (e.g., Trt, Mmt on side chains) that are being prematurely cleaved during the forceful Boc-Aib deprotection. How can I achieve selective deprotection?

A4: Achieving selectivity is challenging when harsh conditions are required. The key is to find a narrow experimental window where the Boc group is cleaved at a significantly faster rate than other protecting groups.

Approaches for Selectivity:

  • Titration of Acid Strength: Instead of jumping to 95% TFA, try a stepwise increase in acid concentration (e.g., 60%, 75%) to find the minimum concentration that effectively removes the Boc group while leaving other protecting groups largely intact.

  • Alternative Acid-Labile Groups: When planning your synthesis, choose side-chain protecting groups with different acid lability profiles. For example, the choice between Trt, Mmt, and Mtt for histidine or lysine protection can be crucial, as they have different sensitivities to acid.[16]

  • Lewis Acid Deprotection: Certain Lewis acids, such as ZnBr2 in DCM, can offer different selectivity profiles compared to Brønsted acids like TFA and may be a viable option for cleaving Boc groups in the presence of other acid-sensitive functionalities.[7][17]

Frequently Asked Questions (FAQs)

  • Why is Aib so special in peptide chemistry? α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid with a unique gem-dimethyl group at the α-carbon.[1] This structural feature imparts significant steric hindrance, which restricts the conformational freedom of the peptide backbone, strongly promoting the formation of stable helical structures (like 3₁₀- or α-helices).[1][18] This property is highly valuable for designing peptides with enhanced biological activity, increased resistance to proteolytic degradation, and improved membrane permeability.[1][2][19]

  • What is the general mechanism of Boc deprotection? The Boc deprotection is an acid-catalyzed process. The reaction begins with the protonation of the carbamate oxygen of the Boc group by a strong acid like TFA.[7][20] This is followed by the fragmentation of the protonated intermediate to release the stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[20][21]

  • What are scavengers and why are they crucial in Boc deprotection? Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the highly reactive tert-butyl cations that are generated during the cleavage of the Boc group.[4][22] If not scavenged, these cations can cause undesirable side reactions by alkylating nucleophilic amino acid side chains, such as those of tryptophan and methionine.[21][23] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[24][25]

Experimental Protocols

Protocol 1: Standard Conditions for Boc Deprotection of Non-Hindered Residues

This protocol is provided as a baseline for comparison and is generally suitable for most standard amino acids.

  • Preparation: Dissolve the Boc-protected peptide in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[4][5]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step.[4][5]

Protocol 2: Robust Conditions for Boc Deprotection of Sterically Hindered Aib Residues

This protocol is optimized for the challenging deprotection of Boc-Aib containing peptides.

  • Preparation: Dissolve the Boc-Aib-containing peptide in a minimal amount of anhydrous DCM (if necessary for solubility) in a round-bottom flask under an inert atmosphere.

  • Scavenger Addition: Add a scavenger cocktail. A common choice is a mixture of triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 TFA:TIS:H₂O by volume).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acid Addition: Slowly add neat trifluoroacetic acid (TFA) to achieve a final concentration of at least 95%.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress closely by HPLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The reaction may require 2-4 hours or longer for completion.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove the majority of the TFA. The crude product can then be purified by preparative HPLC.

Data Summary and Visualization

Table 1: Comparison of Deprotection Conditions for Boc-Aib
ConditionReagentsTemperature (°C)Typical TimeOutcome
Standard 50% TFA in DCM251-2 hOften incomplete deprotection
Robust 95% TFA, 2.5% TIS, 2.5% H₂O252-4 hGenerally complete deprotection
Harsh 100% TFA30-401-3 hIncreased risk of side reactions
Alternative 4M HCl in Dioxane252-6 hEffective, but requires careful handling
Diagrams

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reactions Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation (tBu⁺) Protonated_Boc->tBu_Cation Free_Amine H₂N-Peptide (Product) Carbamic_Acid->Free_Amine - CO₂ Scavenged_Cation Scavenged tBu⁺ tBu_Cation->Scavenged_Cation + Scavenger (e.g., TIS) Side_Product Alkylated Side Product tBu_Cation->Side_Product + Nucleophilic Residue (e.g., Trp, Met)

Caption: Mechanism of Boc deprotection and the role of scavengers.

Troubleshooting_Workflow Start Incomplete Boc-Aib Deprotection Observed Check_Conditions Are you using robust conditions? (>90% TFA, scavengers) Start->Check_Conditions Increase_TFA Increase TFA to 95-100% Extend reaction time (2-4h) Check_Conditions->Increase_TFA No Check_Temp Is reaction still sluggish at RT? Check_Conditions->Check_Temp Yes Monitor Monitor by HPLC/LC-MS Increase_TFA->Monitor Monitor->Check_Temp Heat Gently heat to 30-40°C (use with caution) Check_Temp->Heat Yes Check_Side_Reactions Are side products (fragmentation, etc.) observed? Check_Temp->Check_Side_Reactions No Heat->Monitor Milder_Conditions Consider alternative: - 4M HCl/Dioxane - Lower temperature (0°C) Check_Side_Reactions->Milder_Conditions Yes Success Complete Deprotection Check_Side_Reactions->Success No Milder_Conditions->Monitor

Caption: Troubleshooting workflow for incomplete Boc deprotection of Aib.

References

  • Benchchem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Benchchem. Troubleshooting Guide for Boc Deprotection: A Technical Support Center. Benchchem.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link].

  • ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link].

  • Reddit. Alternative Methods for Boc Deprotection. Reddit. Available at: [Link].

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link].

  • Berredjem, M., et al. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3), 2012.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Lundt, B. F., et al. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 1978, 775-780.
  • Benchchem. Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. Benchchem.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
  • King, D. S., et al. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266, 1990.
  • Pfizer. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Pfizer.
  • ResearchGate. (A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal method for BOC deprotection. ResearchGate. Available at: [Link].

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
  • Nishiyama, Y., et al. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515, 2005.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl. Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Dap Residues. Benchchem.
  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link].

  • ResearchGate. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. Available at: [Link].

  • ResearchGate. A mild and selective method for N-Boc deprotection. ResearchGate. Available at: [Link].

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link].

  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9534-9683, 2019.
  • SciSpace. A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. (1990). SciSpace. Available at: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Reddit. Boc De-protection. Reddit. Available at: [Link].

  • LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. Available at: [Link].

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link].

  • Urban, J., et al. Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182-189, 1996.
  • Taylor & Francis. 2-Aminoisobutyric acid – Knowledge and References. Taylor & Francis Online. Available at: [Link].

  • LibreTexts. 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link].

  • SciSpace. Amino Acid-Protecting Groups. SciSpace. Available at: [Link].

  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link].

  • ResearchGate. Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. Available at: [Link].

  • Di Grazia, G., et al. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 49(9), 1545-1556, 2017.
  • Karle, I. L., & Balaram, P. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Biopolymers, 48(6), 369-380, 1998.
  • Clark, J. the preparation of nitriles. Chemguide. Available at: [Link].

  • Salgado, J., et al. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Biophysical Journal, 83(5), 2793-2805, 2002.
  • OpenStax. 20.7 Chemistry of Nitriles. OpenStax. Available at: [Link].

  • LibreTexts. Preparation of Nitriles. Chemistry LibreTexts. Available at: [Link].

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link].

  • YouTube. Fundamentals pf Proteomics - Part 2 The properties of peptides. YouTube. Available at: [Link].

  • University of Alabama at Birmingham. Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link].

Sources

Purification strategies for Aib-containing peptides synthesized with Boc-aib-osu

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aib-Containing Peptides

Welcome to the technical support guide for researchers working with α-aminoisobutyric acid (Aib)-containing peptides, particularly those synthesized utilizing Boc-Aib-OSu. This resource is designed to provide expert insights and practical solutions to the unique purification challenges posed by these molecules.

The incorporation of Aib residues into a peptide sequence imparts significant conformational constraints, strongly promoting the formation of stable 310 or α-helical secondary structures.[1][2] While this is often desirable for therapeutic applications, it creates distinct hurdles during purification. These peptides are frequently marked by high hydrophobicity and a pronounced tendency to aggregate, leading to common issues in reversed-phase high-performance liquid chromatography (RP-HPLC), such as poor solubility, low recovery, and challenging peak shapes.[3][4]

This guide provides troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve high-purity Aib-containing peptides.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of Aib-containing peptides in a question-and-answer format.

Question 1: My Aib-peptide is showing severe peak tailing and broadening in RP-HPLC. What's causing this and how can I fix it?

Answer: This is the most common issue and typically stems from two primary factors: on-column aggregation and secondary structure formation. The stable helical structures induced by Aib residues can lead to peptides interacting with the stationary phase in multiple conformational states or self-associating, both of which cause poor peak shapes.[5]

Causality & Recommended Solutions:

  • Disrupt Secondary Structures with Temperature: Elevating the column temperature to 40–60 °C is a highly effective strategy.[6] Increased thermal energy disrupts the hydrogen bonds that stabilize helical structures, promoting a more uniform, random-coil conformation that interacts more predictably with the stationary phase. This leads to sharper, more symmetrical peaks.[7][8]

  • Optimize the Mobile Phase:

    • Organic Modifier: While acetonitrile (ACN) is standard, consider using a stronger, more disruptive organic solvent like isopropanol (IPA) or an ACN/IPA mixture. Alcohols can be more effective at solubilizing aggregated peptides and breaking up secondary structures.

    • Ion-Pairing Agent: Ensure trifluoroacetic acid (TFA) is present at a concentration of 0.1% in both your aqueous (A) and organic (B) mobile phases.[9] TFA helps to protonate acidic residues and forms ion pairs with basic residues, masking charges and reducing unwanted interactions with the silica backbone of the column.

  • Reduce Hydrophobic Interactions: If the peptide is highly retained and broadened, switch to a stationary phase with lower hydrophobicity. Moving from a C18 to a C8, C4, or Phenyl column can reduce interaction strength, leading to faster elution and improved peak shape.[10] For larger peptides, ensure you are using a wide-pore (300 Å) column to prevent restricted diffusion.[7]

Question 2: I'm experiencing very low recovery of my peptide after purification. Where is it going?

Answer: Low recovery is often due to irreversible adsorption onto the column or precipitation of the highly hydrophobic, aggregation-prone peptide either in the sample tube, injector, or on the column itself.

Causality & Recommended Solutions:

  • Improve Solubility in Sample Diluent: This is a critical first step. Aib-peptides often crash out of purely aqueous solutions. Dissolve your crude peptide in a stronger solvent before injection.

    • Start with a small amount of DMSO, DMF, or formic acid to initially wet and dissolve the peptide, then dilute with your initial mobile phase.[10]

    • For very difficult peptides, dissolving in solutions containing denaturants like 6 M guanidine HCl or urea can be effective, but ensure compatibility with your column and subsequent lyophilization.

  • Prevent On-Column Precipitation: If the peptide precipitates at the head of the column where the organic concentration is low, you can perform a "stacked" injection. This involves injecting your sample in a high concentration of organic solvent (e.g., 70% ACN) to ensure it remains soluble as it binds to the column.

  • Modify the Gradient: A very shallow gradient may sometimes exacerbate low recovery if the peptide spends too long on the column at a critical concentration where it is prone to aggregation. Sometimes, a slightly steeper gradient can improve recovery, though it may sacrifice some resolution.[11]

Question 3: My crude peptide is almost impossible to dissolve. What solvents can I use?

Answer: The strong intermolecular forces from the stable helical structures of Aib-peptides make them notoriously difficult to dissolve.

Causality & Recommended Solutions:

  • Use a Stepwise Dissolution Protocol:

    • Attempt to dissolve the peptide in the intended HPLC mobile phase A (e.g., 0.1% TFA in water).

    • If unsuccessful, add mobile phase B (e.g., 0.1% TFA in ACN) dropwise while vortexing or sonicating.

    • For extremely resistant peptides, use minimal amounts of neat formic acid, hexafluoroisopropanol (HFIP), or trifluoroethanol (TFE) to achieve initial dissolution before diluting with the mobile phase. TFE and HFIP are known helix-inducing solvents, which may seem counterintuitive, but they can break up aggregates by solvating individual helices.[5]

    • As a last resort, small amounts of DMSO can be used, but be aware that it has a strong UV absorbance and can be difficult to remove.[10]

Question 4: I see multiple closely-eluting peaks. Are these impurities from the Boc-Aib-OSu synthesis?

Answer: It's possible. While Boc-Aib-OSu is an efficient coupling reagent, the synthesis of Aib-containing peptides can be challenging.[12] The steric hindrance of the Aib residue can lead to incomplete couplings, resulting in deletion sequences (-1 amino acid), which are often very difficult to separate from the target peptide.

Causality & Recommended Solutions:

  • Optimize Chromatographic Selectivity:

    • Shallow Gradient: This is the most powerful tool for separating closely-eluting species. Once you identify the approximate %B at which your peptide elutes, run a very shallow gradient around that point (e.g., 0.25-0.5% change in %B per minute).[9]

    • Change Mobile Phase pH: If your peptide contains acidic or basic residues, changing the pH can alter the charge state and dramatically change selectivity. Using a formic acid-based system (pH ~2.7) or an ammonium bicarbonate system (pH ~8) can provide orthogonal selectivity. Note: Only use high pH on hybrid-particle or pH-stable columns.

    • Orthogonal Chromatography: If RP-HPLC alone is insufficient, consider a secondary purification step like ion-exchange (IEX) chromatography if your peptide has a net charge.[13]

Frequently Asked Questions (FAQs)

  • Q: Why are Aib-containing peptides so difficult to purify compared to standard peptides?

    • A: The two methyl groups on the alpha-carbon of Aib force the peptide backbone into a constrained helical conformation.[1] This creates a rigid, often hydrophobic structure that is highly prone to self-association and aggregation, which are the primary sources of purification difficulties.[3][14]

  • Q: What is a good starting HPLC gradient for a novel Aib-peptide?

    • A: A good starting point is a broad "scouting" gradient. On a C18 column, use a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 30 minutes.[11] This will show you where your peptide elutes and guide the design of a more focused, shallower gradient for preparative purification.

  • Q: Does the position of Aib in the sequence matter for purification?

    • A: Yes. A cluster of Aib residues will induce a more stable helix and likely increase hydrophobicity and aggregation tendency more than a single, isolated Aib residue. Peptides with multiple consecutive Aib residues are among the most challenging to purify.[4]

  • Q: My synthesis used Boc-Aib-OSu. Does this create any specific impurities I should look for?

    • A: Boc-Aib-OSu is an activated ester used for coupling.[12] The primary challenge with sterically hindered residues like Aib is incomplete coupling. Therefore, the most likely impurity related to this step is the deletion sequence where the Aib residue is missing. This impurity will be slightly less hydrophobic and typically elutes just before the main product peak in RP-HPLC.

Experimental Protocols & Data

Protocol 1: Standard RP-HPLC Purification of an Aib-Containing Peptide

This protocol provides a robust starting point for purification.

Workflow Diagram:

PurificationWorkflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Prep crude Crude Lyophilized Peptide dissolve Dissolve in Minimal Strong Solvent (e.g., Formic Acid) crude->dissolve Step 1 dilute Dilute with Mobile Phase A (0.1% TFA in H2O) dissolve->dilute Step 2 inject Inject onto C8 or C4 Column (300Å, 5µm) at 40-60°C dilute->inject Step 3 gradient Run Shallow Gradient (e.g., 25-45% B over 40 min) inject->gradient Step 4 collect Collect Fractions gradient->collect Step 5 analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze Step 6 pool Pool Pure Fractions analyze->pool Step 7 lyophilize Lyophilize pool->lyophilize Step 8 final_qc Final QC lyophilize->final_qc Step 9

Caption: Aib-Peptide Purification Workflow.

Steps:

  • Column: C8 or C4 Reversed-Phase Column (300 Å pore size, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Column Temperature: 50 °C.[6]

  • Crude Peptide Dissolution: Dissolve crude peptide at ~10 mg/mL. First, add a minimal volume of formic acid or DMSO to create a slurry. Then, slowly add Mobile Phase A until fully dissolved. Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Scouting Run: Perform an analytical run with a linear gradient of 5-95% B over 30 minutes to determine the retention time of the target peptide.

  • Preparative Run: Based on the scouting run, design a shallow gradient for the preparative column. For example, if the peptide eluted at 40% B, a gradient of 30-50% B over 40-60 minutes would be appropriate.

  • Fraction Collection: Collect fractions across the main peak.

  • Analysis: Analyze collected fractions by analytical HPLC and Mass Spectrometry to identify those with the desired purity.

  • Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the final peptide powder.[9]

Data Table: Recommended Starting Conditions
Peptide CharacteristicColumn ChoiceTemperatureOrganic ModifierGradient Slope (%B/min)
Short (<15 aa), Low Aib contentC18, 300Å40 °CAcetonitrile1.0%
Moderate length (15-30 aa)C8, 300Å50 °CAcetonitrile0.5 - 1.0%
Long (>30 aa) or High Aib contentC4 or Phenyl, 300Å60 °CACN / Isopropanol0.25 - 0.5%
Highly Aggregation-ProneC4, 300Å60 °CIsopropanol0.5%
Troubleshooting Logic Diagram

This diagram illustrates the decision-making process when encountering poor chromatography.

TroubleshootingLogic start Poor Peak Shape (Tailing/Broadening) temp Increase Column Temp (to 60°C) start->temp solvent Change Organic Modifier (ACN -> ACN/IPA or IPA) temp->solvent Still Poor? success Problem Solved temp->success Improved? column Use Less Retentive Column (C18 -> C8 -> C4) solvent->column Still Poor? solvent->success Improved? gradient Optimize Gradient (Make Shallower) column->gradient Still Poor? column->success Improved? gradient->success Improved?

Caption: Troubleshooting Poor Peak Shape.

By systematically addressing temperature, solvent, stationary phase, and gradient, most purification challenges with Aib-containing peptides can be overcome.

References

  • Venanzi, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Peptide Expression and Purification, 3-41. Available at: [Link]

  • Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate Discussion. (2014). How can I get a proper HPLC for hydrophobic peptide?. Available at: [Link]

  • Venanzi, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides: The Aib Conformational Probe. ResearchGate. Available at: [Link]

  • Stalikas, C. D. (2005). Effect of Experimental Parameters on the HPLC Separation of Peptides and Proteins. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Formaggio, F., et al. (2014). Aggregation propensity of Aib homo-peptides of different length: an insight from molecular dynamics simulations. PubMed. Available at: [Link]

  • Buckenmaier, S., et al. (2021). Greening Peptide Purification Through Use of Elevated Temperatures. Chemie Ingenieur Technik. Available at: [Link]

  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Available at: [Link]

  • Karle, I. L., et al. (1998). Effects of End Group and Aggregation on Helix Conformation: Crystal Structure of Ac-(Aib-Val-Ala-Leu)2-Aib-OMe. ElectronicsAndBooks. Available at: [Link]

  • Venanzi, M., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. PubMed. Available at: [Link]

  • Waters Corporation. (2010). Peptide Isolation – Method Development Considerations. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • Lister, A. (2014). The Use of Temperature to Eliminate Organic Solvent in Analytical HPLC Methods. Chromatography Today. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • Hodges, R. S., & Mant, C. T. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. Available at: [Link]

  • AAPPTec. Peptide Purification. Available at: [Link]

  • Waters Corporation. (2010). Peptide Isolation – Method Development Considerations. Available at: [Link]

  • YMC Co., Ltd. Tips for optimization of peptides and proteins separation by reversed-phase. Available at: [Link]

  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available at: [Link]

Sources

Technical Support Center: Managing Aggregation of Peptides Containing Multiple Aib Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing multiple α-aminoisobutyric acid (Aib) residues. The unique structural properties of Aib, while beneficial for inducing stable helical conformations and enhancing proteolytic resistance, present significant challenges related to peptide aggregation.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the behavior of Aib-containing peptides and the fundamental principles behind their aggregation.

Q1: Why do peptides with multiple Aib residues have a high tendency to aggregate?

The aggregation of peptides containing multiple Aib residues is primarily driven by their strong propensity to form stable helical secondary structures, such as 310- and α-helices.[1][2] The gem-dimethyl group on the α-carbon of Aib restricts the peptide backbone's conformational freedom, promoting these helical folds.[1] While this can be advantageous for designing structurally well-defined peptides, it can also lead to intermolecular self-assembly and aggregation, especially for longer or more hydrophobic sequences. The aggregation process can be influenced by factors such as peptide concentration, solvent polarity, pH, and temperature.

Q2: How does the number and position of Aib residues affect aggregation?

The number and distribution of Aib residues within a peptide sequence are critical determinants of its aggregation potential. Generally, a higher density of Aib residues leads to a more rigid and stable helical structure, which can increase the likelihood of aggregation. Consecutive stretches of Aib are particularly challenging during synthesis and are more prone to aggregation.[3] The strategic placement of Aib residues can be used to either promote or disrupt aggregation. For instance, incorporating Aib has been shown to effectively inhibit the β-sheet formation and aggregation of amyloid peptides.[4]

Q3: What is the impact of solvent choice on the solubility and aggregation of Aib-containing peptides?

Solvent polarity plays a crucial role in the conformation and solubility of Aib-containing peptides.[2] In polar solvents like water, these peptides may adopt α-helical conformations, while in less polar organic solvents, 310-helical structures are often favored.[2] Poor solubility is a common issue, and peptides with a high proportion of hydrophobic amino acids are particularly susceptible to aggregation in aqueous solutions.[5] The choice of solvent is therefore critical during synthesis, purification, and for the final application. For instance, molecular dynamics simulations have shown that for some Aib-containing peptides, an α-helix is the preferred structure in aqueous solution, whereas a 310-helix is predominant in DMSO.[2]

Q4: Can the aggregation of Aib-containing peptides be reversed?

Reversing the aggregation of Aib-containing peptides can be challenging, especially if stable, insoluble aggregates have formed. The success of disaggregation depends on the nature of the aggregates and the strength of the intermolecular interactions holding them together. Strategies to disaggregate peptides may include:

  • Use of chaotropic agents: Salts like guanidinium chloride or urea can disrupt the hydrogen bonding networks within the aggregates.

  • pH adjustments: Altering the pH can change the net charge of the peptide, potentially leading to electrostatic repulsion between peptide molecules and disassembly of aggregates.[5]

  • Sonication: Applying ultrasonic energy can physically break apart larger aggregates.

  • Treatment with organic solvents: Solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are known to disrupt secondary structures and can help to resolubilize aggregated peptides.

It is important to note that these treatments may also alter the desired conformation of the peptide, and subsequent refolding protocols may be necessary.

Q5: Are there any sequence design strategies to minimize the aggregation of Aib-containing peptides?

Yes, several rational design strategies can be employed to mitigate the aggregation of Aib-containing peptides:

  • Introduction of charged residues: Capping the peptide termini with charged amino acids (e.g., Lysine or Arginine) can improve water solubility and reduce aggregation through electrostatic repulsion.[3]

  • Strategic placement of polar amino acids: Interspersing polar or charged residues within a hydrophobic Aib-rich sequence can disrupt the hydrophobic patches that often drive aggregation.

  • Incorporation of helix-breaking residues: While Aib is a strong helix promoter, the introduction of residues like Proline or Glycine at specific positions can introduce kinks in the helix and disrupt the packing that leads to aggregation. However, this may also compromise the desired stable helical structure.

  • N-methylation: N-methylation of amino acids is another strategy that can block β-structure assembly in peptides.[4]

II. Troubleshooting Guide

This guide provides practical solutions to specific problems you may encounter during the synthesis, purification, and handling of Aib-containing peptides.

Problem 1: Low coupling efficiency and incomplete synthesis during Solid-Phase Peptide Synthesis (SPPS).

Cause: The steric hindrance from the gem-dimethyl group of Aib makes peptide bond formation challenging, especially when coupling consecutive Aib residues.[6] This can lead to incomplete reactions and the accumulation of deletion sequences.

Solution:

  • Optimized Coupling Reagents:

    • DIC/Oxyma: The use of diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma) has been shown to be highly effective for coupling sterically hindered amino acids like Aib.[3] This combination is more efficient than many common coupling additives like HOBt or HOAt.[3]

    • Phosphonium and Uronium Salts: Reagents like PyBOP, HBTU, and HATU can also be used, but may require longer reaction times and can be less cost-effective for routine synthesis.

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions and improve the efficiency of incorporating hindered amino acids like Aib.[6]

  • Extended Coupling Times and Double Coupling: For particularly difficult couplings, extending the reaction time or performing a second coupling step can help to drive the reaction to completion.

  • Solvent Choice: Using solvents with good swelling properties for the resin, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), is crucial. In some cases, the addition of a chaotropic salt like LiCl to the coupling mixture can help to disrupt on-resin aggregation.

Experimental Protocol: DIC/Oxyma Coupling for Aib Residues

  • Swell the resin in DMF for at least 30 minutes.

  • Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-Aib-OH (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF for 5-10 minutes.

  • Add the pre-activated Aib solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For microwave-assisted synthesis, follow the instrument's recommended protocols.

  • Wash the resin with DMF.

  • Perform a ninhydrin test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Problem 2: Poor solubility of the crude peptide after cleavage from the resin.

Cause: Aib-rich peptides, particularly those with a high content of hydrophobic residues, often have low solubility in the aqueous solutions used for purification.[5]

Solution:

  • Solvent Screening: Test the solubility of a small amount of the crude peptide in various solvent systems.

    • Start with aqueous buffers at different pH values.

    • If solubility is low, try adding organic modifiers such as acetonitrile, isopropanol, or DMSO.

    • For highly insoluble peptides, solvents like formic acid, acetic acid, or hexafluoroisopropanol (HFIP) may be necessary for initial dissolution, followed by dilution into the purification mobile phase.

  • pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH away from the peptide's isoelectric point (pI) can significantly improve solubility.[5]

Data Presentation: Recommended Solvents for Aib-Containing Peptides

Solubility Issue Recommended Solvent System Comments
Moderate Hydrophobicity Water/Acetonitrile with 0.1% TFAStandard conditions for reverse-phase HPLC.
High Hydrophobicity 10-50% Acetic Acid in WaterCan help to solubilize more hydrophobic peptides.
Severe Aggregation 1-5% Formic Acid in WaterA stronger acid that can disrupt aggregates.
Extreme Insolubility Hexafluoroisopropanol (HFIP)A potent solvent for dissolving highly aggregated peptides. Use with caution and dilute slowly.
Problem 3: Peptide precipitates during purification by reverse-phase HPLC.

Cause: The increasing concentration of the organic solvent during the HPLC gradient can sometimes cause Aib-containing peptides to precipitate on the column, leading to poor peak shape, low recovery, and column blockage.

Solution:

  • Lower Peptide Concentration: Inject a more dilute solution of the peptide onto the column.

  • Modified Gradient: Use a shallower gradient to allow the peptide more time to elute and reduce the risk of on-column precipitation.

  • Alternative Organic Modifiers: In some cases, replacing acetonitrile with isopropanol or ethanol in the mobile phase can improve solubility.

  • Elevated Column Temperature: Increasing the column temperature can sometimes improve the solubility of the peptide in the mobile phase.

Visualization: Troubleshooting Workflow for Peptide Purification

G start Crude Peptide Precipitation solubility_test Solubility Test in HPLC Mobile Phase start->solubility_test is_soluble Is Peptide Soluble? solubility_test->is_soluble inject_hplc Inject on HPLC is_soluble->inject_hplc Yes troubleshoot_solubility Troubleshoot Solubility: - Change pH - Add organic co-solvent - Use chaotropic agents is_soluble->troubleshoot_solubility No precipitation_on_column Precipitation on Column? inject_hplc->precipitation_on_column successful_purification Successful Purification precipitation_on_column->successful_purification No troubleshoot_hplc Troubleshoot HPLC: - Lower concentration - Modify gradient - Change organic modifier - Increase temperature precipitation_on_column->troubleshoot_hplc Yes end Purified Peptide successful_purification->end troubleshoot_solubility->solubility_test troubleshoot_hplc->inject_hplc

Caption: A workflow for troubleshooting solubility and purification issues with Aib-containing peptides.

Problem 4: Formation of a gel or viscous solution upon dissolving the purified peptide.

Cause: This is a clear indication of peptide self-assembly and aggregation. The stable helical structures of Aib-containing peptides can facilitate the formation of higher-order structures, leading to gelation.

Solution:

  • Work at Lower Concentrations: Whenever possible, handle the peptide at the lowest feasible concentration to disfavor aggregation.

  • Temperature Control: In some cases, cooling the solution can reduce the rate of aggregation. Conversely, for some peptides, gentle warming may help to break up aggregates. This needs to be determined empirically.

  • Screening of Formulation Buffers: If the peptide is intended for a biological assay, screen a wide range of buffers with different pH values, ionic strengths, and excipients (e.g., sugars, amino acids, or non-ionic surfactants) to find a formulation that stabilizes the monomeric form of the peptide.

Visualization: Peptide Aggregation Pathway

G monomer Monomeric Peptide (Helical Conformation) oligomer Soluble Oligomers monomer->oligomer Self-Assembly protofibril Protofibrils oligomer->protofibril Growth fibril Insoluble Fibrils / Gel protofibril->fibril Maturation

Caption: A simplified model of the aggregation pathway for Aib-containing peptides.

By understanding the underlying physicochemical principles of Aib-containing peptides and applying these troubleshooting strategies, researchers can overcome the challenges associated with their aggregation and successfully utilize these valuable molecules in their research and development endeavors.

III. References

  • Zhang, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 11995-11998. [Link]

  • Mihara, H., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 3036-3046. [Link]

  • Yadav, N., et al. (2022). Peptide-based amyloid-beta aggregation inhibitors. RSC Medicinal Chemistry, 13(11), 1297-1317. [Link]

  • De Luca, S., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

  • Formaggio, F., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(7-8), 549-561. [Link]

  • Wyszkowska, L. M., et al. (2018). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 24(1), 8. [Link]

  • De Luca, S., et al. (2023). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie International Edition, 62(3), e202213083. [Link]

  • De Luca, S., et al. (2023). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Angewandte Chemie, 135(3), e202213083. [Link]

  • Okano, T., et al. (2015). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 23(3), 427-432. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]

  • Cascella, R., et al. (2019). Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. International Journal of Molecular Sciences, 20(13), 3271. [Link]

  • Narita, M., et al. (1995). Critical Peptide Size for Insolubility Caused by a β-Sheet Aggregation and Solubility Improvement in Hydrophobic Peptides by Replacement of Alanine Residues with α-Aminoisobutyric Acid Residues. Bulletin of the Chemical Society of Japan, 68(10), 2825-2833. [Link]

  • Fittipaldi, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. European Journal of Organic Chemistry, 2021(23), 3329-3341. [Link]

  • LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Formaggio, F., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides: The Aib Conformational Probe. Journal of Peptide Science, 23(7-8), 549-561. [Link]

  • Lizio, M. G., et al. (2016). Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. Chemistry – A European Journal, 22(44), 15764-15774. [Link]

  • Pal, L., & Basu, G. (1999). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 54(5), 401-408. [Link]

  • Tickler, A. K., & Wade, J. D. (2007). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Journal of Peptide Science, 13(7), 411-420. [Link]

  • Sahoo, B. R., & Ramachandran, G. (2021). Structural Characterization of Amyloid Aggregates with Spatially Resolved Infrared Spectroscopy. Methods in Molecular Biology, 2340, 421-440. [Link]

  • O'Brien, J. A., et al. (2003). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. The Journal of Biological Chemistry, 278(49), 48899-48906. [Link]

  • Formaggio, F., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(7-8), 549-561. [Link]

  • De Zotti, M., et al. (2012). Chain length, temperature and solvent effects on the structural properties of α-aminoisobutyric acid homooligopeptides. Physical Chemistry Chemical Physics, 14(32), 11365-11374. [Link]

  • Maffei, M., et al. (2001). Aib-rich peptides containing lactam-bridged side chains as models of the 3(10)-helix. Journal of Peptide Research, 57(4), 325-337. [Link]

  • Tycko, R. (2015). Molecular Structure of Aggregated Amyloid-β: Insights from Solid-State Nuclear Magnetic Resonance. Cold Spring Harbor Perspectives in Medicine, 5(7), a024023. [Link]

  • Devaky, K. S., & Rajasekharan Pillai, V. N. (1995). Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(6), 521-528. [Link]

  • Zhang, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 11995-11998. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Fittipaldi, M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. European Journal of Organic Chemistry, 2021(23), 3329-3341. [Link]

Sources

Technical Support Center: Optimizing Boc-Aib-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of solvent choice on the success of Boc-Aib-OSu coupling reactions. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the nuances of your experiments.

Core Concepts: Understanding the Boc-Aib-OSu Coupling Reaction

The coupling of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu) to a primary or secondary amine is a cornerstone of peptide synthesis, particularly for creating peptides with constrained conformations due to the steric hindrance of the Aib residue.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the activated carbonyl carbon of the OSu ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1]

The success of this reaction is profoundly influenced by the solvent system, which affects reactant solubility, the stability of the active ester, and the reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for Boc-Aib-OSu coupling, and which is the best?

A1: The most commonly used solvents are polar aprotic solvents, with Dimethylformamide (DMF) and Dichloromethane (DCM) being the frontrunners.[3][4] N-methylpyrrolidone (NMP) is also an excellent choice.[4][5] There isn't a single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions.

  • Dimethylformamide (DMF): Often the preferred solvent due to its excellent solvating power for a wide range of protected amino acids and peptides.[6] Its high dielectric constant helps to stabilize the charged intermediates in the reaction pathway. However, be aware that DMF can degrade over time to form dimethylamine, which can react with your Boc-Aib-OSu.[4]

  • Dichloromethane (DCM): A good solvent for many Boc-protected amino acids and is often used in the activation step to form the OSu ester.[1][7] It is less polar than DMF, which can sometimes be advantageous in reducing certain side reactions. However, its solvating power for larger, growing peptide chains may be limited.[4]

  • N-methylpyrrolidone (NMP): An excellent alternative to DMF, NMP is a more potent solvent and can be particularly effective in preventing peptide aggregation.[5][8]

Q2: Why is my Boc-Aib-OSu coupling reaction failing or giving low yields?

A2: Low yields in Boc-Aib-OSu coupling can often be traced back to solvent-related issues. The primary culprits are:

  • Moisture in the solvent: Boc-Aib-OSu, like all NHS esters, is highly susceptible to hydrolysis.[9][10] Water contamination in your solvent will lead to the hydrolysis of the active ester back to the carboxylic acid (Boc-Aib-OH), rendering it unreactive towards your amine.[9] Always use anhydrous solvents for your coupling reactions.[11]

  • Poor solubility of reactants: If either the Boc-Aib-OSu or your amine-containing substrate is not fully dissolved, the reaction will be slow and incomplete. The sterically hindered nature of the Aib group can already make this coupling challenging.[8]

  • Use of protic solvents: Protic solvents, such as alcohols or water, can solvate and deactivate the amine nucleophile through hydrogen bonding, significantly slowing down the desired reaction.[12][13]

Q3: Can I use a solvent mixture for my coupling reaction?

A3: Yes, solvent mixtures can be highly effective. For instance, adding a small amount of a more polar solvent like DMF to a reaction in DCM can improve the solubility of the reactants without significantly altering the overall reaction environment.[7] Some studies have also shown that mixtures of DMF and DMSO can enhance resin solvation in solid-phase peptide synthesis.[6]

Troubleshooting Guides

Issue 1: Incomplete or Slow Coupling Reaction

Symptom: Your reaction has not gone to completion after the expected time, as determined by TLC, LC-MS, or a ninhydrin test for unreacted amines.[8]

Troubleshooting Workflow:

G start Incomplete Coupling Detected check_solubility Are all reactants fully dissolved? start->check_solubility check_solvent_quality Is the solvent anhydrous and amine-free? check_solubility->check_solvent_quality Yes increase_solubility Action: Switch to a stronger solvent (e.g., DMF or NMP) or use a co-solvent. check_solubility->increase_solubility No use_new_solvent Action: Use a fresh bottle of anhydrous solvent. check_solvent_quality->use_new_solvent No check_steric_hindrance Is steric hindrance a major factor? check_solvent_quality->check_steric_hindrance Yes success Problem Resolved increase_solubility->success use_new_solvent->success increase_temp_time Action: Increase reaction time or moderately increase temperature (e.g., to 40°C). check_steric_hindrance->increase_temp_time Yes fail Consult Further check_steric_hindrance->fail No double_couple Action: Perform a double coupling with fresh reagents. increase_temp_time->double_couple double_couple->success

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: Presence of Boc-Aib-OH in the Crude Product

Symptom: Your crude reaction mixture shows a significant amount of the starting carboxylic acid, Boc-Aib-OH, by LC-MS or other analytical methods.

Causality and Solution:

This is a clear indication of the hydrolysis of your Boc-Aib-OSu active ester.[9] The N-hydroxysuccinimide ester is a good leaving group, but it is also susceptible to attack by water.

  • Root Cause: The presence of water in your reaction solvent is the most likely cause.[14] Even small amounts of atmospheric moisture can be detrimental.

  • Immediate Action: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Integrity: Use a fresh bottle of anhydrous solvent or a properly dried and stored solvent.[11] Solvents like DMF are hygroscopic and should be handled with care.[11]

The Role of Solvent Properties in Coupling Success

The choice of solvent directly impacts the reaction rate by influencing the energy of the transition state. The aminolysis of an OSu ester is mechanistically similar to an SN2 reaction.[12]

G cluster_0 Solvent Properties cluster_1 Impact on Coupling Reaction Polar Aprotic Polar Aprotic (e.g., DMF, DCM, NMP, Acetonitrile) High Dielectric Constant No O-H or N-H bonds Favorable Favorable Outcome Solvates reactants Stabilizes transition state Does not deactivate nucleophile Polar Aprotic->Favorable Promotes Polar Protic Polar Protic (e.g., Water, Methanol, Ethanol) High Dielectric Constant Contains O-H or N-H bonds Unfavorable Unfavorable Outcome Deactivates amine nucleophile via H-bonding Promotes hydrolysis of OSu ester Polar Protic->Unfavorable Promotes

Caption: Relationship between solvent type and reaction outcome.

  • Polar Aprotic Solvents (Recommended): These solvents possess a significant dipole moment, allowing them to dissolve charged species effectively.[15] However, they lack acidic protons (O-H or N-H bonds) and therefore do not form strong hydrogen bonds with the amine nucleophile.[15] This leaves the amine's lone pair of electrons fully available for nucleophilic attack, accelerating the reaction.[12]

  • Polar Protic Solvents (Avoid): These solvents can hydrogen bond with the amine nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic carbonyl carbon and reduces its nucleophilicity.[13] This significantly slows down the desired coupling reaction.

Solvent Property Comparison Table
SolventDielectric Constant (ε)TypeKey Considerations for Boc-Aib-OSu Coupling
N,N-Dimethylformamide (DMF) 36.7Polar AproticExcellent solvating power.[6] Can contain amine impurities.[4]
Dichloromethane (DCM) 9.1Polar AproticGood for initial activation; less effective for large peptides.[4][7]
N-Methylpyrrolidone (NMP) 32.2Polar AproticSuperior solvating power, good for preventing aggregation.[4][5]
Acetonitrile 37.5Polar AproticCan be a good choice, but solubility of some peptides may be limited.
Methanol (MeOH) 32.7Polar ProticNot recommended. Will deactivate the amine nucleophile.[12]
Water 80.1Polar ProticNot recommended. Will cause rapid hydrolysis of the OSu ester.[9]

Experimental Protocol: Standard Boc-Aib-OSu Coupling in DMF

This protocol provides a general guideline. Molar equivalents and reaction times may need to be optimized for your specific substrates.

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.

    • Use a fresh, sealed bottle of anhydrous DMF.[11]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve your amine-containing substrate (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve Boc-Aib-OSu (1.1 to 1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Coupling:

    • Add the Boc-Aib-OSu solution to the solution of your amine substrate at room temperature.

    • If your amine substrate is a hydrochloride or other salt, add 1.1 to 1.2 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA).

    • Stir the reaction mixture at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting amine is consumed. Due to the steric hindrance of Aib, this may take several hours to overnight.[8]

  • Work-up:

    • Once the reaction is complete, the work-up procedure will depend on the properties of your product. A typical aqueous work-up may involve diluting with a solvent like ethyl acetate and washing with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine to remove unreacted starting materials and byproducts.

References

  • Vertex AI Search Result 1. (No specific title available). This source mentions that Boc-Aib-OH is soluble in organic solvents like methanol, ethanol, and DMF.
  • Benchchem. (n.d.). Boc-aib-osu | 104055-39-2.
  • LibreTexts Chemistry. (2014, August 7). 8.2: Factors That Affect SN2 Reactions.
  • American Chemical Society. (2009). Steric Effects and Solvent Effects on SN2 Reactions. J. Phys. Chem. A, 113, 9109–9114.
  • ChemicalBook. (n.d.). Boc-Aib-OH | 30992-29-1.
  • ChemicalBook. (n.d.). Boc-Aib-OH CAS#: 30992-29-1.
  • Brainly.com. (2023, November 9). How does the dielectric constant affect SN1 and SN2 reactions?.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
  • Benchchem. (n.d.). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
  • YouTube. (2021, December 15). Solvent Dielectric Effects on Reaction Mechanisms.
  • Sigma-Aldrich. (n.d.). Boc-Aib-OH Novabiochem 30992-29-1.
  • ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects....
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
  • National Institutes of Health. (n.d.). Solvent effects on the energetics of prolyl peptide bond isomerization. PMC.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (n.d.). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews.
  • Reddit. (2024, August 22). Best peptide coupling method in DMF?. r/Chempros.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (n.d.). Summary of hazardous polar aprotic solvents currently used for SPPS.
  • YouTube. (2015, March 17). The difference between protic vs. aprotic solvents.
  • PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides. NIH.
  • ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization.
  • MDPI. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Institutes of Health. (n.d.). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. PMC.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • PubChem. (n.d.). Boc-aib-osu | C9H17NO7S | CID 7020861. NIH.
  • Google Patents. (n.d.). CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH.
  • Sigma-Aldrich. (n.d.). Boc-Aib-OH Novabiochem 30992-29-1.

Sources

Technical Support Center: Double Coupling Strategies for Difficult Boc-Aib-OSu Incorporations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, specifically using N-α-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu). Here, we provide in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of Boc-Aib-OSu so challenging compared to standard amino acids?

The difficulty arises from the unique structure of α-aminoisobutyric acid (Aib). Aib is an α,α-disubstituted amino acid, meaning it has two methyl groups attached to its α-carbon in place of the typical α-hydrogen. This structure imposes significant steric hindrance, physically obstructing the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][2] Standard coupling conditions that are sufficient for proteinogenic amino acids often fail to achieve complete acylation, leading to low yields and deletion sequences.[3]

Q2: What is a "double coupling" strategy and why is it effective?

A double coupling strategy is a straightforward and effective technique to drive a difficult acylation reaction to completion.[4] After the initial coupling reaction is performed for its standard duration, the reagents are drained, the resin is washed, and the entire coupling procedure is repeated with a fresh solution of the activated amino acid.[5][6] This second exposure to fresh reagents increases the probability of acylating the remaining unreacted N-terminal amines, significantly improving the yield and the purity of the final crude peptide. It is a common and often necessary strategy for sterically demanding residues like Aib.[4]

Q3: How do I know if a double coupling is necessary for my Boc-Aib-OSu step?

The necessity of a double coupling should be determined empirically for each specific sequence. The most common method is to perform a qualitative test on a small sample of the resin beads after the first coupling is complete. The Kaiser (ninhydrin) test is the standard method for detecting the presence of free primary amines (like the N-terminus of the growing peptide).[7]

  • A negative Kaiser test (yellow or colorless beads) indicates that the coupling is complete, and you can proceed to the next step in your synthesis.

  • A positive Kaiser test (blue or purple beads) indicates the presence of unreacted free amines, signifying an incomplete reaction.[8] In this case, a second coupling is strongly recommended.

It is crucial to perform this check, as failing to achieve complete coupling at one step will result in a difficult-to-separate deletion sequence in the final product.[6]

Q4: Are there alternatives to using a pre-formed Boc-Aib-OSu active ester?

Yes. While Boc-Aib-OSu is a stable, pre-activated ester, in situ activation methods are often more effective for hindered couplings. In situ activation involves mixing the carboxylic acid (Boc-Aib-OH) with a coupling reagent and an additive immediately before adding it to the resin. This generates a highly reactive intermediate that can more effectively overcome steric barriers.

Recent studies have shown that using Diisopropylcarbodiimide (DIC) in the presence of an additive like ethyl cyanohydroxyiminoacetate (Oxyma) is exceptionally efficient for the iterative coupling of Aib residues.[9][10][11] This combination is often superior to standard carbodiimide methods and can sometimes preclude the need for a second coupling, though monitoring is still essential.[12]

Troubleshooting Guide: A Q&A Approach to Common Issues

Issue 1: My Kaiser test is still positive after the first Boc-Aib-OSu coupling. What is the immediate course of action?

A positive test confirms an incomplete reaction. Your immediate action should be to perform a second coupling.

Recommended Action:

  • Thoroughly wash the resin with Dimethylformamide (DMF) to remove byproducts and unreacted reagents from the first coupling.

  • Immediately prepare a fresh solution of Boc-Aib-OSu (or perform a fresh in situ activation of Boc-Aib-OH).

  • Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the first coupling, or longer.

  • After the second coupling, wash the resin again and perform another Kaiser test to confirm completion.

G start Perform First Coupling (Boc-Aib-OSu) wash1 Wash Resin (DMF) start->wash1 kaiser1 Perform Kaiser Test on Resin Sample wash1->kaiser1 positive Test is Positive (Blue Beads) kaiser1->positive Incomplete negative Test is Negative (Yellow Beads) kaiser1->negative Complete wash2 Wash Resin (DMF) positive->wash2 proceed Proceed to Next Synthesis Step (Deprotection) negative->proceed recouple Perform Second Coupling (Fresh Reagents) wash2->recouple wash3 Wash Resin (DMF) recouple->wash3 kaiser2 Perform Kaiser Test wash3->kaiser2 kaiser2->proceed Complete troubleshoot Still Positive: Consider Harsher Conditions (See Issue 3) kaiser2->troubleshoot Incomplete

Caption: Troubleshooting workflow for a positive Kaiser test.

Issue 2: My final peptide analysis (HPLC/MS) shows significant deletion sequences corresponding to the Aib residue. How can I prevent this in the future?

This is a classic sign of chronically inefficient coupling at the Aib position. While double coupling is the first line of defense, you may need to further optimize the reaction conditions.

Preventative Strategies:

  • Switch to a More Potent Activation Method: If you are using Boc-Aib-OSu directly, switch to an in situ activation of Boc-Aib-OH using DIC/Oxyma. This combination is highly effective for Aib.[9][11]

  • Increase Reagent Equivalents: For the difficult Aib coupling, increase the equivalents of the amino acid and coupling reagents from a standard 3 eq. to 4 or 5 eq. relative to the resin loading.

  • Extend Reaction Time: Sterically hindered couplings are kinetically slow.[3] Increase the coupling time for each of the two coupling steps. For example, extend a 1-hour coupling to 2-4 hours.

  • Incorporate Monitoring: Always use the Kaiser test after the first coupling to decide if a second is needed. Do not assume a single coupling will suffice.[6]

Issue 3: The Kaiser test remains positive even after a second coupling. What are my options?

This indicates an extremely difficult coupling, which can happen in certain sequence contexts or if resin aggregation occurs.[5] At this point, more advanced strategies are required.

Advanced Strategies:

  • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). Increased temperature can provide the kinetic energy needed to overcome the activation barrier. Note: This should be done with caution as it can increase the risk of side reactions, though racemization is not a concern for the achiral Aib residue. Microwave-assisted peptide synthesis is particularly effective for this purpose.[1]

  • Switch to a More Powerful Reagent Class: If carbodiimide-based methods fail, move to a more potent onium salt-based reagent. Reagents like HATU or HCTU form highly reactive OAt-esters that are exceptionally effective for hindered couplings.[7][13]

  • Solvent Choice: Ensure you are using a high-quality, anhydrous solvent with good solvating properties like DMF or NMP. For sequences prone to aggregation, adding a small percentage of a solvent like Dichloromethane (DCM) can sometimes be beneficial.[3]

Protocols & Methodologies

Protocol 1: Standard Double Coupling for Pre-Activated Boc-Aib-OSu

This protocol assumes a positive Kaiser test after the first coupling.

  • First Coupling:

    • Swell the peptide-resin in DMF for 30 minutes, then drain.

    • Dissolve Boc-Aib-OSu (3 eq.) and a base such as N,N-Diisopropylethylamine (DIEA) (3 eq.) in DMF.

    • Add the solution to the resin and agitate at room temperature for 1-2 hours.

    • Drain the reaction vessel.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF (3 x 1 min).

    • Take a small sample of beads for a Kaiser test. If the test is positive, proceed to step 3.

  • Second Coupling:

    • Prepare a fresh solution of Boc-Aib-OSu (3 eq.) and DIEA (3 eq.) in DMF.

    • Add the fresh solution to the resin and agitate at room temperature for another 1-2 hours.

  • Final Wash:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all excess reagents before proceeding to the next deprotection step.

Protocol 2: High-Efficiency In Situ Double Coupling of Boc-Aib-OH

This protocol utilizes a more potent in situ activation method.

  • First Coupling:

    • Swell the peptide-resin in DMF and drain.

    • In a separate vessel, dissolve Boc-Aib-OH (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid/Oxyma solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin. Agitate for 1-2 hours.

    • Drain and proceed with the washing and monitoring steps as described in Protocol 1.

  • Second Coupling:

    • If the Kaiser test is positive, repeat steps 1.2-1.4 with fresh reagents.

    • Perform the final wash as described in Protocol 1.

Caption: Workflow for high-efficiency in situ double coupling.

Data & Reagent Comparison

Choosing the right strategy depends on the difficulty of the coupling. The table below summarizes common approaches.

StrategyReagentsRelative ReactivityCommon Use CaseKey Considerations
Standard Carbodiimide DIC / HOBtStandardRoutine, non-hindered couplings.Often insufficient for Aib. Risk of N-acylurea formation.[14]
High-Efficiency Carbodiimide DIC / Oxyma PureHighRecommended for Aib. Shown to be highly effective.[9][11]Oxyma is a superior, non-explosive alternative to HOBt.[11]
Onium Salt (Aminium) HBTU, HCTU, HATUVery High / HighestExtremely difficult couplings, N-methyl amino acids, Aib.[7][15]HATU is generally more reactive than HBTU for hindered residues.[7] More expensive but very effective.
Pre-activated Ester Boc-Aib-OSuModerateConvenient for some applications.Reactivity may be insufficient for challenging sequences compared to fresh in situ activation.[16]

References

  • Tsang, K. Y., & Tutar, A. (2014).
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Jeremic, T., Linden, A., & Heimgartner, H. (2004). Solution-phase synthesis of Aib-containing cyclic hexapeptides. Chemical Biodiversity.
  • de Visser, M., et al. (1995). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? PubMed.
  • ResearchGate. (n.d.).
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Royal Society of Chemistry.
  • Carpino, L. A., et al. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC.
  • Tsikaris, V., et al. (2002).
  • BenchChem. (n.d.). Boc-aib-osu | 104055-39-2.
  • Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society.
  • Coin, I., et al. (1995). SPPS of difficult sequences.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Organic Chemistry. (2023).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Ferrazzano, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. PubMed.
  • Francoia, J-P., et al. (2015). Are double couplings in SPPS interesting for purity of short peptides?
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Giraud, M., et al. (2010). A highly efficient in situ N-acetylation approach for solid phase synthesis. Semantic Scholar.
  • Wessjohann, L. A., et al. (2013). Integration of C-Acylation in the Solid-Phase Synthesis of Peptides and Peptidomimetics.
  • Giraud, M., et al. (2010). A highly efficient in situ N-acetylation approach for solid phase synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Giraud, M., et al. (2010). A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing.
  • Liu, F., & Yao, Z. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. PubMed.
  • Kruger, T., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Lenci, E., & Trabocchi, A. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency for Boc-Trp-OMe.
  • Gergely, J., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Dunne, J., et al. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • BenchChem. (2025). How to troubleshoot incomplete coupling of Boc-His(Boc)-OH.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Poor Coupling of Boc-D-Tyr(Me)-OH.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Alg(Z)₂-OH.
  • National Center for Biotechnology Inform
  • St. Amant, A. (2023). Using double coupling to improve your peptide synthesis. Biotage.
  • Sigma-Aldrich. (n.d.). Boc-Aib-OH.
  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.

Sources

Technical Support Center: Navigating Byproducts in Boc-Aib-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals utilizing Boc-Aib-OSu in their synthetic workflows. This guide is designed to provide in-depth, experience-driven insights into the identification, characterization, and mitigation of byproducts encountered during peptide coupling reactions involving N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu). Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate and troubleshoot common challenges, ensuring the integrity and purity of your final peptide products.

Introduction: The Unique Challenges of Boc-Aib-OSu

Boc-Aib-OSu is a valuable reagent for introducing the sterically hindered, helix-inducing α-aminoisobutyric acid (Aib) residue into peptides. However, the very properties that make Aib a desirable building block—its gem-dimethyl substitution—also present significant challenges in peptide synthesis. The steric bulk of the Aib residue can impede coupling efficiency and promote side reactions.[1][2][3] This guide will dissect the most common byproducts, their mechanisms of formation, and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with Boc-Aib-OSu is sluggish and incomplete, leading to unreacted starting materials. What is causing this?

Answer:

This is a classic issue stemming from the steric hindrance of the Aib residue. The gem-dimethyl groups on the α-carbon of Aib physically obstruct the nucleophilic attack of the amine component on the activated carbonyl of the OSu ester.[1][2][3] This leads to slow reaction kinetics and incomplete conversion.

Troubleshooting Strategies:

  • Optimize Coupling Reagents: Standard coupling conditions may be insufficient. For couplings involving Aib, more potent activating reagents are often necessary. While you are using a pre-activated OSu ester, ensuring your amine component is sufficiently nucleophilic and that the conditions favor the reaction is key. For segment couplings where Aib is at the N-terminus of the nucleophile, specialized and more potent coupling reagents like HATU, HCTU, or PyAOP are recommended to activate the incoming carboxyl component effectively.[3]

  • Increase Reaction Time and/or Temperature: To overcome the high activation energy barrier, extending the reaction time is a common strategy. Gentle heating can also be beneficial; however, this must be done with caution as it can increase the risk of epimerization of other chiral centers in your peptide.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for driving difficult couplings to completion by utilizing microwave energy to heat the reaction rapidly and uniformly.[2]

  • Solvent Choice: The choice of solvent is critical for solvating the reacting species and the growing peptide chain. N-Methyl-2-pyrrolidone (NMP) often exhibits superior solvating properties compared to Dimethylformamide (DMF) for complex peptide sequences and can help mitigate aggregation, which can further hinder the reaction.

  • Double Coupling: A straightforward and often effective method is to perform a second coupling step. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid is added to drive the reaction to completion.[3]

Diagram: Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling with Boc-Aib-OSu reagent Optimize Coupling Conditions (e.g., base, additives if applicable) start->reagent time_temp Increase Reaction Time and/or Temperature reagent->time_temp If still incomplete solvent Switch to a Better Solvating Solvent (e.g., NMP) time_temp->solvent If still incomplete mw Consider Microwave-Assisted Synthesis time_temp->mw double_couple Perform a Double Coupling solvent->double_couple If still incomplete complete Coupling Complete double_couple->complete mw->complete

Caption: A stepwise approach to troubleshooting incomplete Boc-Aib-OSu couplings.

Q2: I've observed a byproduct with the same mass as my starting amine. What is it and how can I prevent it?

Answer:

The most likely culprit is the hydrolysis of the Boc-Aib-OSu active ester. N-hydroxysuccinimide esters are susceptible to hydrolysis, especially in the presence of water in the reaction solvent or if the reaction is run at a basic pH.[4][] This hydrolysis reaction regenerates the Boc-Aib-OH carboxylic acid and releases N-hydroxysuccinimide (NHS). The Boc-Aib-OH will not couple with your amine, leading to a lower yield of your desired product.

Mechanism of Hydrolysis:

The ester linkage of Boc-Aib-OSu is attacked by water, leading to the formation of Boc-Aib-OH and NHS.

Troubleshooting Strategies:

  • Use Anhydrous Conditions: Ensure that your solvents (e.g., DMF, NMP, DCM) are anhydrous. The use of molecular sieves can help in maintaining dryness.

  • Control pH: While a basic environment is often used to ensure the amine nucleophile is deprotonated, excessively high pH can accelerate the hydrolysis of the OSu ester. The use of a non-nucleophilic base, such as diisopropylethylamine (DIEA), at a controlled stoichiometry is recommended.

  • Reagent Quality: Ensure the Boc-Aib-OSu reagent is of high quality and has been stored under anhydrous conditions to prevent degradation over time.[4]

Diagram: Boc-Aib-OSu Hydrolysis Pathway

G Boc_Aib_OSu Boc-Aib-OSu Hydrolysis Hydrolysis Boc_Aib_OSu->Hydrolysis H2O H₂O H2O->Hydrolysis Products Boc-Aib-OH + NHS Hydrolysis->Products

Caption: The hydrolysis of Boc-Aib-OSu in the presence of water.

Q3: After coupling Boc-Aib-OSu to a dipeptide, I see a cyclic byproduct. What is this side reaction?

Answer:

You are likely observing the formation of a diketopiperazine (DKP). This occurs when the N-terminal amine of a dipeptide attached to a solid support attacks the amide bond of the second amino acid, leading to cyclization and cleavage from the resin. While Aib itself is at the N-terminus of the incoming activated monomer in this case, if your peptide on the resin is a dipeptide, this side reaction is a significant risk. The steric hindrance of the newly coupled Aib may not fully prevent this intramolecular reaction.

Troubleshooting Strategies:

  • In Situ Neutralization: For solid-phase peptide synthesis (SPPS), employ an in situ neutralization protocol. This minimizes the time the deprotected N-terminal amine is free and can reduce the likelihood of DKP formation.

  • Use of Dipeptide Cassettes: If a particular dipeptide sequence is highly prone to DKP formation, it is advisable to synthesize the dipeptide separately and then couple it as a single unit to the growing peptide chain.

Q4: My peptide contains other chiral centers, and I'm concerned about epimerization during the difficult Aib coupling. Is this a valid concern?

Answer:

Yes, it is a very valid concern. The slow coupling rates associated with sterically hindered amino acids like Aib increase the risk of epimerization of the activated amino acid.[1] The activated species exists for a longer period in the reaction mixture, providing more opportunity for the abstraction of the α-proton and subsequent loss of stereochemical integrity, often via an oxazolone intermediate.[1]

Troubleshooting Strategies:

  • Choice of Coupling Additives: While you are using a pre-activated ester, if you were performing a one-pot coupling, the use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) is known to suppress racemization more effectively than 1-hydroxybenzotriazole (HOBt).

  • Careful Base Selection: The choice and amount of base can significantly impact epimerization. Use of sterically hindered, non-nucleophilic bases is crucial.

  • Lower Temperature: While elevated temperatures can improve coupling efficiency, they can also increase the rate of epimerization. A careful balance must be struck, or alternative methods like microwave synthesis, which can accelerate the desired reaction more than the side reaction, should be considered.[3]

Analytical Characterization of Byproducts

A robust analytical workflow is essential for the identification and characterization of byproducts.

Protocol 1: HPLC-MS Analysis

Objective: To separate and identify the components of the crude reaction mixture.

Methodology:

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DMF, acetonitrile/water).

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% Formic acid or Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Formic acid or Trifluoroacetic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 20-30 minutes is a good starting point.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for peptides.

    • Analysis: Monitor the full scan mass spectrum to identify the molecular weights of the eluting peaks. Compare these with the expected molecular weights of the desired product and potential byproducts.

Data Interpretation:

Observed Mass Potential Identity Notes
[M+H]⁺ of Starting AmineUnreacted Starting MaterialIndicates incomplete coupling.
[M+H]⁺ of Desired ProductDesired Peptide---
[M+H]⁺ of Boc-Aib-OHHydrolysis of Boc-Aib-OSuOften co-elutes with NHS.
[M+H]⁺ of Cyclic DipeptideDiketopiperazine FormationMass will correspond to the cyclized N-terminal dipeptide of the resin-bound peptide.
[M+H]⁺ of Desired ProductEpimerized ProductWill have the same mass as the desired product but may have a different retention time.
Protocol 2: NMR Spectroscopy

Objective: To obtain detailed structural information for definitive characterization of isolated byproducts.

Methodology:

  • Isolation: Purify the byproduct of interest using preparative HPLC.

  • Sample Preparation: Dissolve the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC will be necessary to establish connectivity.

Key Spectroscopic Signatures:

  • Boc-Aib-OH: In ¹H NMR, the presence of a broad singlet for the carboxylic acid proton and the characteristic singlet for the Boc group (~1.4 ppm) and the gem-dimethyl protons of Aib.

  • Diketopiperazine: The ¹H NMR spectrum will show characteristic shifts for the α-protons of the cyclized amino acids.

  • Epimerized Product: ¹H NMR may show distinct signals for the diastereomeric protons, although these differences can sometimes be subtle. Chiral HPLC is often required for confirmation.

References

Sources

Validation & Comparative

Validating the incorporation of Aib using mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Starting Initial Investigation

I'm currently immersed in Google searches, establishing a bedrock understanding of α-aminoisobutyric acid (Aib). My initial focus is on its role and significance within the realm of peptide and protein chemistry, along with its established applications in mass spectrometry. I'm aiming to build a solid foundation before diving deeper.

Initiating Detailed Comparisons

I'm now diving into the comparative analysis. I'm focusing on the strengths and weaknesses of different mass spectrometry approaches for analyzing Aib-containing peptides. I'm also examining the fragmentation patterns and considering complementary validation techniques like NMR and X-ray crystallography, to better contextualize my findings. I'm structuring a guide to outline Aib's role in design, and detailing mass spectrometry principles.

Refining Research Scope

I'm expanding my Google searches. I'm focusing on the intricacies of Aib in peptide design, and exploring established mass spectrometry methods, including CID and ETD fragmentation techniques. I am also seeking specific examples and applications, and reviewing validation techniques, to inform the guide's structure. I'm focusing on creating visual elements.

Exploring Aib in Peptides

I've assembled a solid foundation on Aib's role in peptide chemistry. I've also focused on mass spectrometry and fragmentation techniques for peptide analysis. Recent findings highlight Aib's unique gem-dimethyl structure, which significantly influences peptide conformation and stability.

Investigating Aib's Unique Impact

I'm now focusing on Aib's distinct influence on mass spec fragmentation. While I've a good grasp of the general principles and techniques, I require specifics. I am searching for unique Aib-induced fragmentation patterns. I need data on how Aib affects b- and y-ion series and the presence of any unconventional fragmentation pathways.

Focusing on Aib's Fragmentation Patterns

My research has been productive, amassing substantial knowledge about Aib in peptides, mass spectrometry, and fragmentation techniques. The unique gem-dimethyl group's influence on conformation and stability is clear, along with different mass spec techniques. However, I need to focus on specific Aib fragmentation patterns, the impact on b- and y-ion series, and unconventional pathways. I am seeking comparative data and optimized protocols now.

Focusing on Aib Peptides

I've gathered important details about how Aib-containing peptides act in a mass spectrometer. The data shows Aib residues cause unique fragmentation patterns. Specifically, the b2 ion tends to break down easily into the a ion.

Analyzing Fragmentation Efficiency

I've learned Aib residues' impact on peptide fragmentation in mass spec, especially b2 to a ion transformations. The data I have includes how Aib at the second position results in easy b2 to a1 fragmentation. I've found a comparison table of fragmentation methods, but I need specific, quantitative experimental data to complete it, like fragmentation efficiencies. I'm seeking concrete protocols to improve the workflow.

Refining Data Acquisition

I'm now getting into the details of Aib peptide analysis. Recent results confirm Aib's influence on peptide fragmentation, specifically the easy b2 to a1 transformation when Aib's near the N-terminus. A comparative table on fragmentation techniques has been found. Now, I require concrete fragmentation efficiencies and detailed experimental protocols. My next action is to find this quantitative data and authoritative sources to strengthen my work.

Discovering Analytical Processes

I've been gathering details about the analytical workflow for synthetic peptides. My current focus is the standard process, including sample prep via SPPS, HPLC purification, and mass spec analysis. The resources I found were quite useful to determine the critical steps.

Evaluating Fragmentation Methods

I am now focusing on the performance of different fragmentation techniques. I learned about CID, HCD, and ETD, and their role in peptide sequencing, but I need quantitative data to compare them, particularly for Aib-containing peptides. I'm seeking detailed experimental protocols with instrument parameters as well. I need specific fragmentation efficiency data and more.

Pinpointing Data Requirements

I'm now identifying critical data. I've built upon my understanding of fragmentation techniques, but now need quantitative results. I need specific fragmentation efficiency for Aib-containing peptides, and details about the methods. This necessitates a more refined search strategy.

Analyzing Peptide Fragmentation

I've been poring over the mass spectrometry of Fmoc-Aib-OH peptides. The guide confirms that Aib residues create distinct fragmentation patterns, particularly the b2 to. I am starting to see how this informs my approach to this.

Gathering Specific Data

I've expanded my search to gather data on Aib-containing peptides. I confirmed Aib's characteristic fragmentation patterns. General protocols are helpful, but I need numerical comparisons of fragmentation techniques: CID, HCD, and ETD. Tables with fragmentation efficiency and sequence coverage are essential. I'm also seeking detailed protocols with specific instrument parameters for a more data-driven guide.

Prioritizing Data Acquisition

I've learned that Aib residues create distinct fragmentation patterns. I have also found general LC-MS/MS protocols, but I need quantitative data. I am now prioritizing numerical comparisons of CID, HCD, and ETD for Aib peptides, including fragmentation efficiency and sequence coverage. Step-by-step protocols with instrument parameters are also essential. I must find authoritative reviews for the data foundation.

A Comprehensive Guide to the NMR Spectroscopic Analysis of Peptides Containing Aib Residues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, into peptide sequences is a powerful strategy in medicinal chemistry and drug design. The unique gem-dimethyl group on its α-carbon introduces significant conformational constraints, predisposing the peptide backbone to adopt stable helical structures.[1] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Aib-containing peptides, offering field-proven insights and detailed experimental protocols for researchers in the field.

The Structural Impact of Aib Residues: A Double-Edged Sword

The defining characteristic of Aib is the steric hindrance imposed by its two methyl groups, which restricts the peptide backbone's rotational freedom. This constraint significantly favors the formation of helical conformations, primarily the 3₁₀-helix and the α-helix, even in short peptide sequences.[2][3][4][5] The introduction of Aib residues has been shown to promote α-helical structures in peptides, which can be crucial for their biological activity.[6] While Aib is a potent helix inducer, it can also act as a "β-breaker," disrupting β-sheet formation.[7] This dual nature makes a thorough structural analysis essential to understand the functional implications of Aib incorporation.

Why NMR Spectroscopy is the Gold Standard for Aib-Peptide Analysis in Solution

While other techniques like X-ray crystallography provide high-resolution structural information, they require the formation of well-ordered crystals, which can be challenging for peptides. NMR spectroscopy, on the other hand, allows for the determination of the three-dimensional structure of peptides in solution, which often better mimics the physiological environment.[8][9] This is particularly crucial for Aib-containing peptides, where conformational dynamics and solvent interactions play a significant role.

A Comparative Overview of Analytical Techniques

Technique Principle Strengths for Aib-Peptides Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.[8]Provides detailed 3D structural information in solution, allows for the study of conformational dynamics, and can characterize intermolecular interactions.Can be complex to interpret for larger peptides, and may be affected by peptide aggregation.[10]
X-ray Crystallography Determines the atomic and molecular structure of a crystal from the diffraction pattern of X-rays.[11]Provides high-resolution static structures.[12]Requires well-ordered crystals, which can be difficult to obtain for peptides; the crystal structure may not represent the solution conformation.[11]
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light to assess secondary structure content.[13]A rapid and sensitive method for determining the overall secondary structure (e.g., helical content).[13][14]Provides low-resolution information and does not give residue-specific structural details. Estimates of helical content can sometimes be misleading when compared with NMR data.[13]
Computational Modeling Uses theoretical principles and experimental data to predict and simulate peptide structures and dynamics.[15]Complements experimental data, provides insights into conformational landscapes and intermolecular interactions.[16]The accuracy of the predictions is highly dependent on the quality of the force fields and the sampling methods used.[15]

Deciphering the Helical Nuances: 3₁₀-Helix vs. α-Helix

Aib residues can induce the formation of both 3₁₀- and α-helices. Distinguishing between these two helical forms is critical as they possess different geometries and potential biological activities. The 3₁₀-helix is a tighter, more elongated helix with i to i+3 hydrogen bonding, while the α-helix is characterized by i to i+4 hydrogen bonding.[17][18]

Structural Feature 3₁₀-Helix α-Helix
Hydrogen Bonding (i) C=O ··· H-N (i+3)(i) C=O ··· H-N (i+4)
Residues per Turn 3.03.6
Rise per Residue 2.0 Å1.5 Å
φ, ψ Dihedral Angles Approx. -49°, -26°Approx. -57°, -47°

NMR spectroscopy offers a powerful toolkit to differentiate between these helical structures through the analysis of Nuclear Overhauser Effects (NOEs), scalar couplings, and chemical shifts.

The NMR Experimental Workflow for Aib-Containing Peptides

The structural elucidation of an Aib-containing peptide by NMR is a multi-step process that requires careful planning and execution.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation SamplePrep Peptide Synthesis & Purification SolventSelection Solvent & Buffer Selection SamplePrep->SolventSelection Concentration Concentration Optimization SolventSelection->Concentration OneD 1D ¹H Spectrum Concentration->OneD TwoD_Homonuclear 2D Homonuclear (COSY, TOCSY) OneD->TwoD_Homonuclear TwoD_NOE 2D NOESY/ROESY TwoD_Homonuclear->TwoD_NOE TwoD_Heteronuclear 2D Heteronuclear (HSQC, HMBC) TwoD_NOE->TwoD_Heteronuclear Processing Fourier Transform & Phasing TwoD_Heteronuclear->Processing Assignment Resonance Assignment Processing->Assignment Restraint_Gen NOE & J-coupling Restraint Generation Assignment->Restraint_Gen StructureCalc Molecular Dynamics/Simulated Annealing Restraint_Gen->StructureCalc Refinement Structure Refinement StructureCalc->Refinement Validation Quality Assessment (e.g., PROCHECK) Refinement->Validation

Caption: Experimental workflow for NMR structure determination of Aib-peptides.

Step-by-Step Experimental Protocols

Sample Preparation: The Foundation of High-Quality Data

The quality of the NMR data is critically dependent on the sample preparation.

  • Peptide Synthesis and Purification: The peptide should be synthesized with high purity (>95%), typically confirmed by HPLC and mass spectrometry.

  • Solvent Selection: The choice of solvent is crucial. For initial studies, deuterated organic solvents like methanol-d₄ or trifluoroethanol (TFE)-d₃ are often used to promote helical structures. For biologically relevant studies, aqueous buffers (e.g., 90% H₂O/10% D₂O) are preferred.

  • Concentration Optimization: Peptide concentration should be optimized to maximize signal-to-noise while avoiding aggregation. Typical concentrations for peptides are in the range of 1-5 mM.[19] For larger proteins, this is often lower, around 0.3-0.5 mM.[19]

  • pH and Temperature: The pH of the sample should be carefully adjusted, as it can affect the charge state of the peptide and its conformation. NMR experiments are typically performed at a constant temperature, often 298 K.

NMR Data Acquisition: A Multi-pronged Approach

A combination of 1D and 2D NMR experiments is required for a complete structural analysis.[9]

  • 1D ¹H NMR: Provides a preliminary assessment of the sample's purity and conformational homogeneity. A well-dispersed spectrum is indicative of a folded structure.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid residue's spin system. This is the primary experiment for assigning proton resonances to specific amino acids.[8]

  • 2D COSY (Correlation Spectroscopy): Shows correlations between J-coupled protons, typically those separated by two or three bonds. It is used to confirm TOCSY assignments and to identify spin systems.[8]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining the 3D structure. They detect protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.[8][20]

    • NOESY is suitable for small and large molecules.[20]

    • ROESY is preferred for medium-sized molecules where the NOE may be close to zero.[8][20]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is particularly useful for resolving spectral overlap and for assigning the resonances of the Aib methyl groups.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in sequential assignments.[21]

Data Processing and Analysis: From Spectra to Structure
  • Resonance Assignment: The first step is to assign all the proton and carbon resonances to their specific atoms in the peptide sequence. This is achieved by systematically analyzing the TOCSY, COSY, and NOESY/ROESY spectra.[9]

  • NOE-based Distance Restraints: The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These intensities are converted into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

  • Dihedral Angle Restraints: ³J(HN-Hα) coupling constants, measured from high-resolution 1D or 2D spectra, can provide information about the backbone dihedral angle φ. For helical structures, these values are typically small (< 6 Hz).[8]

Structure Calculation and Validation
  • Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ molecular dynamics and simulated annealing algorithms to generate a family of structures consistent with the experimental data.

  • Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK, which analyze stereochemical parameters such as bond lengths, bond angles, and Ramachandran plots.

Interpreting NMR Data for Aib-Containing Peptides: Key Signatures

NMR Parameter Signature for Helical Structure Distinguishing 3₁₀- vs. α-Helix
¹H Chemical Shifts Downfield shifted αH protons (δ > 4.0 ppm)Subtle differences in chemical shifts of backbone protons.
³J(HN-Hα) Coupling Constants Small values (< 6 Hz)Generally small for both, but can be slightly different.
NOE Connectivity Patterns Sequential dNN(i, i+1) NOEs3₁₀-Helix: Strong dαN(i, i+2) and dαN(i, i+3) NOEs.
α-Helix: Strong dαN(i, i+3) and dαβ(i, i+3) NOEs, and characteristic dαN(i, i+4) NOEs.
Aib Methyl Protons Two distinct singlets in the ¹H spectrum due to the chiral environment of the helix.The chemical shift difference between the two methyl singlets can be indicative of the helical type.

Advanced Considerations and Troubleshooting

  • Peptide Aggregation: Aib-containing peptides, particularly longer ones, can be prone to aggregation, leading to broad NMR signals. This can often be mitigated by optimizing the solvent, concentration, temperature, and pH.

  • Conformational Exchange: If the peptide exists in multiple conformations that are slowly interconverting on the NMR timescale, this can lead to peak broadening or the appearance of multiple sets of resonances. ROESY experiments can be particularly useful in these situations.

  • Solvent Effects: The conformation of Aib-peptides can be highly solvent-dependent. It is often informative to perform NMR studies in a range of solvents to understand the conformational landscape of the peptide.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural characterization of Aib-containing peptides in solution. By providing residue-specific information on conformation and dynamics, NMR allows researchers to gain a deep understanding of how the incorporation of Aib influences peptide structure and, consequently, its biological function. A carefully planned and executed series of NMR experiments, coupled with robust data analysis and structure calculation protocols, can provide high-resolution 3D structures that are invaluable for the rational design of novel peptide-based therapeutics.

References

  • Vijayakumar, E. K. S., Sudha, T. S., & Balaram, P. (n.d.). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L. SciSpace. Retrieved January 21, 2026, from [Link]

  • Di Grazia, A., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed. Retrieved January 21, 2026, from [Link]

  • Inai, Y., et al. (1997). Molecular and crystal structures of Aib-containing oligopeptides Boc-Leu4-Aib-Leu4-OBzl and Boc-(Leu4-Aib)2-OBzl. PubMed. Retrieved January 21, 2026, from [Link]

  • Schweitzer-Stenner, R., et al. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. Sci-Hub. Retrieved January 21, 2026, from [Link]

  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. PubMed. Retrieved January 21, 2026, from [Link]

  • Luo, Y., et al. (2016). Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Schweitzer-Stenner, R., et al. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (n.d.). Aib-based peptide backbone as scaffolds for helical peptide mimics. Retrieved January 21, 2026, from [Link]

  • (n.d.). Fibpredictor: a computational method for rapid prediction of amyloid fibril structures. Retrieved January 21, 2026, from [Link]

  • (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Retrieved January 21, 2026, from [Link]

  • Balaram, P. (n.d.). Proton NMR studies of peptide conformations. Indian Academy of Sciences. Retrieved January 21, 2026, from [Link]

  • (n.d.). Conformational study of an Aib-rich peptide in DMSO by NMR. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (n.d.). Stereochemistry of a-Aminoisobutyric Acid Peptides in Solution: Conformations of Decapeptides with a Central Triplet of. Retrieved January 21, 2026, from [Link]

  • (n.d.). Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Czajlik, A., et al. (2014). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Riveira-Muñoz, E., et al. (2024). Revisiting 310-helices: biological relevance, mimetics and applications. Open Exploration Publishing. Retrieved January 21, 2026, from [Link]

  • Vita, C., et al. (1992). Enhanced protein thermostability by Ala-->Aib replacement. PubMed. Retrieved January 21, 2026, from [Link]

  • Tiliakos, M., et al. (2003). Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). PubMed. Retrieved January 21, 2026, from [Link]

  • Barlow, N., et al. (2019). Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis. PubMed Central. Retrieved January 21, 2026, from [Link]

  • (n.d.). (a) A previously reported X-ray crystal structure showing a... ResearchGate. Retrieved January 21, 2026, from [Link]

  • Inai, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega. Retrieved January 21, 2026, from [Link]

  • Karle, I. L., & Balaram, P. (n.d.). Structural characteristics of .alpha.-helical peptide molecules containing Aib residues. ACS Publications. Retrieved January 21, 2026, from [Link]

  • (n.d.). What are some alternatives to NMR spectroscopy to study protein structures? Quora. Retrieved January 21, 2026, from [Link]

  • Riveira-Muñoz, E., et al. (2024). Revisiting 310-helices: biological relevance, mimetics and applications. Open Exploration Publishing. Retrieved January 21, 2026, from [Link]

  • (n.d.). Differences in the amino acid distributions of 3(10)-helices and alpha-helices. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Wu, X., & Brooks, B. R. (2000). The role of α-, 310-, and π-helix in helix→coil transitions. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Atreya, H. S., & Szyperski, T. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Retrieved January 21, 2026, from [Link]

  • (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. University of Illinois. Retrieved January 21, 2026, from [Link]

  • (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved January 21, 2026, from [Link]

  • (n.d.). peptide nmr. Retrieved January 21, 2026, from [Link]

  • Lin, Y.-S., et al. (2015). Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Jaroniec, C. P., et al. (2002). High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Liu, S., et al. (2023). Current Computational Methods for Protein-peptide Complex Structure Prediction. PubMed. Retrieved January 21, 2026, from [Link]

  • (2018). NOESY and ROESY. Retrieved January 21, 2026, from [Link]

  • (n.d.). NMR sample preparation guidelines. Retrieved January 21, 2026, from [Link]

  • Bhunia, A., et al. (2005). Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Toomula, N., et al. (n.d.). Computational Methods for Protein Structure Prediction and Its Application in Drug Design. Retrieved January 21, 2026, from [Link]

  • Avitabile, C., et al. (2014). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. MDPI. Retrieved January 21, 2026, from [Link]

  • (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved January 21, 2026, from [Link]

  • (n.d.). Computational Methods and Tools in Antimicrobial Peptide Research. ACS Publications. Retrieved January 21, 2026, from [Link]

  • Qu, L., et al. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry. Retrieved January 21, 2026, from [Link]

  • (n.d.). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Decoding Helical Landscapes: A Comparative Guide to Circular Dichroism Spectroscopy for Confirming Conformation in Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Structural Propensity of Aib Peptides

In the landscape of peptide chemistry and drug development, the quest for conformationally constrained peptides is paramount. These molecules, by virtue of their defined three-dimensional structures, offer enhanced biological activity, improved metabolic stability, and better receptor-binding affinity. Among the various strategies to induce stable secondary structures, the incorporation of α-aminoisobutyric acid (Aib) stands out as a powerful tool.[1] The gem-dimethyl substitution on the α-carbon of Aib sterically restricts the available conformational space, strongly favoring the formation of helical structures, primarily the 310-helix and the α-helix.[2][3] This guide provides a comprehensive comparison and detailed protocols for utilizing Circular Dichroism (CD) spectroscopy, a highly sensitive technique for probing the secondary structure of chiral molecules like peptides, to confirm and differentiate helical conformations in Aib-containing peptides.

Pillar 1: Understanding the Helical Dichroism of Aib Peptides

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4] For peptides and proteins, the primary chromophores are the amide bonds of the polypeptide backbone. The spatial arrangement of these amide bonds in a regular secondary structure, such as a helix, gives rise to a characteristic CD spectrum.

The Signature Spectra of Helices

Both the right-handed α-helix and 310-helix, the predominant conformations for Aib-peptides, exhibit characteristic CD spectra in the far-UV region (typically 190-250 nm).[5] These spectra are defined by:

  • Two negative bands: One around 222 nm (attributed to the n→π* transition of the peptide bond) and another around 208 nm (from the π→π* transition).[6][7][8]

  • A strong positive band: Located around 190-195 nm (also from the π→π* transition).[6][7][8]

The presence of these features is a strong indicator of helical content. However, distinguishing between the closely related α-helix and 310-helix requires a more nuanced analysis of the CD spectrum.

Distinguishing the 310-Helix from the α-Helix: A Subtle Spectroscopic Difference

While both helices share similar spectral features, subtle differences in their CD profiles can be exploited for differentiation. The 310-helix is a tighter, more elongated helix with a different hydrogen bonding pattern (i to i+3) compared to the α-helix (i to i+4).[6][9] This structural variance translates to distinct CD characteristics:

  • The Ratio of Ellipticities (R = [θ]222/[θ]208): This ratio is a key parameter for distinguishing between the two helical forms. For a canonical α-helix, the R value is typically close to 1.[6] In contrast, the 310-helix generally exhibits a much weaker band at 208 nm, resulting in an R value significantly less than 1, often in the range of 0.3-0.4.[6][9]

  • Intensity of the Positive Band: The positive band around 195 nm is expected to be of much-reduced intensity for a 310-helix compared to an α-helix.[6]

It is important to note that in solution, Aib-containing peptides can exist as an equilibrium mixture of α- and 310-helical conformations, or even as segments of both coexisting within the same molecule.[2][6][10] Therefore, the observed CD spectrum often represents a population-weighted average of these structures.

Pillar 2: Experimental Design & Protocol Validation

The reliability of CD spectroscopy in confirming helical conformations hinges on meticulous experimental design and execution. The following section outlines a validated protocol, emphasizing the rationale behind each step.

Experimental Workflow for CD Analysis of Aib Peptides

G cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification (>95%) concentration Accurate Concentration Determination peptide_synthesis->concentration solvent_prep Solvent & Buffer Preparation concentration->solvent_prep instrument_setup Instrument Setup & Purging solvent_prep->instrument_setup cell_selection Cuvette Selection & Blanking instrument_setup->cell_selection data_acquisition Data Acquisition (190-260 nm) cell_selection->data_acquisition baseline_correction Baseline Correction data_acquisition->baseline_correction molar_ellipticity Conversion to Molar Ellipticity baseline_correction->molar_ellipticity spectral_analysis Spectral Feature Analysis molar_ellipticity->spectral_analysis helical_content Helical Content Estimation spectral_analysis->helical_content

Figure 1. A streamlined workflow for CD spectroscopy of Aib peptides.

Detailed Step-by-Step Methodology

1. Sample Preparation: The Foundation of Quality Data

  • Purity is Paramount: The Aib-containing peptide must be of high purity (>95%), as impurities can significantly interfere with the CD signal. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard for purification and purity assessment.[11]

  • Accurate Concentration is Crucial: The accurate determination of peptide concentration is arguably the most critical step for obtaining reliable molar ellipticity values.[11] Methods based on UV absorbance of aromatic residues (if present) or quantitative amino acid analysis are recommended over colorimetric assays like Bradford or Lowry, which can be protein-dependent.[11]

  • Solvent Selection: More Than Just a Medium: The choice of solvent can profoundly influence the peptide's conformation.[12][13][14]

    • Helix-Promoting Solvents: Trifluoroethanol (TFE) and methanol are known to promote and stabilize helical structures by minimizing the interaction of the solvent with the peptide backbone, thus favoring intramolecular hydrogen bonding.[12]

    • Aqueous Buffers: For peptides intended for biological applications, analysis in aqueous buffers (e.g., phosphate buffer) is essential. However, be mindful that buffer components can have high absorbance in the far-UV region.[4][11] Choose buffers with low UV absorbance, such as phosphate or borate.[4]

    • Apolar Solvents: Solvents like dioxane can sometimes induce peptide aggregation, leading to unusual CD spectra.[12]

  • Concentration and Pathlength: For far-UV CD, peptide concentrations of 0.1-1 mg/mL and cuvettes with path lengths of 0.05 to 0.2 cm are typically used.[15] The goal is to maintain a total absorbance below 1.0 to ensure high-quality data.[11]

2. CD Spectropolarimeter Setup and Data Acquisition

  • Instrument Purging: The instrument must be purged with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.[15]

  • Cuvette and Blanking: Use a clean quartz cuvette with the appropriate path length.[15] A baseline spectrum of the solvent or buffer in the same cuvette must be recorded and subtracted from the sample spectrum.[11][16]

  • Acquisition Parameters:

    • Wavelength Range: Scan from 260 nm down to 190 nm (or as low as the instrument and sample absorbance allow).[5][15]

    • Scan Speed and Integration Time: A slower scan speed (e.g., 20-50 nm/min) and longer integration time (e.g., 1-2 seconds) will improve the signal-to-noise ratio.[15]

    • Multiple Scans: Averaging multiple scans (3-5) for both the sample and the baseline will enhance data quality.[11]

3. Data Processing and Analysis

  • Baseline Subtraction: Subtract the averaged baseline spectrum from the averaged sample spectrum.

  • Conversion to Molar Ellipticity: The raw CD data (in millidegrees) should be converted to molar ellipticity ([θ]), which is a normalized value that accounts for concentration, path length, and the number of amino acid residues. The units are typically deg·cm²·dmol⁻¹.[12] This conversion is essential for comparing data between different samples and with literature values.

  • Spectral Interpretation:

    • Identify the characteristic negative minima around 222 nm and 208 nm, and the positive maximum around 195 nm.[5]

    • Calculate the R ratio ([θ]222/[θ]208) to help differentiate between α-helical (R ≈ 1) and 310-helical (R < 1) character.[6][9]

    • Compare the observed spectra with reference spectra for pure α-helices and 310-helices if available.

Pillar 3: Comparative Analysis and Data Interpretation

The following table summarizes the characteristic CD spectral features for different secondary structures, providing a quick reference for data interpretation.

Secondary StructureNegative Minima (nm)Positive Maxima (nm)[θ]222/[θ]208 Ratio (R)
α-Helix ~222, ~208~192~1.0[6]
310-Helix ~222, ~205-208~195 (reduced intensity)0.3 - 0.4[9]
β-Sheet ~217~198N/A
Random Coil ~195-200 (broad)N/AN/A[7]

Table 1. Comparative CD spectral features of common peptide secondary structures.

Case Study: Solvent Effects on Helical Conformation

A common experiment involves titrating a peptide solution with a helix-inducing solvent like TFE. The results can be visualized to demonstrate the conformational transition.

G cluster_0 Initial State (Aqueous Buffer) cluster_1 TFE Titration cluster_2 Final State (High TFE %) a Random Coil / Unfolded b Intermediate States a->b Increasing [TFE] c Stable Helical Conformation b->c Increasing [TFE]

Sources

Navigating Steric Hindrance: A Comparative Guide to Boc-Aib-OH vs. Fmoc-Aib-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design. Among these, α-aminoisobutyric acid (Aib) stands out for its profound impact on peptide conformation and stability. Its unique gem-dimethyl substitution at the α-carbon introduces significant steric hindrance, which masterfully sculpts the peptide backbone into stable helical structures and imparts exceptional resistance to enzymatic degradation. However, this same steric bulk presents a formidable challenge during solid-phase peptide synthesis (SPPS).

The choice of Nα-protecting group strategy—the classic acid-labile tert-butyloxycarbonyl (Boc) or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that dictates the entire synthetic workflow and profoundly influences the final yield and purity of the Aib-containing peptide. This guide provides an in-depth, objective comparison of Boc-Aib-OH and Fmoc-Aib-OH, leveraging established chemical principles and experimental insights to empower you in selecting the optimal building block for your synthesis.

The Aib Conundrum: A Double-Edged Sword

The incorporation of Aib is a deliberate strategy to engineer peptides with enhanced therapeutic potential. The steric constraints imposed by the two α-methyl groups favor the adoption of α-helical or 3₁₀-helical conformations, which can mimic the bioactive structures of natural peptides and enhance receptor binding affinity. Furthermore, this structural rigidity shields the peptide backbone from proteolytic enzymes, significantly extending its in vivo half-life.

However, the very nature of Aib's steric hindrance complicates the crucial step of peptide bond formation. The bulky gem-dimethyl groups impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the Aib residue on the solid support. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a challenging purification process. Consequently, the choice of protecting group and coupling strategy is not merely a matter of preference but a critical parameter for success.

At a Glance: Key Differences in Synthetic Strategy

FeatureBoc-Aib-OH StrategyFmoc-Aib-OH Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid - TFA)Base (e.g., Piperidine)[][]
Side-Chain Protection Typically benzyl-based, removed by strong acid (HF)Typically t-butyl-based, removed by moderate acid (TFA)
Orthogonality Partial (both Nα and side-chain groups are acid-labile)Fully orthogonal (base-labile Nα vs. acid-labile side-chain)[]
Cleavage from Resin Harsh conditions (e.g., Hydrofluoric acid - HF)Milder conditions (e.g., TFA)[]
Aggregation Propensity Can be advantageous for hydrophobic sequences prone to aggregation[3]May be more prone to aggregation in certain sequences
Automation Compatibility Less common in modern automated synthesizersHighly compatible with automated SPPS

Deep Dive: Boc-Aib-OH Synthesis

The Boc/Bzl strategy, the foundational method of SPPS, utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a strong acid like TFA, while the final cleavage of the peptide from the resin and removal of side-chain protecting groups (typically benzyl-based) requires a much stronger and hazardous acid, such as HF.

Causality Behind Experimental Choices with Boc-Aib-OH:
  • Coupling Reagents: Due to the steric hindrance of Aib, standard coupling reagents like dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) may prove inefficient. More potent activating agents are often necessary. While the Boc strategy traditionally pairs with reagents like DCC/HOBt, for a hindered residue like Aib, employing stronger phosphonium or aminium salt reagents, or using in situ neutralization protocols can be beneficial. In situ neutralization, where neutralization of the TFA salt and coupling occur simultaneously, can improve yields for difficult sequences.[3]

  • Preventing Aggregation: For hydrophobic, Aib-rich sequences that are prone to aggregation, the Boc strategy can offer an advantage. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, thus enhancing the accessibility for the incoming activated amino acid.[3]

  • Side Reactions: A primary concern in Boc SPPS is the repeated exposure to strong acid for deprotection, which can lead to the gradual loss of acid-labile side-chain protecting groups or even cleavage of the peptide from the resin, particularly in long sequences. However, for the achiral Aib, racemization is not a concern.[4] Diketopiperazine formation, a common side reaction at the dipeptide stage, can be suppressed in Boc-based synthesis by utilizing in situ neutralization protocols.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Forms TFA salt Coupling Coupling (Boc-Aib-OH, Coupling Reagent) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Repeat Cycle Wash->Resin

Boc-SPPS workflow for incorporating Boc-Aib-OH.

Deep Dive: Fmoc-Aib-OH Synthesis

The Fmoc/tBu strategy has become the dominant approach in modern peptide synthesis, largely due to its milder reaction conditions and amenability to automation. The base-labile Fmoc group is cleaved with piperidine, while the acid-labile side-chain protecting groups and the resin linkage are removed in a single step with TFA at the end of the synthesis.

Causality Behind Experimental Choices with Fmoc-Aib-OH:
  • Coupling Reagents: The challenge of Aib's steric hindrance is particularly pronounced in Fmoc SPPS. Standard coupling reagents are often insufficient. The use of high-potency aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strongly recommended.[5] Experimental evidence consistently shows HATU's superiority over reagents like HBTU for coupling sterically hindered amino acids, affording higher coupling efficiencies and faster reaction times.[5] This is attributed to the formation of a more reactive OAt-active ester, which more effectively overcomes the steric barrier.

  • Double Coupling: For particularly difficult couplings involving Aib, a "double coupling" strategy is often employed. After the initial coupling reaction, a Kaiser test is performed to check for free primary amines. If the test is positive, the coupling step is repeated with a fresh solution of activated Fmoc-Aib-OH to drive the reaction to completion.

  • Side Reactions: While the milder conditions of Fmoc SPPS are generally advantageous, diketopiperazine formation can be more prevalent, especially when proline is one of the first two amino acids.[6] Since Aib is achiral, racemization is not a concern during its own coupling. However, the slower coupling to an N-terminal Aib residue can increase the risk of racemization of the incoming activated amino acid.[4]

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Coupling Coupling (Fmoc-Aib-OH, HATU/DIPEA) Deprotection->Coupling Exposes N-terminal amine Wash Wash (DMF) Coupling->Wash Repeat Cycle Wash->Resin

Fmoc-SPPS workflow for incorporating Fmoc-Aib-OH.

Head-to-Head: Which is "Better" for Your Synthesis?

The choice between Boc-Aib-OH and Fmoc-Aib-OH is not a matter of universal superiority but rather a strategic decision based on the specific peptide sequence, available equipment, and desired final product.

  • For Routine Synthesis & Automation: Fmoc-Aib-OH is generally the preferred choice. Its compatibility with automated synthesizers and the milder deprotection conditions make it more convenient for routine synthesis. The wide availability of high-purity Fmoc-Aib-OH and optimized protocols with potent coupling reagents like HATU further solidify its position as the go-to for most applications.[]

  • For Hydrophobic & Aggregation-Prone Sequences: Boc-Aib-OH may offer a distinct advantage. As Aib-rich peptides can be highly hydrophobic, the protonation of the N-terminus during the TFA deprotection step in Boc chemistry can be crucial in disrupting secondary structures and preventing on-resin aggregation, thereby improving coupling efficiency.[3]

  • For Peptides with Acid-Sensitive Moieties: Fmoc-Aib-OH is the clear winner. The repeated use of strong acid in the Boc strategy can degrade sensitive functionalities, whereas the base-labile nature of the Fmoc group is compatible with a wider range of delicate chemical modifications.

  • Regarding Purity and Yield: While direct, side-by-side quantitative comparisons for Aib are scarce in the literature, inferences can be drawn. For Fmoc-Aib-OH, when using optimized conditions with HATU, coupling efficiencies greater than 95% can be expected, leading to crude peptide purities in the range of 65-95%, which is highly sequence-dependent. The Boc strategy, particularly with in situ neutralization, can also produce high yields, especially for difficult sequences. However, the harsh final HF cleavage required in Boc chemistry can generate more side products, potentially complicating purification.

Experimental Protocols

The following are generalized, representative protocols for the manual solid-phase synthesis of a peptide containing an Aib residue.

Protocol 1: Boc-SPPS of a Model Peptide with Boc-Aib-OH

Model Peptide: H-Ala-Aib-Gly-NH₂ Resin: Rink Amide resin (for C-terminal amide)

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Couple Boc-Gly-OH to the Rink Amide resin using a standard carbodiimide method (e.g., DIC/HOBt) with a catalytic amount of DMAP.

  • Cycle 1: Incorporation of Boc-Aib-OH

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then for 20 minutes. Wash with DCM, followed by isopropanol, and then DCM.

    • Neutralization: Neutralize the resin with 10% DIEA in DCM for 2 x 2 minutes. Wash with DCM.

    • Coupling: In a separate vial, pre-activate Boc-Aib-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and immediately add the solution to the resin. Agitate for 2-4 hours.

    • Monitoring: Perform a Kaiser test. If positive, repeat the coupling.

    • Washing: Wash the resin with DMF and DCM.

  • Cycle 2: Incorporation of Boc-Ala-OH

    • Repeat the deprotection, neutralization, and coupling steps with Boc-Ala-OH. A standard coupling time of 1-2 hours should be sufficient.

  • Final Deprotection: Remove the N-terminal Boc group with 50% TFA in DCM.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) for 2-3 hours at room temperature.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

  • Analysis and Purification: Analyze the crude peptide by RP-HPLC and mass spectrometry. Purify by preparative RP-HPLC.

Protocol 2: Fmoc-SPPS of a Model Peptide with Fmoc-Aib-OH

Model Peptide: H-Ala-Aib-Gly-NH₂ Resin: Rink Amide resin

  • Resin Preparation: Start with pre-loaded Fmoc-Gly-Rink Amide resin and swell in DMF for 30-60 minutes.

  • Cycle 1: Incorporation of Fmoc-Aib-OH

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

    • Coupling: In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes. Add the solution to the deprotected resin. Agitate for 1-2 hours.[5]

    • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive, perform a second coupling.

    • Washing: Wash the resin with DMF.

  • Cycle 2: Incorporation of Fmoc-Ala-OH

    • Repeat the deprotection and coupling steps with Fmoc-Ala-OH. A standard coupling time of 1 hour should be sufficient.

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DMF, then DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

  • Analysis and Purification: Analyze the crude peptide by RP-HPLC and mass spectrometry. Purify by preparative RP-HPLC.

Conclusion and Recommendation

The choice between Boc-Aib-OH and Fmoc-Aib-OH is a nuanced decision that hinges on the specific challenges of the target peptide and the synthetic capabilities of the laboratory.

For the majority of applications, particularly in the context of modern, automated peptide synthesis, Fmoc-Aib-OH is the recommended building block. The milder reaction conditions, orthogonality of the protection scheme, and the development of highly efficient coupling protocols with reagents like HATU make it a more versatile and convenient choice.[] The ability to avoid harsh acids until the final cleavage step is a significant advantage, especially for complex peptides bearing sensitive modifications.

However, the classic Boc-Aib-OH strategy should not be discounted and remains a powerful tool in the peptide chemist's arsenal. Its utility in mitigating on-resin aggregation of hydrophobic sequences makes it a valuable alternative for synthesizing "difficult" Aib-rich peptides that may fail under Fmoc conditions.

Ultimately, a thorough understanding of the chemical principles of both strategies, coupled with a careful analysis of the target peptide sequence, will enable the researcher to make an informed decision and successfully navigate the synthetic challenges posed by the sterically hindered yet powerful α-aminoisobutyric acid.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central (PMC). Available at: [Link]

  • Mechanisms of base-catalyzed racemization during activation step. ResearchGate. Available at: [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Institute of Chemical Engineers. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]

  • The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. Available at: [Link]

  • Quality Assurance in Peptide Synthesis: The Role of Fmoc-His-Aib-OH TFA Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central (PMC). Available at: [Link]

  • Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. ResearchGate. Available at: [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. Available at: [Link]

Sources

A Strategic Guide to Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Aib-OSu

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of building blocks and coupling strategies is a critical determinant of process efficiency, product purity, and overall economic viability. This guide provides an in-depth cost-benefit analysis of utilizing N-α-(tert-butoxycarbonyl)-α-aminoisobutyric acid N-hydroxysuccinimide ester (Boc-Aib-OSu), a specialized amino acid derivative, in industrial-scale peptide manufacturing. We will objectively compare its performance against common alternatives, supported by experimental data and detailed methodologies, to provide a clear framework for informed decision-making.

The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), is a powerful strategy for inducing stable helical conformations in peptides, thereby enhancing their metabolic stability and biological activity.[1][2] However, the steric hindrance of Aib presents significant challenges in peptide coupling reactions. Boc-Aib-OSu, as a pre-activated ester, is designed to overcome these hurdles. This guide will explore whether the advantages of this specialized reagent justify its potential costs in a large-scale setting.

The Role and Rationale of Boc-Aib-OSu in Peptide Synthesis

Boc-Aib-OSu is a derivative of Aib where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.[1] This dual functionality is central to its utility in peptide synthesis.

The Boc protecting group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), the other being the Fmoc/tBu approach.[3][] The choice between Boc and Fmoc chemistry has significant implications for the entire synthesis process, from resin selection to cleavage and purification.[] Boc chemistry typically employs strong acids like trifluoroacetic acid (TFA) for deprotection, which necessitates the use of acid-stable side-chain protecting groups and resins.[5][6]

The OSu ester is a highly efficient activating group that facilitates the formation of an amide (peptide) bond with the free N-terminus of a growing peptide chain.[1][7] This pre-activation strategy can lead to faster and cleaner coupling reactions, particularly for sterically hindered amino acids like Aib.[1]

Comparative Analysis of Boc-Aib-OSu and its Alternatives

The primary alternative to using Boc-Aib-OSu is the in situ activation of Boc-Aib-OH using standard coupling reagents. This section provides a head-to-head comparison of these approaches.

Key Performance Metrics: A Quantitative Comparison

To facilitate a clear and objective comparison, the following table summarizes key quantitative data for Boc-Aib-OSu and its common alternatives. The data is a synthesis of information from various suppliers and literature sources.

FeatureBoc-Aib-OSuBoc-Aib-OH + DIC/OxymaBoc-Aib-OH + HBTU/HATU
Approximate Cost Higher initial costLower initial cost for Boc-Aib-OH, but requires additional coupling reagentsHigher cost for HBTU/HATU reagents
Typical Reaction Time Rapid couplingGenerally longerFast, comparable to Boc-Aib-OSu
Coupling Efficiency High, especially for hindered couplingsEfficient, but may require longer reaction times or double couplingVery high, considered the "gold standard" for difficult couplings
Racemization Risk Low for Aib (no α-hydrogen)Low for AibLow for Aib
Byproducts N-hydroxysuccinimide (water-soluble)Diisopropylurea (DIU) or Dicyclohexylurea (DCU) (often requires specific filtration)Tetramethylurea (water-soluble)
Handling & Stability Stable solid, easy to handleBoc-Aib-OH is stable, but coupling reagents may be moisture-sensitiveStable solids, but can be more expensive[8]
Cost-Benefit Considerations

The choice between Boc-Aib-OSu and its alternatives is not merely a matter of the initial purchase price. A comprehensive cost-benefit analysis must consider the following factors:

  • Raw Material Costs : While Boc-Aib-OSu has a higher upfront cost, using Boc-Aib-OH requires the additional expense of coupling reagents and potentially additives.[8] The overall cost of raw materials per coupling step should be carefully calculated based on the specific scale of the synthesis.

  • Process Efficiency and Time : The rapid and efficient coupling offered by Boc-Aib-OSu can translate to significant time savings in a large-scale manufacturing process.[1] Shorter cycle times can increase throughput and reduce labor costs.

  • Yield and Purity : The high coupling efficiency of Boc-Aib-OSu can lead to higher crude peptide purity. This can substantially reduce the costs associated with downstream purification, which is often a major bottleneck and expense in large-scale peptide production.

  • Waste Management : The byproducts of the coupling reaction are a critical consideration. The water-soluble N-hydroxysuccinimide byproduct from Boc-Aib-OSu is generally easier and less costly to remove than the urea byproducts generated by carbodiimide reagents like DIC, which may require specialized filtration steps.[7]

  • Inventory and Stability : Boc-Aib-OSu is a stable, isolable solid, which simplifies inventory management and handling in a manufacturing environment.[1] In contrast, some coupling reagents may be less stable or require special handling precautions.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the incorporation of Aib using Boc-Aib-OSu and an alternative in situ activation method are provided below.

Protocol 1: Coupling of Boc-Aib-OSu in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle on a multi-gram to kilogram scale.

  • Resin Preparation : The peptide-resin with a free N-terminal amine is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Deprotection (if necessary) : If the N-terminus is protected, it is deprotected according to the specific chemistry being used (e.g., with TFA for a Boc-protected amine). This is followed by neutralization with a base like diisopropylethylamine (DIEA).

  • Coupling Reaction :

    • Dissolve Boc-Aib-OSu (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the Boc-Aib-OSu solution to the swelled resin.

    • Add DIEA (1.0 equivalent) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction : The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing : After the reaction is complete, the resin is thoroughly washed with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 2: In Situ Activation and Coupling of Boc-Aib-OH using DIC/Oxyma

This protocol provides an alternative method for incorporating Aib.

  • Resin Preparation and Deprotection : Follow steps 1 and 2 from Protocol 1.

  • Activation and Coupling :

    • In a separate vessel, dissolve Boc-Aib-OH (2.0 equivalents) and Oxyma (2.0 equivalents) in DMF.

    • Add diisopropylcarbodiimide (DIC) (2.0 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated solution to the swelled resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing : Follow steps 4 and 5 from Protocol 1.

Visualizing the Workflow and Chemical Logic

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the chemical reaction of Boc-Aib-OSu.

experimental_workflow cluster_resin_prep Resin Preparation cluster_boc_aib_osu Boc-Aib-OSu Pathway cluster_in_situ In Situ Activation Pathway cluster_completion Reaction Completion start Start with Peptide-Resin swell Swell Resin in DMF/DCM start->swell deprotect N-terminal Deprotection (e.g., TFA) swell->deprotect neutralize Neutralization (DIEA) deprotect->neutralize dissolve_osu Dissolve Boc-Aib-OSu in DMF dissolve_oh Dissolve Boc-Aib-OH & Oxyma in DMF add_osu Add to Resin dissolve_osu->add_osu couple_osu Couple (1-2h) add_osu->couple_osu monitor Monitor with Kaiser Test couple_osu->monitor preactivate Pre-activate with DIC dissolve_oh->preactivate add_activated Add to Resin preactivate->add_activated couple_situ Couple (2-4h) add_activated->couple_situ couple_situ->monitor wash Wash Resin monitor->wash end Proceed to Next Cycle wash->end

Caption: Comparative workflow for Boc-Aib-OSu vs. in situ activation.

chemical_reaction cluster_reactants Reactants cluster_products Products boc_aib_osu Boc-Aib-OSu coupled_peptide Boc-Aib-NH-Peptide-Resin boc_aib_osu->coupled_peptide Peptide Bond Formation hosu N-hydroxysuccinimide (HOSu) boc_aib_osu->hosu Byproduct peptide_resin H2N-Peptide-Resin peptide_resin->coupled_peptide

Sources

A Senior Application Scientist's Guide to Incorporating α-Aminoisobutyric Acid (Aib): Evaluating the Impact of Boc-Aib-OSu on Final Peptide Purity and Yield

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the incorporation of sterically hindered amino acids like α-aminoisobutyric acid (Aib) presents a formidable challenge. The unique gem-dimethyl substitution on the α-carbon of Aib, while bestowing valuable conformational constraints that favor helical structures and enhance proteolytic stability, significantly impedes the kinetics of peptide bond formation.[1] This guide provides an in-depth, objective comparison of using the pre-activated N-succinimidyl (OSu) ester of Boc-protected Aib (Boc-Aib-OSu) versus common in-situ coupling reagents. We will explore the mechanistic nuances, provide supporting experimental data, and offer detailed protocols to empower you in selecting the optimal strategy to maximize final peptide purity and yield.

The Challenge of Incorporating Aib: A Steric Hurdle

The primary obstacle in incorporating Aib lies in the steric hindrance created by the two methyl groups on its α-carbon. This bulkiness shields the carboxyl group from activation and subsequent nucleophilic attack by the incoming amine, leading to several potential issues:

  • Incomplete Couplings: Slower reaction rates can result in unreacted N-terminal amines on the growing peptide chain, leading to deletion sequences (n-1, n-2, etc.) that are often difficult to separate from the target peptide.

  • Increased Racemization: For chiral amino acids being coupled to the N-terminus of an Aib residue, the prolonged reaction times and harsher conditions sometimes employed can increase the risk of epimerization.[2]

  • Side Reactions: The use of highly reactive coupling reagents or extended reaction times to overcome steric hindrance can lead to a variety of side reactions, further complicating purification and reducing the overall yield of the desired peptide.[3][4][5][6]

Strategies for Aib Incorporation: A Comparative Overview

Two primary strategies are employed for incorporating Aib into a peptide sequence: the use of a pre-activated amino acid derivative, such as Boc-Aib-OSu, or the in-situ activation of Boc-Aib-OH using a coupling reagent.

The Pre-activated Approach: Boc-Aib-OSu

Boc-Aib-OSu is a stable, isolable active ester of Boc-Aib-OH. The N-hydroxysuccinimide (OSu) group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine of the growing peptide chain.

The reaction proceeds via a direct nucleophilic acyl substitution, where the deprotected N-terminal amine of the peptide chain attacks the activated carbonyl of Boc-Aib-OSu, forming the peptide bond and releasing N-hydroxysuccinimide (HOSu).

Boc-Aib-OSu Coupling Mechanism Peptide Peptide-NH2 (Free N-terminus) TransitionState Tetrahedral Intermediate Peptide->TransitionState Nucleophilic Attack BocAibOSu Boc-Aib-OSu (Activated Ester) BocAibOSu->TransitionState CoupledPeptide Peptide-NH-CO-Aib-Boc (Elongated Peptide) TransitionState->CoupledPeptide Collapse HOSu HOSu (Byproduct) TransitionState->HOSu Leaving Group Departure

Caption: Mechanism of peptide bond formation using Boc-Aib-OSu.

The In-Situ Activation Approach: Common Coupling Reagents

In this strategy, Boc-Aib-OH is mixed with a coupling reagent and an amine base directly in the reaction vessel to form a highly reactive intermediate in situ. This intermediate then reacts with the N-terminus of the peptide chain.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents react with the carboxyl group of Boc-Aib-OH to form highly reactive O-acylisourea derivatives or active esters (OAt or OBt esters). HATU is generally considered more efficient than HBTU for sterically hindered couplings.[7] COMU, an Oxyma-based reagent, offers a safer alternative to the potentially explosive HOBt/HOAt-based reagents.[8][9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these reagents form activated phosphonium-oxy-carboxylates or active esters. PyBOP is a well-established reagent for difficult couplings.[10]

  • Carbodiimides (e.g., DIC) with Additives (e.g., Oxyma): Diisopropylcarbodiimide (DIC) activates the carboxyl group to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like ethyl cyanohydroxyiminoacetate (Oxyma) can enhance coupling efficiency and suppress racemization.[1]

InSitu_Activation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step BocAibOH Boc-Aib-OH ActivatedIntermediate Reactive Intermediate (e.g., OAt-ester, O-acylisourea) BocAibOH->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., HATU, PyBOP, DIC/Oxyma) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate Peptide Peptide-NH2 ActivatedIntermediate->Peptide Reaction with N-terminus CoupledProduct Coupled Peptide Peptide->CoupledProduct

Caption: General workflow for in-situ activation and coupling.

Performance Comparison: Purity and Yield

Coupling MethodTypical Purity (%)Typical Yield (%)Key Considerations
Boc-Aib-OSu >90%[11]HighStable, pre-activated reagent; avoids in-situ activation steps; may require longer coupling times compared to the most potent in-situ reagents.
HATU/DIPEA HighHighHighly effective for sterically hindered couplings, often outperforming HBTU.[7]
PyBOP/DIPEA Good to HighGood to HighWell-established for difficult couplings, but may be less potent than HATU for the most challenging sequences.[10]
COMU/DIPEA >90% (with heating)[12]HighSafer alternative to HOBt/HOAt-based reagents; can achieve very high purity, especially with microwave heating.[12]
DIC/Oxyma HighHighEffective for automated SPPS of long Aib-containing peptides; cost-effective.[1]

Note: Purity and yield are highly sequence-dependent and influenced by reaction conditions (temperature, solvent, equivalents of reagents). The data presented is a qualitative summary based on available literature.

A study on the synthesis of a sterically hindered model peptide, Aib-ACP (VQ-Aib-Aib-IDYING-NH2), demonstrated a dramatic improvement in purity from 7.8% using HCTU to 91% using COMU with elevated temperature (75°C) and short reaction times.[12] Another study successfully employed DIC/Oxyma in automated solid-phase synthesis to produce water-soluble oligomers of Aib with up to 17 consecutive residues, demonstrating the efficacy of this method for highly challenging sequences.[1]

Experimental Protocols

The following are representative protocols for solid-phase peptide synthesis (SPPS) using the Boc strategy.

Protocol 1: Coupling with Boc-Aib-OSu
  • Resin Preparation: Swell the appropriate Boc-compatible resin (e.g., MBHA for peptide amides, Merrifield for peptide acids) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.

    • Follow with a 15-25 minute deprotection step with fresh 50% TFA/DCM.[13]

    • Wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[13]

  • Neutralization: Neutralize the resulting TFA salt on the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF for 2 x 2 minutes. Wash thoroughly with DCM and DMF.

  • Coupling:

    • Dissolve 1.5-2.0 equivalents of Boc-Aib-OSu in N,N-dimethylformamide (DMF).

    • Add the solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids in the sequence.

Protocol 2: In-Situ Coupling with HATU
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • In-Situ Neutralization and Coupling:

    • In a separate vessel, dissolve 2.0 equivalents of Boc-Aib-OH and 1.9 equivalents of HATU in DMF.

    • Add 4.0 equivalents of DIPEA to the mixture and allow to pre-activate for 1-2 minutes.[14]

    • Add the activated amino acid solution to the deprotected (but not yet neutralized) peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing: Follow step 5 from Protocol 1.

  • Repeat: Repeat the deprotection and in-situ coupling cycle for the subsequent amino acids.

Protocol 3: In-Situ Coupling with DIC/Oxyma
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Follow step 3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve 5 equivalents of Boc-Aib-OH and 5 equivalents of Oxyma in DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add 10 equivalents of DIC to the reaction mixture.[1]

    • For challenging couplings, microwave irradiation at 100°C for 10 minutes can be employed.[1]

  • Washing: Follow step 5 from Protocol 1.

  • Repeat: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids.

Causality Behind Experimental Choices

  • Choice of Boc vs. Fmoc: While Fmoc chemistry is more common, the Boc strategy can be advantageous for synthesizing hydrophobic peptides prone to aggregation. The acidic deprotection step protonates the N-terminus, which can disrupt intermolecular hydrogen bonding.[3]

  • Pre-activation vs. In-Situ Activation: Boc-Aib-OSu offers convenience and reproducibility as a stable, pre-activated reagent. This avoids the pre-activation step required for in-situ methods and eliminates potential side reactions of the coupling reagent with the free N-terminus (e.g., guanidinylation with uronium/aminium reagents).[3] However, the most potent in-situ reagents like HATU may offer faster coupling kinetics.

  • Use of Additives: Additives like HOBt, HOAt, and Oxyma are used with carbodiimides to suppress racemization and increase coupling efficiency by forming a more stable and reactive active ester intermediate.[15]

  • Elevated Temperatures: For particularly difficult couplings, such as those involving consecutive Aib residues, microwave-assisted synthesis at elevated temperatures can significantly improve reaction rates and final purity.[12][16]

Conclusion: A Strategic Choice for Optimal Outcomes

The successful incorporation of the sterically hindered amino acid Aib is a critical factor in the synthesis of many therapeutically relevant peptides. While in-situ coupling reagents, particularly modern formulations like COMU and the DIC/Oxyma cocktail, have shown excellent performance, the use of pre-activated Boc-Aib-OSu remains a highly effective and reliable strategy.

Boc-Aib-OSu offers the advantage of a stable, well-defined active ester, simplifying the coupling protocol and avoiding potential side reactions associated with in-situ activation reagents. This can lead to higher purity crude products, simplifying downstream purification efforts. While the coupling times may be longer compared to the most reactive in-situ methods, the trade-off in terms of reproducibility and a cleaner reaction profile is often favorable.

Ultimately, the choice of coupling strategy will depend on the specific peptide sequence, the scale of the synthesis, and the available instrumentation (e.g., microwave synthesizers). For researchers seeking a robust and straightforward method for incorporating Aib with a high probability of success, Boc-Aib-OSu represents a valuable and often optimal choice.

References

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 563–588. [Link]

  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (2000). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 65(8), 2315–2324. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049–12052. [Link]

  • Spencer, J. R., Antonenko, V. V., Delaet, N. G., & Goodman, M. (1992). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research, 40(1), 1–10. [Link]

  • Frérot, E., Coste, J., Pantaloni, A., Dufour, M. N., & Jouin, P. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron, 47(2), 259–270. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • Wang, Y., & Li, W. (2000). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 55(4), 310–319. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • PubChem. (n.d.). Boc-His(Trt)-Aib-OH. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • PubChem. (n.d.). Boc-Beta-Ala-OSu. [Link]

  • De la Torre, B. G., & Albericio, F. (2019). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Amino Acids, 51(10), 1469–1475. [Link]

  • De Filippis, V., & Fontana, A. (1993). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 32(40), 10715–10723. [Link]

  • joeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

Sources

A Head-to-Head Comparison of Boc-Aib-OSu with Other Activated Esters for Peptide Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of solid-phase peptide synthesis (SPPS), the efficient formation of the amide bond is the cornerstone of success. The choice of coupling methodology, particularly the activation of the carboxylic acid moiety, directly dictates the yield, purity, and stereochemical integrity of the final peptide. This guide provides an in-depth, objective comparison of Boc-Aib-OSu (N-α-tert-butyloxycarbonyl-α-aminoisobutyric acid N-hydroxysuccinimide ester) with other classes of activated esters, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.

The Central Role of Activated Esters in Mitigating Racemization

The formation of a peptide bond necessitates the "activation" of a carboxylic acid to render it susceptible to nucleophilic attack by an amine. However, aggressive activation can lead to a significant side reaction: racemization. This occurs when the chiral integrity of the α-carbon is compromised, leading to the formation of diastereomeric impurities that are often difficult to separate and can have deleterious effects on the peptide's biological activity.

Activated esters, particularly pre-formed esters like Boc-Aib-OSu, offer a compelling solution. They represent a "moderately activated" species, sufficiently reactive to form the peptide bond efficiently under mild conditions, yet stable enough to minimize the risk of racemization that plagues more aggressive in situ activation methods.[1]

Boc-Aib-OSu: A Closer Look at a Sterically Hindered Building Block

Boc-Aib-OSu is the N-hydroxysuccinimide (NHS) ester of Boc-protected α-aminoisobutyric acid (Aib). The Aib residue is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This steric bulk imposes significant conformational constraints on the peptide backbone, often promoting helical secondary structures.[2] While this property is highly desirable in the design of peptidomimetics and other structured peptides, the steric hindrance of Aib itself presents a significant challenge during peptide synthesis.[3]

The use of a pre-activated form like Boc-Aib-OSu is particularly advantageous for incorporating this sterically demanding residue, as it circumvents the need for in situ activation in the crowded environment of the peptide-resin matrix.

Head-to-Head Comparison: Boc-Aib-OSu vs. Other Activated Esters

The performance of an activated ester can be evaluated based on several key parameters: coupling efficiency, rate of reaction, propensity for racemization, and stability. Below is a comparative analysis of Boc-Aib-OSu against other commonly employed activated esters.

Pre-formed Activated Esters: A Direct Comparison
Activated Ester TypeKey FeaturesAdvantagesDisadvantages
Boc-Aib-OSu N-hydroxysuccinimide ester of a sterically hindered amino acid.High coupling efficiency for a hindered residue.[3] Promotes helical conformations.[2]Steric hindrance can still lead to slower reaction times compared to unhindered amino acid esters.
Boc-Gly-OSu N-hydroxysuccinimide ester of the simplest amino acid, glycine.Rapid coupling kinetics due to lack of steric hindrance.Lacks the conformational directing properties of Boc-Aib-OSu.
Boc-Phe-OPfp Pentafluorophenyl ester of phenylalanine.Highly reactive due to the electron-withdrawing nature of the pentafluorophenyl group.Can be more susceptible to hydrolysis than OSu esters. May require more careful handling.
In Situ Generated Activated Esters: A Broader Perspective

Modern peptide synthesis often relies on the in situ generation of activated esters using coupling reagents. This approach offers convenience but introduces the complexity of additional reagents in the reaction milieu. The most common classes of in situ activating reagents form HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole), or Oxyma esters.

In Situ Activating ReagentGenerated Active EsterKey FeaturesAdvantagesDisadvantages
DIC/HOBt OBt-esterA classic and cost-effective method. HOBt effectively suppresses racemization.[4]Slower reaction rates compared to aminium/uronium salt-based reagents.Can lead to the formation of insoluble dicyclohexylurea (DCU) if DCC is used instead of DIC.
HBTU/DIPEA OBt-esterAn aminium salt that rapidly forms the HOBt ester.[5]High coupling efficiency and fast reaction times.Can cause guanidinylation of the N-terminal amine as a side reaction.
HATU/DIPEA OAt-esterForms the highly reactive HOAt ester.[5]Superior performance for sterically hindered couplings, including Aib residues.[5] Lower racemization rates compared to HBTU.More expensive than HBTU and other HOBt-based reagents.
DIC/OxymaPure® Oxyma-esterOxyma is a non-explosive alternative to HOBt with similar racemization-suppressing properties.[6]Safer to handle than HOBt/HOAt-based reagents. Good performance in hindered couplings.[6]May exhibit slightly slower kinetics in some cases compared to HATU.

Experimental Data Summary

The following table summarizes representative data on the performance of different activated esters in peptide coupling reactions. It is important to note that direct comparisons can be challenging as results are often sequence and condition-dependent.

Coupling ScenarioActivated Ester/ReagentCrude Purity (%)Racemization (%)Reference
Synthesis of Aib-enkephalinDIC/OxymaPure®HighLow[6]
Synthesis of Aib-enkephalinDIC/HOBtModerate-HighLow[6]
Coupling of Fmoc-Aib-OHHATUHighLow[5]
Coupling of Fmoc-Aib-OHHBTUModerate-HighModerate[5]
Coupling of Boc-Phe-(NMe)Aib-OHHBTUSignificant YieldNot specified[1]
Coupling of Boc-Phe-(NMe)Aib-OHPentafluorophenyl ester<10% YieldNot specified[1]

Causality Behind Experimental Choices and Self-Validating Protocols

A robust experimental design in peptide synthesis is a self-validating system. The choice of reagents and protocols should be based on a clear understanding of the underlying chemical principles.

Experimental Workflow for Comparing Coupling Efficiency

The following diagram illustrates a logical workflow for comparing the efficiency of Boc-Aib-OSu with an in situ activation method like HATU.

G cluster_prep Preparation cluster_coupling Parallel Coupling cluster_A Method A: Boc-Aib-OSu cluster_B Method B: HATU Activation cluster_analysis Analysis Resin 1. Swell Resin Deprotection 2. N-terminal Deprotection Resin->Deprotection BocAibOSu 3a. Add Boc-Aib-OSu in DMF Deprotection->BocAibOSu Preactivate 3b. Pre-activate Boc-Aib-OH with HATU/DIPEA Deprotection->Preactivate Cleavage 5. Cleave peptide from resin BocAibOSu->Cleavage AddActivated 4b. Add activated mixture to resin Preactivate->AddActivated AddActivated->Cleavage HPLC 6. Analyze crude peptide by RP-HPLC Cleavage->HPLC ChiralHPLC 7. Analyze for racemization by Chiral HPLC HPLC->ChiralHPLC

Caption: Workflow for comparing coupling methods.

This parallel synthesis approach ensures that the resin, deprotection conditions, and downstream analysis are identical, isolating the coupling step as the sole variable.

Detailed Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle using a pre-formed activated ester like Boc-Aib-OSu.[7]

  • Resin Swelling: Swell 100 mg of the appropriate resin (e.g., MBHA for a C-terminal amide) in dichloromethane (DCM) for 30 minutes in a fritted syringe reactor.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 2 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add another 2 mL of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3 x 2 mL), isopropanol (1 x 2 mL), and DCM (3 x 2 mL).

  • Neutralization:

    • Add 2 mL of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 2 mL).

  • Coupling with Boc-Aib-OSu:

    • Dissolve 3 equivalents of Boc-Aib-OSu (relative to resin loading) in 1.5 mL of N,N-dimethylformamide (DMF).

    • Add the solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Racemization Assay using Chiral HPLC

This protocol describes a method to quantify the level of racemization during a model peptide coupling.[8][9]

  • Model Peptide Synthesis:

    • Synthesize the model dipeptide, for example, Boc-Phe-Gly-NH2, using the desired activation method (e.g., Boc-Phe-OSu or in situ activation of Boc-Phe-OH).

    • To assess racemization, synthesize the corresponding diastereomer, Boc-D-Phe-Gly-NH2, under the same conditions.

  • Sample Preparation:

    • Cleave the synthesized peptides from the resin using an appropriate cleavage cocktail (e.g., Reagent K).

    • Precipitate the crude peptides with cold diethyl ether, centrifuge, and dry under vacuum.

    • Dissolve the crude peptides in the HPLC mobile phase at a concentration of approximately 1 mg/mL.

  • Chiral HPLC Analysis:

    • Column: Use a suitable chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: An isocratic mobile phase of acetonitrile/water with a suitable additive (e.g., 0.1% TFA) is often effective. The exact composition will need to be optimized for the specific peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the L-L dipeptide and the D-L dipeptide separately to determine their retention times.

    • Inject the sample from the test coupling reaction.

    • Integrate the peak areas for the L-L (major peak) and D-L (minor peak, if any) diastereomers.

    • Calculate the percentage of racemization as: (% Racemization) = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100.

Conclusion and Recommendations

The choice of activated ester is a critical decision in peptide synthesis, with significant implications for the success of the project.

  • For sterically hindered amino acids like Aib, pre-activated esters such as Boc-Aib-OSu offer a distinct advantage. They provide a reliable and efficient means of incorporating these challenging residues while minimizing side reactions associated with in situ activation.

  • For routine couplings of non-hindered amino acids, cost-effective in situ methods like DIC/HOBt or DIC/OxymaPure® can be highly effective.

  • In cases of particularly difficult couplings, including the incorporation of multiple hindered residues, the use of a high-performance in situ reagent like HATU is often warranted. [5] The enhanced reactivity of the OAt-ester can overcome significant steric barriers.

Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and budgetary considerations. By understanding the chemical principles behind each method and employing robust, self-validating experimental protocols, researchers can navigate the complexities of peptide coupling and achieve their synthetic goals with confidence.

References

  • Wenschuh, H., Beyermann, M., Haber, H., Seydel, J., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1992). Comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 40(3-4), 282–293. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747–6756.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Amblard, M., Avitabile, C., Cantel, S., & Martinez, J. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 475–501. [Link]

  • Kemp, D. S. (1981). The 1-hydroxybenzotriazole-mediated solid phase synthesis of a 21-residue peptide. Tetrahedron, 37(24), 4027-4036.
  • Tsakos, M., Tselios, T., Daliani, I., & Matsoukas, J. (2004). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Journal of peptide science : an official publication of the European Peptide Society, 10(11), 661–671. [Link]

  • Cummins, M., Andrews, E., Povolotskiy, L., & Planalp, R. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire.
  • Tsakos, M., Tselios, T., Daliani, I., & Matsoukas, J. (2004). Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. National Genomics Data Center. [Link]

  • Sakamoto, K., Sato, K., Shigenaga, A., & Otaka, A. (2012). Figure S10. HPLC examination of racemization of C-terminal chiral amino... ResearchGate. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Brimble, M. A., Muir, V. J., & Chan, S. H. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & biomolecular chemistry, 8(1), 67–76. [Link]

Sources

Safety Operating Guide

Section 1: Material Identification and Hazard Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of Boc-aib-osu (N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester)

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Boc-aib-osu (CAS 104055-39-2). As a critical reagent in solid-phase peptide synthesis (SPPS), particularly for inducing helical conformations in peptidomimetics, its reactive nature necessitates a thorough understanding of proper waste management to ensure laboratory safety and environmental compliance.[1] This guide moves beyond simple instructions to explain the chemical principles behind the recommended procedures, empowering researchers to manage their waste streams responsibly and effectively.

A foundational aspect of safe chemical handling is a complete understanding of the material's properties and associated hazards. Boc-aib-osu is an N-hydroxysuccinimide (NHS) ester, a class of compounds renowned for their utility as reactive intermediates in amide bond formation.[1] However, this reactivity also presents handling challenges.

While safety data sheets may vary, NHS esters as a class are often classified as skin, eye, and respiratory irritants.[2] Therefore, a conservative approach that assumes these hazards is essential for maintaining a safe laboratory environment. All handling and disposal operations should be planned accordingly.

Table 1: Key Properties of Boc-aib-osu

PropertyValueSource
Chemical Name N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester[1]
CAS Number 104055-39-2[1][3]
Molecular Formula C₁₃H₂₀N₂O₆[4]
Molecular Weight 300.31 g/mol [3][4]
Appearance White to off-white powder/solid[5]
Storage Temperature -20°C is recommended for long-term stability[2]

Section 2: The Chemistry of Deactivation: The Rationale for Hydrolysis

The core of this disposal protocol is the chemical inactivation of the Boc-aib-osu molecule. From a mechanistic standpoint, the reactivity of Boc-aib-osu is centered on the N-hydroxysuccinimide ester functional group. This group is an excellent leaving group, which facilitates nucleophilic acyl substitution by the amine of a growing peptide chain.

To safely dispose of the compound, we exploit this reactivity through controlled hydrolysis. By introducing a strong nucleophile like the hydroxide ion (OH⁻) from sodium hydroxide (NaOH), we intentionally break the ester linkage. This reaction converts the highly reactive NHS ester into two less reactive, more stable compounds: N-Boc-α-aminoisobutyric acid (Boc-Aib-OH) and N-hydroxysuccinimide (NHS) .[2] This inactivation step is crucial for mitigating potential hazards before the material enters the chemical waste stream.[2]

G reagent Boc-aib-osu (Reactive) products Boc-Aib-OH + NHS (Less Reactive Products) reagent->products Hydrolysis (Stir 4-5 hrs) naoh NaOH (aq) (Hydroxide Source) naoh->products caption Diagram 1: Chemical Inactivation via Hydrolysis.

Caption: Diagram 1: Chemical Inactivation via Hydrolysis.

Section 3: Mandatory Personnel Protective Equipment (PPE)

Prior to handling Boc-aib-osu in any capacity, from weighing to disposal, the following PPE is required to minimize exposure risk.

  • Eye Protection: Chemical safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[2]

Section 4: Step-by-Step Disposal Protocol for Unused Reagent

This protocol details a two-stage process: chemical inactivation followed by containerization for disposal in accordance with institutional guidelines. This entire procedure must be performed in a certified chemical fume hood.

Stage 1: Chemical Inactivation by Hydrolysis
  • Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Carefully prepare a 1 M aqueous solution of NaOH.

  • Dissolve the Boc-aib-osu: For every 1 gram of Boc-aib-osu waste, measure at least 20 mL of a suitable organic solvent in which the ester is soluble. Common choices include Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][6]

  • Initiate Hydrolysis: While stirring the dissolved Boc-aib-osu solution, slowly add the 1 M NaOH solution. A 2:1 molar excess of NaOH to the ester is recommended to drive the reaction to completion.[2]

    • Expert Tip: A slow, dropwise addition of the base helps to control any potential exothermic reaction.

  • Ensure Complete Reaction: Allow the mixture to stir at room temperature for a minimum of 4-5 hours.[2] This duration is critical to ensure the hydrolysis is complete, rendering the NHS ester fully inactive.

Stage 2: Neutralization and Waste Collection
  • Neutralize the Solution: After the hydrolysis period, the solution will be basic. Slowly add a 1 M Hydrochloric Acid (HCl) solution dropwise while stirring to neutralize the mixture.

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the solution's pH. The target pH is between 6.0 and 8.0. This step is a self-validating control to ensure the waste is safe for consolidation with other aqueous chemical waste.

  • Containerize and Label: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label must include:

    • "Hazardous Waste"

    • Full chemical names of the contents (e.g., "Waste N-Boc-α-aminoisobutyric acid, N-hydroxysuccinimide, and Sodium Chloride Solution")

    • The date of accumulation.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the containerized waste.[7][8] Never pour chemical waste down the drain unless explicitly permitted by your EHS office.[9]

Section 5: Disposal of Contaminated Labware and Solid Waste

  • Unused Solid Reagent: Any unused solid Boc-aib-osu should be collected in its original container or a new, sealed, and clearly labeled container. It should be disposed of as solid chemical waste through your EHS office. Do not attempt to inactivate large bulk quantities of solid without consulting EHS.

  • Contaminated Items: Disposable items such as gloves, weigh boats, and wipes that are contaminated with Boc-aib-osu should be placed in a sealed bag, labeled as hazardous waste, and disposed of in the solid chemical waste stream.

  • Empty Containers: To be disposed of as non-hazardous waste, the original reagent bottle must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), followed by water. The rinsate from the first rinse should be collected and treated as hazardous waste via the hydrolysis protocol above.[7]

Section 6: Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination. The following workflow should be followed for incidental spills of solid Boc-aib-osu that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's EHS or emergency response team.[10][11]

G cluster_spill Spill Response Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Contain Spill (Cover with absorbent pads) ppe->contain cleanup Clean Up (Gently sweep solid into dustpan) contain->cleanup decontaminate Decontaminate Area (Wipe with soap and water) cleanup->decontaminate dispose Dispose of Waste (Collect all materials in a labeled hazardous waste bag) decontaminate->dispose end Restock Spill Kit Report Incident dispose->end caption Diagram 2: Workflow for Incidental Spill Cleanup.

Caption: Diagram 2: Workflow for Incidental Spill Cleanup.

Detailed Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.[12]

  • Secure the Area: Prevent access to the spill area to avoid cross-contamination.

  • Don PPE: Put on all required PPE as outlined in Section 3.[12]

  • Clean Up Solid Material: Use dry cleanup procedures.[13] Gently sweep or shovel the solid material into a dustpan and place it into a sealable, labeled container for disposal as solid chemical waste. Avoid generating dust.[13]

  • Decontaminate Surfaces: Wipe down the spill area and any contaminated equipment with soap and water.

  • Dispose of Cleanup Materials: Collect all contaminated wipes, absorbent pads, and PPE into a sealed plastic bag. Label it as "Hazardous Waste" and dispose of it along with other solid chemical waste.

  • Report and Restock: Inform your supervisor of the incident and restock any items used from the laboratory spill kit.[12]

References

  • The Ohio State University Environmental Health and Safety. Infectious Waste Spill Containment and Clean-Up Procedure. [Link]

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • The Ohio State University Department of Chemistry and Biochemistry. Accident Playbook. [Link]

  • The Ohio State University College of Food, Agricultural, and Environmental Sciences. Waste Disposal. [Link]

  • The Ohio State University College of Food, Agricultural, and Environmental Sciences. Chemical & Universal Waste Program. [Link]

  • PubChem. Boc-aib-osu | C9H17NO7S | CID 7020861. [Link]

Sources

A Researcher's Comprehensive Guide to Personal Protective Equipment for Handling Boc-Aib-OSu

Author: BenchChem Technical Support Team. Date: February 2026

As pioneers in the intricate field of drug development, our work with specialized reagents like Boc-Aib-OSu (N-Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester) demands an unwavering commitment to safety. This guide, compiled from the perspective of a Senior Application Scientist, provides a detailed, experience-driven framework for the safe handling of this valuable compound, with a primary focus on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your groundbreaking research.

Deconstructing the Hazard: A Proactive Approach to Safety with Boc-Aib-OSu

Boc-Aib-OSu is an activated ester, a class of compounds widely employed in peptide synthesis for their efficiency in forming stable amide bonds.[1] While specific toxicity data for Boc-Aib-OSu is not extensively documented, its chemical nature as an N-hydroxysuccinimide (NHS) ester informs our safety protocols. NHS esters are known irritants and potential sensitizers.[2] The primary hazards associated with Boc-Aib-OSu include:

  • Dermal and Ocular Irritation: Direct contact with the skin and eyes can lead to irritation.[2]

  • Respiratory Irritation: As a fine powder, Boc-Aib-OSu poses an inhalation risk that can irritate the respiratory tract.[3]

  • Sensitization: Prolonged or repeated exposure to NHS esters can lead to allergic skin reactions in some individuals.

Therefore, our safety strategy is centered on creating a robust barrier to prevent any direct contact with the compound.

The Essential Armor: Your Personal Protective Equipment Ensemble

For the safe handling of Boc-Aib-OSu, a standard suite of PPE is mandatory. The following table outlines the essential equipment and the rationale behind each component.

PPE ComponentSpecificationsJustification
Eye Protection Chemical splash goggles compliant with ANSI Z87.1 or EN 166(EU) standards.[4]Protects the eyes from accidental splashes and airborne powder.[5]
Hand Protection Chemical-resistant nitrile gloves (minimum 5 mil thickness).[4][6]Provides a crucial barrier against skin contact. Double-gloving is highly recommended for enhanced protection during weighing and transfer operations.
Body Protection A flame-resistant laboratory coat with full-length sleeves.[5][6]Safeguards the skin and personal clothing from potential spills and contamination.[7]
Respiratory Protection An N95-rated dust mask or the use of a certified chemical fume hood.[3][4]Prevents the inhalation of fine powder, a primary route of exposure.[6] The use of a fume hood is the preferred engineering control to minimize airborne contaminants.[3]
Footwear Closed-toe, slip-resistant shoes.[5][6]Protects the feet from spills and potential falling objects in the laboratory environment.
The Ritual of Safety: Step-by-Step PPE Protocols

The effectiveness of PPE is as much about the procedure as it is about the equipment itself. Adhering to a strict donning and doffing sequence is critical to prevent cross-contamination and ensure your safety.

G labcoat 1. Lab Coat respirator 2. N95 Respirator (if required) labcoat->respirator goggles 3. Safety Goggles respirator->goggles gloves 4. Nitrile Gloves goggles->gloves

Caption: The correct sequence for putting on your PPE.

G gloves 1. Remove Gloves goggles 2. Remove Safety Goggles gloves->goggles labcoat 3. Remove Lab Coat goggles->labcoat respirator 4. Remove N95 Respirator labcoat->respirator wash 5. Wash Hands Thoroughly respirator->wash

Caption: The safe and systematic removal of used PPE.

Beyond the Bench: A Comprehensive Disposal Plan

The life cycle of safety extends to the proper disposal of contaminated materials. All disposable PPE and any materials that have come into contact with Boc-Aib-OSu must be treated as hazardous waste.

  • Gloves and Disposable PPE: Immediately discard in a designated, clearly labeled hazardous waste container.[4]

  • Contaminated Lab Coats: If significant contamination occurs, the lab coat should be removed promptly and placed in a sealed, labeled bag for specialized laundering or disposal, in accordance with your institution's environmental health and safety protocols.

  • Chemical Waste: All Boc-Aib-OSu waste, including unused product and contaminated materials, must be collected in designated containers for chemical waste disposal.[6] Never dispose of this compound down the drain or in regular trash.[6]

In Case of Emergency: Preparedness is Paramount

Even with the most stringent precautions, accidents can happen. Being prepared with a clear and concise emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4]

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Inhalation: Move to an area with fresh air immediately. If breathing is difficult, seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

In any instance of exposure, it is imperative to seek prompt medical evaluation and to provide the medical team with the Safety Data Sheet (SDS) for the compound.

References

  • Laboratory Safety Guidelines for Peptide Handling. Biovera. Accessed January 21, 2026.
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Biorbyt. Accessed January 21, 2026.
  • Boc-Aib-OH - Safety D
  • MSDS - Safety Data Sheet for Boc-Aib-OH. AAPPTec, LLC. Accessed January 21, 2026.
  • SAFETY DATA SHEET for (+)-Biotin N-hydroxysuccinimide ester. Cayman Chemical. April 1, 2016.
  • Peptide Synthesis for Beginners. American Peptide Society. Accessed January 21, 2026.
  • SAFETY DATA SHEET for N-Hydroxysuccinimide. Fisher Scientific. July 31, 2014.
  • SAFETY DATA SHEET for N-hydroxysuccinimide. Sigma-Aldrich. November 6, 2025.
  • Acetic acid N-hydroxysuccinimide ester - Safety Data Sheet. Apollo Scientific. Accessed January 21, 2026.
  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
  • Boc-Aib-OH >=99.0 T 30992-29-1. Sigma-Aldrich. Accessed January 21, 2026.
  • Boc-Aib-OH Novabiochem 30992-29-1. Sigma-Aldrich. Accessed January 21, 2026.
  • SAFETY DATA SHEET for N-Boc-2-aminoisobutyric acid. Fisher Scientific. December 22, 2025.
  • Personal Protective Equipment (PPE) – Biorisk Management.
  • Lab Safety PPE. YouTube. May 17, 2017.
  • Boc-aib-osu | 104055-39-2. Benchchem. Accessed January 21, 2026.
  • 30992-29-1 Boc-Aib-OH. Watanabe Chemical Industries, Ltd. Accessed January 21, 2026.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.